molecular formula C8H13ClO3 B564185 3-Acetoxy-2,2-dimethylbutyryl chloride CAS No. 859082-28-3

3-Acetoxy-2,2-dimethylbutyryl chloride

Cat. No.: B564185
CAS No.: 859082-28-3
M. Wt: 192.639
InChI Key: XLBCEDVQTOFYCL-UHFFFAOYSA-N
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Description

3-Acetoxy-2,2-dimethylbutyryl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H13ClO3 and its molecular weight is 192.639. The purity is usually 95%.
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Properties

IUPAC Name

(4-chloro-3,3-dimethyl-4-oxobutan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-5(12-6(2)10)8(3,4)7(9)11/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBCEDVQTOFYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(=O)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675505
Record name 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate
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URL https://comptox.epa.gov/dashboard/DTXSID50675505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859082-28-3
Record name 4-Chloro-3,3-dimethyl-4-oxobutan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl Chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2,2-dimethylbutyryl chloride is a reactive acyl chloride derivative of significant interest in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Its sterically hindered quaternary carbon center alpha to the carbonyl group, combined with the presence of an acetoxy functional group, imparts unique reactivity and makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, expected reactivity, and potential applications, with a focus on providing practical insights for laboratory professionals.

Chemical Identity and Physical Properties

This compound is a derivative of butyric acid with the systematic IUPAC name 3-acetoxy-2,2-dimethylbutanoyl chloride.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 859082-28-3[1]
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquidInferred from similar acyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, THF). Reacts with protic solvents (e.g., water, alcohols).[2]
Boiling Point Not experimentally determined. Estimated to be in the range of 180-220 °C at atmospheric pressure, with decomposition likely.Theoretical Estimation
Density Not experimentally determined. Estimated to be ~1.1 g/mL.Theoretical Estimation

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from 3-hydroxy-2,2-dimethylbutanoic acid. This precursor is commercially available, providing a practical starting point for laboratory-scale synthesis.[3]

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Conversion to Acyl Chloride 3-hydroxy-2,2-dimethylbutanoic_acid 3-Hydroxy-2,2-dimethylbutanoic Acid 3-acetoxy-2,2-dimethylbutanoic_acid 3-Acetoxy-2,2-dimethylbutanoic Acid 3-hydroxy-2,2-dimethylbutanoic_acid->3-acetoxy-2,2-dimethylbutanoic_acid Acetylation Acetic_anhydride Acetic Anhydride / Pyridine Target_Molecule This compound 3-acetoxy-2,2-dimethylbutanoic_acid->Target_Molecule Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Acetylation of 3-Hydroxy-2,2-dimethylbutanoic Acid

The initial step involves the protection of the hydroxyl group as an acetate ester. This is a standard esterification reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2,2-dimethylbutanoic acid in a suitable aprotic solvent such as dichloromethane or pyridine.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 to 1.5 equivalents). If not using pyridine as the solvent, a catalytic amount of a base like triethylamine or DMAP can be added.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetoxy-2,2-dimethylbutanoic acid. Further purification can be achieved by column chromatography if necessary.

Step 2: Conversion to this compound

The final step is the conversion of the carboxylic acid to the acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[4][5]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride).

  • Reagent Addition: To the crude or purified 3-acetoxy-2,2-dimethylbutanoic acid, add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents), either neat or in an inert solvent like dichloromethane. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Gently heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Purification: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be purified by fractional distillation under high vacuum to obtain the final product.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group.[6][7] The presence of the sterically demanding gem-dimethyl group at the α-position influences the rate of nucleophilic attack but does not prevent reaction with a wide range of nucleophiles.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles. The general mechanism proceeds through a tetrahedral intermediate.

Diagram 2: General Mechanism of Nucleophilic Acyl Substitution

G Acyl_Chloride R-COCl Tetrahedral_Intermediate [R-C(O⁻)(Cl)-Nu⁺H] Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H Product R-CO-Nu Tetrahedral_Intermediate->Product Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Nucleophilic acyl substitution at the carbonyl carbon of an acyl chloride.

  • Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 3-acetoxy-2,2-dimethylbutanoic acid, and hydrochloric acid.[8] This highlights the need for anhydrous conditions during its synthesis and handling.

  • Alcoholysis: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) yields the corresponding esters.[9] The steric hindrance may necessitate longer reaction times or heating.

  • Aminolysis: Reaction with ammonia, primary amines, or secondary amines affords primary, secondary, or tertiary amides, respectively.[9] Two equivalents of the amine are typically required, with one equivalent acting as a base to neutralize the HCl byproduct.

  • Reaction with Carboxylates: Can react with carboxylate salts to form mixed anhydrides.[2]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds.[10] The bulky 2,2-dimethylbutyryl group can introduce significant steric hindrance, potentially influencing the regioselectivity of the acylation on substituted aromatic rings.

Diagram 3: Friedel-Crafts Acylation Workflow

G Start Aromatic Substrate + this compound Lewis_Acid Lewis Acid (e.g., AlCl₃) Start->Lewis_Acid Acylium_Ion_Formation Formation of Acylium Ion Intermediate Lewis_Acid->Acylium_Ion_Formation Electrophilic_Aromatic_Substitution Electrophilic Attack on Aromatic Ring Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Product_Formation Aryl Ketone Product Electrophilic_Aromatic_Substitution->Product_Formation

Caption: Key steps in the Friedel-Crafts acylation using an acyl chloride.

Applications in Organic Synthesis and Drug Development

While specific applications of this compound are not extensively documented, its structural features suggest its utility as a versatile intermediate in several areas:

  • Pharmaceutical Synthesis: The sterically hindered butyryl moiety is a feature in some active pharmaceutical ingredients (APIs). This acyl chloride could serve as a key building block for introducing this fragment into drug candidates. The acetoxy group can be retained or hydrolyzed to a hydroxyl group, offering further synthetic flexibility.

  • Agrochemicals: Similar to its application in pharmaceuticals, it can be used in the synthesis of novel pesticides and herbicides where the lipophilic and sterically hindered nature of the acyl group can modulate biological activity and environmental persistence.

  • Protecting Groups: The related 4-acetoxy-2,2-dimethylbutanoyl group has been used as a bulky protecting group in carbohydrate chemistry, facilitating stereoselective glycosylation reactions.[11] It is plausible that this compound could be explored for similar applications in protecting hydroxyl or amino groups.

Safety and Handling

As with all acyl chlorides, this compound should be handled with extreme caution in a well-ventilated chemical fume hood.[12][13][14][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).

  • Inhalation: The vapors are expected to be corrosive to the respiratory tract. Avoid inhaling fumes.

  • Skin and Eye Contact: It is expected to be corrosive and can cause severe burns to the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Hydrolysis: It reacts violently with water and moisture, releasing corrosive hydrochloric acid gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Fire Hazard: Acyl chlorides can be flammable. Keep away from heat, sparks, and open flames. Use explosion-proof equipment.

  • Spills: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR - δ ~1.2-1.4 ppm (singlet, 6H, gem-dimethyl) - δ ~2.1 ppm (singlet, 3H, acetate methyl) - δ ~4.8-5.0 ppm (quartet, 1H, CH-OAc) - δ ~1.3-1.5 ppm (doublet, 3H, CH₃-CH)
¹³C NMR - δ ~170-175 ppm (C=O, acyl chloride) - δ ~169-171 ppm (C=O, acetate) - δ ~70-75 ppm (CH-OAc) - δ ~45-50 ppm (quaternary C) - δ ~20-25 ppm (gem-dimethyl carbons) - δ ~21 ppm (acetate methyl) - δ ~15-20 ppm (CH₃-CH)
IR (Infrared) - ~1780-1815 cm⁻¹ (strong, C=O stretch, acyl chloride) - ~1740-1750 cm⁻¹ (strong, C=O stretch, ester) - ~1150-1250 cm⁻¹ (strong, C-O stretch, ester)
Mass Spectrometry (EI) - Molecular ion peak (M⁺) may be weak or absent due to facile fragmentation. - Common fragments would include loss of Cl (M-35/37), loss of the acetoxy group (M-59), and the acylium ion [M-Cl]⁺.

Conclusion

This compound is a promising, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through standard organic transformations, and its reactivity is predictable based on the established chemistry of acyl chlorides. The combination of steric hindrance and an additional functional group makes it a potentially valuable tool for synthetic chemists in the design and construction of complex molecules with applications in medicine and agriculture. As with all reactive reagents, strict adherence to safety protocols is paramount when handling this compound.

References

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • LibreTexts. (2019, June 5). 22.7: Reactions of Acid Chlorides. Retrieved from [Link]

  • Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with benzene. Chemguide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Tetrahedron Letters. (2005). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Tetrahedron Letters, 46(19), 3417-3421.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • The Organic Chemist. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Retrieved from [Link]

  • Google Patents. (n.d.). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
  • Chemical Synthesis Database. (2025, May 20). 2-hydroperoxy-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Google Patents. (n.d.). US4052460A - Production of 3,3-dimethyl-2-oxo-butyric acid salt.
  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS No. 859082-28-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxy-2,2-dimethylbutyryl chloride, with the CAS number 859082-28-3, is a bifunctional molecule of significant interest in the realms of organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, featuring a reactive acyl chloride and a protected hydroxyl group in the form of an acetate ester, presents a unique combination of chemical handles for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, expected reactivity, potential applications, and essential safety considerations. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to offer valuable insights for researchers.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 859082-28-3[1][2][3][4]
Molecular Formula C8H13ClO3[1]
Molecular Weight 192.64 g/mol [1]
Alternate Name β-Hydroxy-α,α-dimethylbutyryl Chloride Acetate[4]
Physical State Predicted to be a liquidInferred from similar low molecular weight acyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., chloroform, dichloromethane, THF)[5] (by analogy)
Reactivity Reacts with water and other nucleophilesInferred from acyl chloride chemistry

Synthesis and Mechanism

The reaction with thionyl chloride is frequently the method of choice due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[6][7] The proposed reaction mechanism, starting from the precursor 3-hydroxy-2,2-dimethylbutanoic acid, is a two-step process:

  • Acetylation of the Hydroxyl Group: The synthesis would likely commence with the protection of the hydroxyl group of 3-hydroxy-2,2-dimethylbutanoic acid as an acetate ester.[9][10][11] This is a crucial step to prevent unwanted side reactions at the hydroxyl group during the subsequent chlorination.

  • Conversion of the Carboxylic Acid to the Acyl Chloride: The resulting 3-acetoxy-2,2-dimethylbutyric acid is then treated with a chlorinating agent. The mechanism for the reaction with thionyl chloride is illustrative of this class of reactions.[12]

Proposed Synthetic Workflow

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorination Start 3-Hydroxy-2,2-dimethylbutanoic Acid Reagent1 Acetic Anhydride or Acetyl Chloride Pyridine (base) Start->Reagent1 Protection Intermediate 3-Acetoxy-2,2-dimethylbutyric Acid Reagent1->Intermediate Reagent2 Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Intermediate->Reagent2 Activation Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on standard laboratory practices for the synthesis of acyl chlorides from carboxylic acids.[6][7] Note: This procedure has not been optimized for this compound and should be adapted and performed with all necessary safety precautions.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube filled with a suitable desiccant (e.g., calcium chloride). The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Charging the Flask: Charge the flask with 3-acetoxy-2,2-dimethylbutyric acid and a suitable anhydrous solvent, such as dichloromethane or toluene.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.1 to 1.5 molar equivalents) to the stirred solution at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure. The crude this compound can then be purified by fractional distillation under high vacuum to yield the final product.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by the electrophilic nature of the acyl chloride carbon. This functional group is highly susceptible to nucleophilic attack, making the compound a valuable acylating agent.

Expected Reactions:
  • Hydrolysis: Rapid reaction with water to form 3-acetoxy-2,2-dimethylbutyric acid and hydrochloric acid. This underscores the need for anhydrous conditions during its synthesis and handling.

  • Alcoholysis: Reaction with alcohols to form the corresponding esters.

  • Aminolysis: Reaction with primary or secondary amines to yield amides.

  • Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones.

A particularly interesting aspect of this molecule's reactivity is the potential for intramolecular reactions involving the neighboring acetate group. Studies on similar compounds, such as 2-acetoxyisobutyryl halides, have shown that the acetoxy group can participate in neighboring group participation, potentially leading to the formation of dioxolanone intermediates or influencing the stereochemical outcome of reactions at a chiral center.[13]

G cluster_reactions Reactions with Nucleophiles AcylChloride This compound Highly Electrophilic Carbonyl Carbon H2O Water (Hydrolysis) AcylChloride->H2O Forms ROH Alcohol (Alcoholysis) AcylChloride->ROH Forms R2NH Amine (Aminolysis) AcylChloride->R2NH Forms ArH Aromatic Ring (Friedel-Crafts) AcylChloride->ArH Forms CarboxylicAcid 3-Acetoxy-2,2-dimethylbutyric Acid H2O->CarboxylicAcid Ester Ester Product ROH->Ester Amide Amide Product R2NH->Amide Ketone Aryl Ketone Product ArH->Ketone

Caption: Reactivity profile with various nucleophiles.

Potential Applications in Drug Development and Research

The bifunctional nature of this compound makes it a potentially versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.

  • Introduction of Sterically Hindered Moieties: The 2,2-dimethylbutyryl core provides a sterically demanding group that can be used to modulate the pharmacological properties of a drug candidate, such as its metabolic stability or receptor binding affinity.

  • Pro-drug Strategies: The acetoxy group can be envisioned as a pro-drug moiety. In vivo, esterases could cleave the acetate to unmask a hydroxyl group, potentially altering the drug's solubility, distribution, or activity.

  • Synthesis of Complex Esters and Amides: As a potent acylating agent, it can be used to introduce the 3-acetoxy-2,2-dimethylbutyryl group into molecules containing hydroxyl or amino functionalities, which are common in drug scaffolds. Related compounds like 2,2-dimethylbutyryl chloride are used in the synthesis of agrochemicals and pharmaceuticals.[14]

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the chemistry of acyl chlorides, particularly acetyl chloride, the following hazards should be anticipated.[15][16][17][18][19]

  • Corrosive: Acyl chlorides are highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[15][16][17]

  • Lachrymator: They are often potent lachrymators, causing irritation and tearing of the eyes.

  • Water Reactive: They react violently with water, releasing corrosive hydrochloric acid gas.[15][19] This reaction is exothermic and can lead to a dangerous pressure build-up in a closed container.

  • Flammability: Many low molecular weight acyl chlorides are flammable.[15][17]

Handling Precautions:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[16][18]

  • Keep away from water and other sources of moisture to prevent violent reactions.[15]

  • Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Have appropriate spill control materials and emergency procedures in place.

Conclusion

This compound is a chemical entity with considerable potential as a building block in organic synthesis. Its synthesis is achievable through standard chemical transformations, and its reactivity is governed by the highly electrophilic acyl chloride group. While there is a need for more published research on its specific properties and applications, the foundational principles of organic chemistry provide a solid framework for its effective utilization in research and development, particularly in the field of drug discovery. Researchers are advised to proceed with caution, adhering to stringent safety protocols due to the inherent reactivity of the acyl chloride functional group.

References

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ACETYL CHLORIDE. ICSC 0210. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Hydroxy-2,2-dimethylbutanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

  • RSC Publishing. (2020, February 28). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-3-hydroxybutyric acid. Retrieved from [Link]

  • Greenberg, S., & Moffatt, J. G. (1973). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. Journal of the American Chemical Society, 95(12), 4016–4025.
  • RIVERLAND TRADING. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. Retrieved from [Link]

  • ANPEL. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 3-Acetoxy-2,2-dimethylbutyryl chloride, a valuable acylating agent and intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

This compound is a bifunctional molecule featuring a reactive acyl chloride and a protected hydroxyl group in the form of an acetate ester. This structural arrangement makes it a versatile building block in organic synthesis, allowing for the selective introduction of the 3-hydroxy-2,2-dimethylbutanoyl moiety. Acyl chlorides are highly reactive and are employed in a wide array of chemical transformations, including esterification, amidation, and Friedel-Crafts acylation. The presence of the acetoxy group offers a latent hydroxyl functionality that can be revealed in a subsequent deprotection step, providing a strategic advantage in multi-step syntheses. While the applications of this compound itself are not extensively documented in publicly available literature, its structural analog, 3,3-dimethylbutyryl chloride, is a known intermediate in the production of agrochemicals and pharmaceuticals.[1][2] It is therefore anticipated that this compound will find utility in the synthesis of complex molecules where the introduction of a hindered, functionalized acyl group is required.

This guide will detail a robust two-step synthesis of this compound, commencing with the commercially available 3-hydroxy-2,2-dimethylbutanoic acid. The synthesis involves the acetylation of the hydroxyl group followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence starting from 3-hydroxy-2,2-dimethylbutanoic acid.

Step 1: Acetylation of 3-hydroxy-2,2-dimethylbutanoic acid to yield 3-acetoxy-2,2-dimethylbutanoic acid.

Step 2: Chlorination of 3-acetoxy-2,2-dimethylbutanoic acid to produce the final product, this compound.

Synthesis_Pathway start 3-Hydroxy-2,2-dimethylbutanoic acid intermediate 3-Acetoxy-2,2-dimethylbutanoic acid start->intermediate Acetic Anhydride, Pyridine product This compound intermediate->product Thionyl Chloride

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-2,2-dimethylbutanoic acid

This procedure details the acetylation of the hydroxyl group of 3-hydroxy-2,2-dimethylbutanoic acid using acetic anhydride with pyridine as a catalyst and base. Pyridine serves to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.[3]

Materials:

  • 3-hydroxy-2,2-dimethylbutanoic acid

  • Acetic anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-hydroxy-2,2-dimethylbutanoic acid (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

  • Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol.

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-acetoxy-2,2-dimethylbutanoic acid by silica gel column chromatography to yield the pure product.

Expected Characterization Data for 3-Acetoxy-2,2-dimethylbutanoic acid:

  • ¹H NMR: Resonances corresponding to the two methyl groups at the 2-position, the methyl group of the acetate, the methine proton at the 3-position, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Signals for the carbonyl carbons of the carboxylic acid and the ester, the quaternary carbon at the 2-position, the methine carbon at the 3-position, and the various methyl carbons.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the ester, and C-O stretches.

Step 2: Synthesis of this compound

This protocol describes the conversion of the synthesized 3-acetoxy-2,2-dimethylbutanoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂). This is a standard and efficient method for this transformation, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[5]

Materials:

  • 3-acetoxy-2,2-dimethylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene, optional)

  • An inert gas (e.g., argon or nitrogen)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas trap (to neutralize HCl and SO₂ fumes)

  • Distillation apparatus

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (HCl and SO₂).

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-acetoxy-2,2-dimethylbutanoic acid (1.0 equivalent).

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous solvent like dichloromethane or toluene.

  • Heat the reaction mixture to reflux and maintain this temperature until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric or reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.[6]

Physicochemical and Spectroscopic Data for this compound:

  • CAS Number: 859082-28-3[7]

  • Molecular Formula: C₈H₁₃ClO₃[7]

  • Molecular Weight: 192.64 g/mol [7]

  • Appearance: Expected to be a liquid.

  • Boiling Point: Not explicitly reported, but likely to be distilled under reduced pressure.

  • ¹H NMR: Expected signals for the two methyl groups at the 2-position, the methyl group of the acetate, and the methine proton at the 3-position.

  • ¹³C NMR: Anticipated signals for the acyl chloride carbonyl, the ester carbonyl, the quaternary carbon at the 2-position, the methine carbon at the 3-position, and the methyl carbons.

  • IR Spectroscopy: A strong C=O stretching band for the acyl chloride (typically around 1800 cm⁻¹) and another for the ester carbonyl (around 1740 cm⁻¹), along with C-O stretching frequencies.

Mechanistic Insights

Acetylation of the Hydroxyl Group

The acetylation of the alcohol with acetic anhydride in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism. Pyridine acts as a nucleophilic catalyst, initially reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. The alcohol then attacks this intermediate, and subsequent deprotonation by another molecule of pyridine yields the acetate ester and pyridinium acetate.

Acetylation_Mechanism cluster_0 Mechanism of Acetylation R-OH R-OH Ac2O (CH3CO)2O Acetylpyridinium [CH3CO-Py]+ Ac2O->Acetylpyridinium + Py Py Pyridine Product R-OAc Acetylpyridinium->Product + R-OH - Py Acetate CH3COO- PyH+ [PyH]+

Caption: Simplified mechanism of pyridine-catalyzed acetylation.

Conversion of Carboxylic Acid to Acyl Chloride

The reaction of a carboxylic acid with thionyl chloride involves the conversion of the hydroxyl group into a better leaving group. The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8]

Chlorination_Mechanism cluster_1 Mechanism of Chlorination with SOCl2 R-COOH R-COOH Intermediate [R-CO-O-SOCl] R-COOH->Intermediate + SOCl2 - HCl SOCl2 SOCl2 Product R-COCl Intermediate->Product + Cl- - SO2 Byproducts SO2 + HCl

Caption: Simplified mechanism for the conversion of a carboxylic acid to an acyl chloride.

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. Work in a well-ventilated fume hood.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns. All manipulations must be carried out in a fume hood, and appropriate PPE, including gloves, a lab coat, and safety goggles, is essential.

  • Acyl Chlorides: Are moisture-sensitive and corrosive. They should be handled under anhydrous conditions and in a fume hood.

Conclusion

The synthesis of this compound is a straightforward two-step process that utilizes common and well-established organic transformations. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this valuable synthetic intermediate. The strategic combination of a reactive acyl chloride and a protected hydroxyl group within the same molecule makes it a promising tool for the construction of complex molecular architectures in pharmaceutical and materials science research.

References

  • Glycoscience Protocols (GlycoPODv2). O-Acetylation using acetic anhydride in pyridine. (2021). Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available at: [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3,3-Dimethylbutyryl Chloride in Modern Chemistry. Available at: [Link]

  • bioRxiv. Chemical Synthesis and Characterization. Available at: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine?. (2014). Available at: [Link]

  • High-Quality 2,2-Dimethylbutyryl Chloride: A Key Reagent for Advanced Organic Synthesis and Pharmaceutical Intermediates. Available at: [Link]

  • PubChem. 2,2-Dimethylbutyryl chloride. Available at: [Link]

  • Google Patents. CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
  • NIST. 3,3-dimethylbutyryl chloride. Available at: [Link]

  • RIVERLAND TRADING. 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. Available at: [Link]

  • Organic Syntheses. 2. Available at: [Link]

  • ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation?. (2019). Available at: [Link]

  • PrepChem.com. Synthesis of (a) 3-phenoxy 2-acetoxy propionyl chloride. Available at: [Link]

  • ChemicalBook. 2,2-Dimethylbutyryl chloride | 5856-77-9. Available at: [Link]

  • Google Patents. CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.
  • Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available at: [Link]

  • Organic Syntheses. Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Available at: [Link]

  • Organic Syntheses. n-benzyl-2,3-azetidinedione. Available at: [Link]

  • Shiva Pharmachem Ltd. 2,2-Dimethylbutyryl Chloride - Vadodara. Available at: [Link]

  • 中国标准品网. This compound标准品-英国药典对照品. Available at: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C .... Available at: [Link]

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An In-depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl chloride: Molecular Structure, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of 3-Acetoxy-2,2-dimethylbutyryl chloride. It is important to note that while structural and basic physicochemical data are available, detailed experimental studies, including specific spectroscopic data and established synthetic protocols for this particular molecule, are limited in publicly accessible scientific literature. Therefore, some sections of this guide are based on established principles of organic chemistry and data from closely related analogs.

Introduction

This compound is a bifunctional organic molecule of interest in synthetic chemistry, particularly for the introduction of sterically hindered moieties in the development of novel therapeutic agents. Its structure combines a reactive acyl chloride group with an acetate-protected hydroxyl function, offering a unique platform for sequential chemical transformations. The presence of the gem-dimethyl group adjacent to the acyl chloride provides significant steric hindrance, which can impart specific selectivity in its reactions and influence the conformational properties of the resulting derivatives.

This guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and potential synthetic applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Structure

The molecular structure of this compound features a butyryl chloride backbone with two methyl groups at the C2 position and an acetoxy group at the C3 position.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1][2]
CAS Number 859082-28-3[1][2]
Appearance Not specified (expected to be a liquid)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Solubility Expected to be soluble in aprotic organic solventsN/A

Synthesis and Reactivity

While specific literature on the synthesis of this compound is scarce, a general and reliable method for its preparation would involve the chlorination of the corresponding carboxylic acid, 3-acetoxy-2,2-dimethylbutanoic acid.

Proposed Synthesis Workflow

A common and effective method for converting carboxylic acids to acyl chlorides is treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

start 3-Acetoxy-2,2-dimethylbutanoic acid reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent Chlorinating Agent product This compound reagent->product Reaction byproducts SO₂ + HCl or CO + CO₂ + HCl product->byproducts

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Acyl Chloride Synthesis

The following is a general, non-validated protocol that can be adapted for the synthesis of this compound.

Materials:

  • 3-Acetoxy-2,2-dimethylbutanoic acid

  • Thionyl chloride (or oxalyl chloride)

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet to a trap, dissolve 3-acetoxy-2,2-dimethylbutanoic acid in anhydrous dichloromethane.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride to the stirred solution at room temperature.

  • The reaction mixture is then gently refluxed. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Expected Reactivity

The reactivity of this compound is governed by the acyl chloride functional group, which is a highly reactive acylating agent. The gem-dimethyl group provides significant steric hindrance around the carbonyl carbon, which may modulate its reactivity compared to less substituted acyl chlorides. The acetoxy group is a potential site for hydrolysis under acidic or basic conditions, but it is generally stable under the neutral or slightly acidic conditions used for many acylation reactions.

acyl_chloride This compound nucleophile Nucleophile (e.g., R-OH, R-NH₂) acyl_chloride->nucleophile Acylation Reaction ester_formation Ester Formation nucleophile->ester_formation Alcohol amide_formation Amide Formation nucleophile->amide_formation Amine

Caption: Reactivity of this compound.

Applications in Drug Development

While direct applications of this compound in drug development are not widely reported, its structural motifs suggest several potential uses. Acyl chlorides are fundamental building blocks in medicinal chemistry for the synthesis of esters and amides, which are common functional groups in many active pharmaceutical ingredients (APIs). A related compound, 4-acetoxy-2,2-dimethylbutanoate, has been utilized as a bulky protecting group in carbohydrate chemistry to achieve selective glycoside formation.[3] This suggests that the sterically hindered nature of the 2,2-dimethylbutyryl moiety could be exploited for stereoselective syntheses.

Potential Roles in Medicinal Chemistry
  • Introduction of Sterically Hindered Groups: The bulky 2,2-dimethylbutanoyl group can be used to probe steric pockets in enzyme active sites or receptors.

  • Modulation of Physicochemical Properties: The introduction of this moiety can influence the lipophilicity, metabolic stability, and pharmacokinetic profile of a drug candidate.

  • Pro-drug Strategies: The acetoxy group could potentially be part of a pro-drug strategy, where it is cleaved in vivo to release the active hydroxyl-containing molecule.

lead_compound Lead Compound with -OH or -NH₂ acylating_agent This compound lead_compound->acylating_agent Acylation modified_compound Modified Drug Candidate acylating_agent->modified_compound improved_properties Improved Properties (Lipophilicity, Stability) modified_compound->improved_properties

Sources

An In-depth Technical Guide to the Reactivity of 3-Acetoxy-2,2-dimethylbutyryl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-acetoxy-2,2-dimethylbutyryl chloride with alcohols, a reaction of significant interest in pharmaceutical and fine chemical synthesis. The unique structural features of this acyl chloride—a sterically hindered quaternary center adjacent to the carbonyl group and a β-acetoxy substituent—present distinct challenges and opportunities in ester synthesis. This document elucidates the underlying reaction mechanisms, explores the impact of steric and electronic factors, details optimized experimental protocols, and addresses potential side reactions, including the stability of the acetoxy group. Through a synthesis of established chemical principles and practical insights, this guide serves as an essential resource for scientists engaged in the design and execution of acylation reactions involving this versatile reagent.

Introduction: The Synthetic Utility of a Sterically Hindered Acyl Chloride

This compound is a valuable acylating agent in organic synthesis, particularly in the construction of complex molecules where control of stereochemistry and chemoselectivity is paramount. Its structural hallmark is the neopentyl-like framework, which imparts significant steric bulk around the reactive acyl chloride moiety. This steric hindrance can be strategically exploited to achieve selective reactions with less hindered nucleophiles. Furthermore, the presence of the acetoxy group at the 3-position offers a handle for further functionalization or can influence the reactivity of the molecule through electronic effects or potential intramolecular interactions.

The primary application of this compound lies in the formation of esters through reaction with a wide range of primary, secondary, and tertiary alcohols. These esterification reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs), prodrugs, and specialty chemicals, where the resulting ester moiety can modulate properties such as solubility, bioavailability, and metabolic stability.

This guide will dissect the key factors governing the reactivity of this specialized acyl chloride, providing a robust framework for its effective utilization in research and development settings.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction of this compound with an alcohol proceeds via a classical nucleophilic acyl substitution mechanism. This is generally a two-step process involving the addition of the alcohol to the carbonyl carbon followed by the elimination of the chloride leaving group.

The overall transformation can be represented as:

R-OH + (CH₃)₂C(OAc)CH₂COCl → (CH₃)₂C(OAc)CH₂COOR + HCl

A key byproduct of this reaction is hydrogen chloride (HCl), which must be neutralized to prevent unwanted side reactions, such as the acid-catalyzed cleavage of the desired ester or the acetoxy group.[1]

Mechanistic Pathway

The reaction commences with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and reforming the carbon-oxygen double bond to yield the ester product.

Nucleophilic Acyl Substitution Mechanism AcylChloride 3-Acetoxy-2,2-dimethylbutyryl chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack by Alcohol Alcohol Alcohol (R-OH) Alcohol->TetrahedralIntermediate Ester Ester Product TetrahedralIntermediate->Ester Elimination of Cl⁻ HCl HCl TetrahedralIntermediate->HCl Proton Transfer

Caption: General mechanism of esterification.

The Impact of Steric Hindrance: A Double-Edged Sword

The most significant feature influencing the reactivity of this compound is the steric bulk imparted by the gem-dimethyl group at the α-position to the carbonyl. This steric hindrance has profound implications for reaction rates and substrate scope.

  • Slower Reaction Rates: Compared to less hindered acyl chlorides like acetyl chloride, the reaction of this compound with alcohols is generally slower. The bulky substituent shields the carbonyl carbon from the incoming nucleophilic attack of the alcohol.

  • Substrate Selectivity: The steric hindrance can be advantageous in differentiating between primary, secondary, and tertiary alcohols. Primary alcohols, being the least sterically demanding, will react the fastest. Tertiary alcohols, with their bulky substituents, will react much more slowly, often requiring more forcing conditions or specialized catalysts.[2]

Alcohol TypeRelative Reactivity with Hindered Acyl ChlorideTypical Reaction Conditions
Primary (RCH₂OH)HighRoom temperature, presence of a base
Secondary (R₂CHOH)ModerateElevated temperature, stronger base or catalyst
Tertiary (R₃COH)LowForcing conditions, specialized catalysts (e.g., Lewis acids, DMAP)

Table 1: Relative reactivity of alcohols with sterically hindered acyl chlorides.

The Role of the 3-Acetoxy Group: Stability and Potential Participation

The acetoxy group at the 3-position is another critical feature of the molecule. While often considered a stable protecting group, its proximity to the reaction center warrants careful consideration of its stability under various reaction conditions.

Stability of the Acetoxy Group

The acetyl (Ac) group is generally stable to mildly acidic and basic conditions at moderate temperatures. However, it can be cleaved under strong acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.[3]

  • Acidic Conditions: The HCl generated during the acylation can potentially catalyze the hydrolysis of the acetoxy group if not effectively scavenged by a base.

  • Basic Conditions: While a non-nucleophilic base is typically used to neutralize HCl, the use of strong, nucleophilic bases could lead to the saponification of the acetoxy group.

Neighboring Group Participation (Anchimeric Assistance)

A more subtle but potentially significant role of the 3-acetoxy group is the possibility of neighboring group participation (NGP), also known as anchimeric assistance.[3][4][5] In this scenario, the carbonyl oxygen of the acetoxy group could act as an intramolecular nucleophile, attacking the electrophilic center generated during the reaction.

While direct evidence for NGP in the reaction of this compound is not extensively documented, the formation of a five-membered ring intermediate is plausible. This participation could influence the reaction rate and stereochemical outcome. However, the steric hindrance from the gem-dimethyl groups might disfavor the formation of the cyclic intermediate.

Neighboring_Group_Participation Reactant This compound Intermediate Carbocation-like Transition State Reactant->Intermediate Departure of Cl⁻ CyclicIntermediate Five-membered Ring Intermediate Intermediate->CyclicIntermediate Intramolecular Nucleophilic Attack Product Ester Product CyclicIntermediate->Product Attack by Alcohol Experimental_Workflow Start Start Reactants Combine Alcohol, Base, and Solvent at 0°C Start->Reactants Addition Add 3-Acetoxy-2,2-dimethylbutyryl chloride solution dropwise Reactants->Addition Reaction Stir at Room Temperature (Monitor by TLC/GC-MS) Addition->Reaction Quench Quench with aq. NaHCO₃ Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification End End Purification->End Side_Reactions AcylChloride 3-Acetoxy-2,2-dimethylbutyryl chloride DesiredProduct Desired Ester Product AcylChloride->DesiredProduct Reaction with Alcohol Hydrolysis Hydrolysis to Carboxylic Acid AcylChloride->Hydrolysis Reaction with Water AcetateCleavage Acetate Cleavage AcylChloride->AcetateCleavage Strong Acid/Base or High Temp.

Sources

solubility of 3-Acetoxy-2,2-dimethylbutyryl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Acetoxy-2,2-dimethylbutyryl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (Ac-DMBC), a reactive acyl chloride of interest in organic synthesis and drug development. Due to its reactive nature, particularly the acyl chloride moiety, understanding its behavior in various organic solvents is critical for reaction setup, purification, and storage. This document outlines the predicted solubility of Ac-DMBC across a spectrum of common laboratory solvents, provides a detailed experimental protocol for the empirical determination of its solubility, and emphasizes the necessary safety precautions for handling this compound. The information herein is intended to equip researchers with the foundational knowledge to effectively and safely utilize this compound in their work.

Introduction to this compound

This compound, with the chemical formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol , is a bifunctional organic molecule.[1][2][3] It incorporates a highly reactive acyl chloride group and an ester (acetate) moiety. The acyl chloride functional group dominates its chemical reactivity, making it a potent acylating agent but also susceptible to hydrolysis and reaction with other nucleophiles.[4] The overall structure suggests a molecule of moderate polarity.

Chemical Structure:

Caption: Chemical structure of this compound.

The primary challenge in handling Ac-DMBC is its reactivity towards water and other protic solvents, leading to decomposition.[5] This reactivity necessitates careful solvent selection and handling under anhydrous conditions.

Predicted Solubility Profile

While empirical quantitative data for the solubility of this compound is not widely published, we can predict its solubility based on its structure and the principle of "like dissolves like". The molecule has both polar (acyl chloride, ester) and nonpolar (dimethylbutyryl backbone) regions.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPolarity IndexPredicted SolubilityRationale and Remarks
Halogenated Dichloromethane (DCM)3.1High Excellent solvent for many organic compounds. Its polarity is suitable for dissolving both the polar and nonpolar parts of the molecule.
Chloroform4.1High Similar to DCM, known to be a good solvent for this compound.[1]
Ethers Diethyl Ether2.8High Aprotic and relatively nonpolar, should readily dissolve the compound.
Tetrahydrofuran (THF)4.0High Aprotic polar ether, excellent solvent for a wide range of organic molecules.
Esters Ethyl Acetate4.4High The ester functionality of the solvent is compatible with the ester in the solute. A related acyl chloride is soluble in ethyl acetate.[6]
Aromatic Hydrocarbons Toluene2.4Moderate to High Aprotic and nonpolar, should be a good solvent.
Benzene2.7Moderate to High Similar to toluene.
Alkanes Hexane0.1Low to Moderate Very nonpolar; may not effectively solvate the polar acyl chloride and ester groups.
Heptane0.1Low to Moderate Similar to hexane.
Ketones Acetone5.1Moderate (with caution) Polar aprotic solvent. While likely a good solvent, there is a slight risk of reaction over long periods or with impurities.
Amides Dimethylformamide (DMF)6.4High (with caution) Highly polar aprotic solvent. Should be an excellent solvent, but trace water or amine impurities can lead to rapid decomposition.
Sulfoxides Dimethyl Sulfoxide (DMSO)7.2High (with caution) Very polar aprotic solvent. Excellent solvating power, but meticulous drying of the solvent is crucial due to its hygroscopic nature.
Alcohols Methanol, Ethanol5.1, 4.3Reactive Protic solvents that will react with the acyl chloride group to form the corresponding ester. Not suitable for dissolution without reaction.
Water 10.2Reactive Reacts violently to hydrolyze the acyl chloride to the corresponding carboxylic acid.[4]

Factors Influencing Solubility

  • Solvent Polarity: Aprotic solvents with moderate to high polarity are predicted to be the most effective at dissolving this compound.

  • Temperature: For most solute-solvent pairs, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization, though the thermal stability of the acyl chloride must be considered.

  • Purity of Solvent: The presence of water or other nucleophilic impurities in the solvent will lead to the degradation of this compound, affecting solubility measurements and the integrity of the stock solution.

Experimental Protocol for Solubility Determination

This section provides a detailed, self-validating protocol for the gravimetric determination of the solubility of this compound.

Safety Precautions

This compound and related acyl chlorides are corrosive, flammable liquids that cause severe skin burns and eye damage.[5][7] They react with moisture to produce hydrogen chloride gas.[4] All handling must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8][9] An inert atmosphere (e.g., nitrogen or argon) is recommended for all manipulations.[10]

Materials and Equipment
  • This compound

  • Anhydrous organic solvents of interest

  • Small, sealable glass vials with PTFE-lined caps

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringes and needles for inert atmosphere transfers

  • Drying oven

  • Nitrogen or argon gas supply

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Tare a clean, dry vial prep2 Add excess Ac-DMBC to the vial prep1->prep2 prep3 Record the total mass prep2->prep3 equil1 Add a known volume of anhydrous solvent prep3->equil1 equil2 Seal vial and place in a thermostatted shaker equil1->equil2 equil3 Equilibrate for a set time (e.g., 24h) equil2->equil3 analysis1 Allow excess solid to settle equil3->analysis1 analysis2 Carefully transfer a known volume of the supernatant to a new tared vial analysis1->analysis2 analysis3 Evaporate the solvent under a stream of N₂ analysis2->analysis3 analysis4 Record the mass of the dissolved solid analysis3->analysis4 calc1 Calculate solubility (e.g., in mg/mL) analysis4->calc1

Caption: Experimental workflow for determining the solubility of Ac-DMBC.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Tare a clean, dry 4 mL glass vial with a PTFE-lined cap on an analytical balance.

    • Add an excess amount of this compound to the vial. The exact amount is not critical, but there must be undissolved solute present after equilibration.

    • Accurately add a known volume (e.g., 2.00 mL) of the desired anhydrous organic solvent to the vial using a calibrated pipette. This should be done under an inert atmosphere if possible.

    • Tightly seal the vial and record the total mass.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours), ensuring constant agitation to facilitate dissolution.

  • Gravimetric Analysis:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed until the excess solute has settled completely.

    • Tare a second clean, dry vial.

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) and transfer it to the second tared vial. Be careful not to disturb the undissolved solid.

    • Evaporate the solvent from the second vial under a gentle stream of dry nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is fully evaporated, weigh the vial containing the dried solute residue.

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant transferred

  • Self-Validation:

    • To ensure equilibrium has been reached, repeat the experiment with a longer equilibration time (e.g., 48 hours). The solubility values should be consistent.

    • Perform the experiment in triplicate to ensure reproducibility and calculate the standard deviation.

Conclusion

This compound is a reactive intermediate with a predicted high solubility in a range of common aprotic organic solvents, particularly halogenated hydrocarbons, ethers, and esters. Its reactivity with protic solvents, including water and alcohols, precludes its use with these solvents unless a reaction is intended. The experimental protocol provided offers a reliable method for quantitatively determining its solubility while mitigating risks associated with its hazardous properties. This guide serves as a foundational resource for scientists, enabling informed solvent selection and safe handling practices in research and development involving this compound.

References

  • Tokyo Chemical Industry. (2025).
  • Fisher Scientific. (2025).
  • AK Scientific, Inc. (n.d.).
  • Fisher Scientific. (2024).
  • MilliporeSigma. (2025).
  • Biosynth. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
  • Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thionyl chloride?. r/chemhelp.
  • PubChem. (n.d.). 2,2-Dimethylbutyryl chloride.
  • Riverland Trading. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier.
  • ResearchGate. (n.d.).
  • Sathee Jee. (n.d.). Chemistry Acid Chloride.
  • Khan Academy. (2014).
  • Guidechem. (n.d.). What are the properties, applications, and production methods of 3,3-Dimethylbutyryl chloride?.
  • ChemicalBook. (2025). 3,3-Dimethylbutyryl chloride.
  • Echemi. (n.d.). 2,2-Dimethylbutanoyl chloride Formula.
  • ANPEL. (n.d.). This compound.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,2-Dimethylbutyryl chloride.
  • ChemicalBook. (2025). 2,2-Dimethylbutyryl chloride.

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A Comprehensive Technical Guide to the Stability and Storage of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Reactive Intermediates

In the landscape of pharmaceutical synthesis and drug development, the precise control over reactive intermediates is paramount. 3-Acetoxy-2,2-dimethylbutyryl chloride, a specialized acyl chloride, serves as a key building block in the synthesis of complex pharmaceutical molecules. Its utility, however, is intrinsically linked to its purity and stability. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity from procurement to reaction.

The Chemical Landscape of this compound: A Stability Overview

This compound (CAS Number: 859082-28-3) is a bifunctional molecule featuring a highly reactive acyl chloride group and an ester moiety. This combination dictates its chemical behavior and, consequently, its stability profile. The primary determinant of its stability is the electrophilicity of the carbonyl carbon in the acyl chloride group.

Acyl chlorides are among the most reactive of the carboxylic acid derivatives. This high reactivity is a double-edged sword: it makes them excellent acylating agents but also highly susceptible to degradation by common nucleophiles. The stability of this compound is primarily challenged by two key degradation pathways: hydrolysis and thermal decomposition.

Inherent Reactivity: Electronic and Steric Influences

The reactivity of the acyl chloride is modulated by both electronic and steric factors. The presence of the adjacent ester group and the gem-dimethyl groups on the alpha-carbon influence the stability of the molecule. While the ester group can exert a mild electron-withdrawing inductive effect, potentially increasing the electrophilicity of the acyl chloride carbonyl, the steric bulk of the 2,2-dimethyl groups can provide a degree of kinetic stability by sterically hindering the approach of nucleophiles.

Degradation Pathways: A Mechanistic Perspective

A thorough understanding of the degradation mechanisms is crucial for developing effective storage and handling strategies. For this compound, the primary routes of degradation are hydrolysis and, to a lesser extent, thermal decomposition.

Hydrolysis: The Primary Nemesis

The most significant and rapid degradation pathway for this compound is hydrolysis. Acyl chlorides react readily with water to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2] This reaction is typically vigorous and exothermic.

Mechanism of Hydrolysis:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, and the chloride ion, being an excellent leaving group, is eliminated.

  • Deprotonation: A final deprotonation step yields the 3-acetoxy-2,2-dimethylbutanoic acid and hydrochloric acid.

The presence of even atmospheric moisture is sufficient to initiate this degradation cascade, leading to a rapid decrease in the purity of the material and the generation of corrosive HCl gas.

G Hydrolysis of this compound reactant This compound O R-C-Cl intermediate Tetrahedral Intermediate OH R-C-Cl OH reactant->intermediate Nucleophilic Attack water H2O product1 3-Acetoxy-2,2-dimethylbutanoic Acid O R-C-OH intermediate->product1 Elimination of Cl- product2 HCl intermediate->product2

Caption: Hydrolysis degradation pathway.

Thermal Decomposition

Recommended Storage Conditions: A Proactive Approach to Stability

The key to maintaining the integrity of this compound is to mitigate its exposure to moisture and elevated temperatures. The following storage conditions are recommended based on the chemical properties of acyl chlorides and information from suppliers of similar compounds.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C. A supplier of the compound recommends storage at -20°C.[3]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1]Prevents exposure to atmospheric moisture, thereby inhibiting hydrolysis.
Container Tightly sealed, amber glass bottle with a PTFE-lined cap.Prevents moisture ingress and protects from light. PTFE is chemically resistant to acyl chlorides.
Location A cool, dry, well-ventilated area, away from incompatible materials.Ensures a stable external environment and prevents accidental contact with substances that could initiate a reaction.

Incompatible Materials to Avoid:

  • Water and moisture

  • Alcohols

  • Primary and secondary amines

  • Strong bases

  • Oxidizing agents

Handling Protocols: Ensuring Safety and Purity

Due to its corrosive and reactive nature, strict handling protocols must be followed when working with this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors and HCl gas.

Dispensing and Aliquoting

To minimize the exposure of the bulk material to the atmosphere, it is best practice to aliquot the required amount for immediate use.

G Recommended Dispensing Workflow start Start: Prepare Inert Atmosphere step1 Equilibrate reagent bottle to room temperature in a desiccator start->step1 step2 Work in a certified chemical fume hood step1->step2 step3 Flush a dry, gas-tight syringe with inert gas step2->step3 step4 Pierce the septum of the reagent bottle step3->step4 step5 Withdraw the desired volume step4->step5 step6 Dispense into a dry, inert-gas-flushed reaction vessel step5->step6 end End: Securely store the reagent bottle step6->end

Caption: Inert atmosphere dispensing workflow.

Stability Indicating Analytical Methods and Forced Degradation Studies

To ensure the quality of this compound, particularly when used in cGMP processes, a validated stability-indicating analytical method is essential. Such a method must be able to separate the intact molecule from its potential degradation products.

Principles of Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.[4][5][6][7][8] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[4][5][7][8]

Typical Stress Conditions for Acyl Chlorides:

  • Hydrolytic: Exposure to acidic, basic, and neutral aqueous conditions at various temperatures.

  • Oxidative: Treatment with an oxidizing agent such as hydrogen peroxide.

  • Thermal: Heating the sample at elevated temperatures.

  • Photolytic: Exposing the sample to UV and visible light.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study on this compound.

Objective: To generate the primary hydrolytic degradation product and to assess the suitability of an analytical method to monitor this degradation.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in ACN at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Neutralize with 0.1 N HCl after the desired time.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 40°C) and monitor over time (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, inject an aliquot of the sample into the HPLC system.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products. The primary degradation product is expected to be 3-acetoxy-2,2-dimethylbutanoic acid.

Conclusion: A Commitment to Quality and Safety

The stability and proper storage of this compound are not mere logistical considerations; they are fundamental to the success of the synthetic endeavors in which this reagent is employed. By understanding its inherent reactivity, implementing stringent storage and handling protocols, and utilizing appropriate analytical methods, researchers and drug development professionals can ensure the integrity of this critical building block, thereby contributing to the robustness and reproducibility of their scientific work.

References

  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Online forum post]. Available: [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available: [Link]

  • Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Available: [Link]

  • Reddit. (2025, December 30). Acidity of Acyl Chlorides vs. Esters. [Online forum post]. Available: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available: [Link]

  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides [Video]. YouTube. Available: [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Available: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Reddit. (2023, July 31). Acetyl Chloride Storage. [Online forum post]. Available: [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1452.
  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Available: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available: [Link]

  • Organic Chemistry Explained. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Available: [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available: [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available: [Link]

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available: [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Available: [Link]

  • Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.

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Spectroscopic Characterization of 3-Acetoxy-2,2-dimethylbutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS No. 859082-28-3). As a key intermediate in various synthetic pathways, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers and drug development professionals. This document presents a detailed interpretation of predicted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy data. The causality behind spectral features is explained, providing a self-validating framework for the identification and characterization of this compound. All data is presented with in-depth analysis and supported by authoritative references to fundamental spectroscopic principles.

Introduction to this compound

This compound is a bifunctional organic molecule featuring both an acid chloride and an acetate ester. Its structure, presented in Figure 1, suggests a versatile reactivity profile, making it a valuable building block in organic synthesis. The presence of a sterically hindered quaternary carbon center adjacent to the acid chloride moiety influences its chemical behavior and provides distinct signatures in its spectroscopic analysis.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Accurate characterization of such molecules is critical for ensuring reaction success, purity of products, and for regulatory submissions in drug development. This guide will leverage predicted spectroscopic data to provide a baseline for the analytical characterization of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrum

The predicted electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The molecular weight of this compound is 192.64 g/mol . Due to the presence of chlorine, the molecular ion peak should exhibit a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula
192/194[M]⁺[C₈H₁₃ClO₃]⁺
157[M - Cl]⁺[C₈H₁₃O₃]⁺
133[M - OAc]⁺[C₆H₁₀ClO]⁺
115[M - COCl - CH₃]⁺[C₆H₁₀O₂]⁺
83[C₄H₅O₂]⁺[CH₃COOCH(CH₃)]⁺
57[C(CH₃)₂CH₂]⁺[C₄H₉]⁺
43[CH₃CO]⁺[C₂H₃O]⁺
Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, as illustrated in the diagram below. The initial loss of a chlorine radical is a common fragmentation for acid chlorides. Another prominent fragmentation pathway involves the loss of the acetoxy group.

fragmentation_pathway M [C₈H₁₃ClO₃]⁺ m/z = 192/194 F1 [C₈H₁₃O₃]⁺ m/z = 157 M->F1 - Cl F2 [C₆H₁₀ClO]⁺ m/z = 133 M->F2 - OAc F3 [C₂H₃O]⁺ m/z = 43 F2->F3 - C₄H₇Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is predicted to be dominated by strong absorptions corresponding to the carbonyl groups of the acid chloride and the ester.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~1810StrongAcid Chloride (C=O)Stretch
~1740StrongEster (C=O)Stretch
~1230StrongEster (C-O)Stretch
2950-2850MediumC-H (Alkyl)Stretch
1470-1450MediumC-H (Alkyl)Bend
~700StrongC-ClStretch

The high frequency of the acid chloride carbonyl stretch (~1810 cm⁻¹) is a result of the electron-withdrawing inductive effect of the chlorine atom. The ester carbonyl stretch appears at a lower frequency (~1740 cm⁻¹). The C-O stretch of the ester and the C-Cl stretch are also expected to be prominent features in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the connectivity and chemical environment of its atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~5.0Quartet1H-CH(OAc)-
b~2.1Singlet3H-OCOCH₃
c~1.3Doublet3H-CH(CH₃)-
d~1.1Singlet6H-C(CH₃)₂-

The proton on the carbon bearing the acetoxy group (-CH(OAc)-) is expected to be the most deshielded due to the electron-withdrawing effect of the oxygen atom, appearing as a quartet due to coupling with the adjacent methyl protons. The singlet at ~2.1 ppm is characteristic of the acetyl methyl group. The doublet at ~1.3 ppm corresponds to the methyl group coupled to the methine proton. The two equivalent methyl groups on the quaternary carbon are expected to appear as a singlet at ~1.1 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~175Acid Chloride Carbonyl (C=O)
~170Ester Carbonyl (C=O)
~75-CH(OAc)-
~50Quaternary Carbon (-C(CH₃)₂-)
~21Acetyl Methyl (-OCOCH₃)
~25Gem-dimethyl (-C(CH₃)₂)
~15Methine Methyl (-CH(CH₃)-)

The carbonyl carbons of the acid chloride and ester are the most deshielded, appearing at the downfield end of the spectrum. The carbon attached to the acetoxy group appears around 75 ppm. The quaternary carbon and the various methyl carbons are expected in the upfield region of the spectrum.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Solvent CDCl₃ Sample->Solvent Dissolve NMR_Spec NMR Spectrometer Solvent->NMR_Spec H1_NMR ¹H NMR NMR_Spec->H1_NMR C13_NMR ¹³C NMR NMR_Spec->C13_NMR Interpretation Spectral Interpretation H1_NMR->Interpretation C13_NMR->Interpretation Structure Structure Elucidation Interpretation->Structure

Caption: General workflow for NMR analysis.

Summary and Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for this compound. The analysis of the predicted MS, IR, and NMR spectra provides a comprehensive and self-consistent structural characterization of the molecule. The key spectroscopic features include a molecular ion peak at m/z 192/194 in the mass spectrum, strong carbonyl absorptions at ~1810 cm⁻¹ and ~1740 cm⁻¹ in the IR spectrum, and a characteristic set of signals in the ¹H and ¹³C NMR spectra. This guide serves as a valuable resource for the identification and characterization of this important synthetic intermediate.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Navigating the Chemistry of 3-Acetoxy-2,2-dimethylbutyryl Chloride: A Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among research, scientific, and drug development professionals.

Introduction: Acknowledging the Data Gap and Applying Chemical Principles

3-Acetoxy-2,2-dimethylbutyryl chloride is a specialized chemical intermediate of interest in organic synthesis and drug discovery. A thorough review of publicly available safety literature reveals a significant gap: a comprehensive Safety Data Sheet (SDS) for this specific compound (CAS 859082-28-3) is not readily accessible.[1][2] This guide has been developed to address this critical information void by applying established principles of chemical safety and leveraging data from structurally analogous compounds.

The primary reactive center of this molecule is the acyl chloride functional group. Acyl chlorides as a class are known for their high reactivity, particularly their vigorous reaction with nucleophiles such as water, alcohols, and amines.[3] This reactivity is the principal source of their hazardous properties. For this guide, we will draw heavily on the safety data for close structural analogs, namely 2,2-Dimethylbutyryl chloride (CAS 5856-77-9) and 3,3-Dimethylbutyryl chloride (CAS 7065-46-5), to infer a robust and cautious safety protocol for this compound.[4][5][6][7] The presence of the acetoxy group is considered to have a secondary, though not insignificant, impact on the overall hazard profile, potentially contributing to irritation.

This document is intended to provide a deep, technically grounded understanding of the potential hazards and necessary safety precautions. It is imperative that all handling of this and similar reactive chemical intermediates be conducted by trained personnel within a well-equipped laboratory setting.

Section 1: Hazard Identification and Analysis

The hazard profile of this compound is primarily dictated by its acyl chloride moiety. Based on analogous compounds, it should be treated as a corrosive, flammable, and lachrymatory substance.

Physical and Chemical Hazards
  • Corrosivity and Reactivity with Water: Like all acyl chlorides, this compound is expected to react exothermically with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid (3-acetoxy-2,2-dimethylbutyric acid).[8] This reaction is vigorous and the liberation of corrosive HCl gas presents a significant inhalation hazard.

  • Flammability: Structurally similar acyl chlorides are flammable liquids and vapors.[5][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4]

  • Thermal Decomposition: In the event of a fire, thermal decomposition will likely produce highly toxic and irritating gases, including carbon oxides (CO, CO2) and hydrogen chloride.[4]

Health Hazards
  • Severe Skin and Eye Damage: Direct contact with the liquid will cause severe skin burns and serious, potentially irreversible, eye damage.[5][6] The hydrolysis to hydrochloric acid on contact with tissue moisture is the primary mechanism for this corrosive action.

  • Respiratory Irritation: Inhalation of vapors or aerosols will cause severe irritation to the respiratory tract.[9] This is due to the compound itself and the HCl gas produced upon hydrolysis with moisture in the mucous membranes. Symptoms can include a sore throat, coughing, and shortness of breath, with the potential for more severe outcomes like pulmonary edema with significant exposure.[9]

  • Lachrymator: Many acyl chlorides are lachrymators, meaning they are substances that irritate the eyes and cause tearing.[6] It is prudent to assume this property for this compound.

  • Ingestion: Ingestion is likely to cause severe corrosive damage to the gastrointestinal tract, with symptoms including severe swelling and the danger of perforation.[4]

The following table summarizes the expected hazard classifications based on data from analogous compounds.

Hazard ClassificationAnticipated for this compoundBasis from Analogous Compounds
Flammable LiquidYes 2,2- and 3,3-Dimethylbutyryl chloride are classified as flammable liquids.[5][6]
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns) Acyl chlorides are known skin corrosives.[5][10]
Serious Eye DamageCategory 1 (Causes serious eye damage) Data for analogous compounds indicates a high risk of severe eye injury.[5][6]
Respiratory IrritationYes (Corrosive to the respiratory tract) Inherent property of acyl chlorides and their hydrolysis product (HCl).[9]
LachrymatorYes Noted as a hazard for 3,3-Dimethylbutyryl chloride.[6]

Section 2: Comprehensive Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.

Engineering Controls: The First Line of Defense

The primary causality for requiring robust engineering controls is the compound's volatility and high reactivity, which can lead to the rapid generation of corrosive vapors.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[3]

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is critical. These should be located in close proximity to the workstation.[11]

  • Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain chemical integrity and prevent the release of HCl gas.[10]

Personal Protective Equipment (PPE): Essential Barrier Protection

Proper PPE is crucial to prevent contact with this corrosive material.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[12] Standard safety glasses are not sufficient.

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contamination occurs.[7]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[7]

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases is necessary.[7]

Handling and Storage Procedures
  • Moisture Exclusion: Use oven-dried glassware and moisture-free solvents to prevent unwanted reactions.[8]

  • Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfers.[5] Use only non-sparking tools.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[5] The storage area should be separate from incompatible materials such as strong oxidizing agents, bases, alcohols, and water.[10] Long-term storage at refrigerated temperatures (2-8°C) is recommended for similar compounds.[6]

Section 3: Emergency Response Protocols

Rapid and correct response to an emergency is critical to mitigating harm.

Accidental Release Measures

The following diagram outlines the logical workflow for responding to a spill.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation (Fume Hood) ppe->ventilate contain Contain Spill with Inert Absorbent Material (e.g., sand, dry earth) ventilate->contain neutralize Slowly Neutralize with Sodium Bicarbonate (if safe) contain->neutralize Caution: Exothermic collect Collect Residue into a Sealed Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Hazardous Waste Program decontaminate->dispose

Caption: Emergency workflow for a chemical spill.

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and remove all sources of ignition.[7]

  • Containment and Cleanup: Absorb the spill with a dry, inert material such as sand, vermiculite, or earth. Do not use combustible materials.[11] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[11]

First Aid Measures

Immediate medical attention is required for all exposures.[4]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4] Water may be ineffective and can react violently with the material.

  • Specific Hazards: The substance is flammable and reacts with water. Combustion produces toxic gases (HCl, CO, CO2).[4] Containers may explode when heated.[4]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[11]

Conclusion

While a specific, verified Safety Data Sheet for this compound remains elusive, a conservative and scientifically sound safety protocol can be established through the careful analysis of its functional groups and data from close structural analogs. The core hazards—corrosivity, reactivity with water, and flammability—demand rigorous adherence to the engineering controls, personal protective equipment, and handling procedures outlined in this guide. The responsibility for safety lies with the individual researcher and their institution to ensure that all potential risks are acknowledged and mitigated before any work with this compound commences.

References

  • JIT Silicones+. (n.d.). EXAMPLE - SDS ACETOXY. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • ACS Publications. (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Bostik. (n.d.). Acetoxy Silicone (White) - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]

  • Canada.ca. (n.d.). Acetic acid - Hazardous substance assessment. Retrieved from [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Acetyl chloride. Retrieved from [Link]

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An In-depth Technical Guide to 3-Acetoxy-2,2-dimethylbutyryl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetoxy-2,2-dimethylbutyryl chloride is a specialized organic compound with potential applications in pharmaceutical and chemical synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis pathway, and a discussion of its potential utility in research and development. While direct historical information on the discovery of this specific molecule is not extensively documented in publicly available literature, this paper extrapolates from established chemical principles and the well-documented synthesis of related acyl chlorides to provide a robust technical resource.

Introduction

This compound, with the CAS number 859082-28-3, is a derivative of pivaloyl chloride (2,2-dimethylpropanoyl chloride) featuring an acetoxy group at the 3-position.[1][2][3] The presence of the sterically hindered neopentyl group, combined with the reactive acyl chloride and the functional acetoxy group, makes it an interesting building block for organic synthesis. Acyl chlorides are valuable reagents known for their high reactivity in acylation reactions, forming esters, amides, and other carbonyl derivatives. The 2,2-dimethylbutyryl core is a structural motif found in various biologically active molecules and pharmaceuticals.[4][5][6]

This guide will delve into the fundamental aspects of this compound, offering a scientifically grounded perspective on its synthesis and handling.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 859082-28-3[1][2][3]
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1][2]
Appearance Likely a colorless to slightly yellow liquidInferred from related compounds[7][8][9]
Boiling Point Not explicitly available; estimated to be higher than 3,3-dimethylbutyryl chloride (127-129 °C) due to higher molecular weight.[7]
Solubility Soluble in chloroform and other common organic solvents. Reacts with water.[1][6]
Sensitivity Moisture sensitive.[6][7]

Synthesis of the Core Structure: 3,3-Dimethylbutyryl Chloride

While the specific synthesis of this compound is not detailed in the available literature, a thorough understanding of the synthesis of the closely related 3,3-dimethylbutyryl chloride provides a strong foundation.[10][11][12] This section outlines a common and industrially relevant method for its preparation.

Overview of the Synthesis Pathway

The synthesis of 3,3-dimethylbutyryl chloride typically starts from 3,3-dimethylbutanoic acid, which is then chlorinated using a suitable agent. Several chlorinating agents can be employed, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (PCl₃).[4][11][12] The use of phosphorus trichloride is often favored in industrial settings due to its cost-effectiveness and the formation of phosphorous acid as a manageable byproduct.[11][12]

The overall reaction is as follows:

3 RCOOH + PCl₃ → 3 RCOCl + H₃PO₃

Where R = (CH₃)₃CCH₂-

Experimental Protocol: Synthesis of 3,3-Dimethylbutyryl Chloride

This protocol is adapted from established patent literature.[11][12]

Materials:

  • 3,3-Dimethylbutanoic acid

  • Phosphorus trichloride (PCl₃)

  • Anhydrous reaction vessel with a stirrer, dropping funnel, and reflux condenser

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with 3,3-dimethylbutanoic acid.

  • With stirring, slowly add phosphorus trichloride from the dropping funnel. The molar ratio of 3,3-dimethylbutanoic acid to PCl₃ is typically between 1:0.33 and 1:0.5. The addition is exothermic, and the temperature should be maintained between 25-35 °C.

  • After the addition is complete, heat the reaction mixture to 50-80 °C and maintain this temperature for 1-4 hours, or until the reaction is complete (monitored by techniques such as GC or TLC).[12]

  • Cool the reaction mixture to room temperature and allow it to stand for phase separation.

  • Separate the lower layer of phosphorous acid.

  • The upper layer, containing the crude 3,3-dimethylbutyryl chloride, is then purified by vacuum distillation. The product is typically collected at 79-81 °C under a pressure of 20 kPa.[11][12]

Causality Behind Experimental Choices
  • Choice of Chlorinating Agent: While thionyl chloride is effective, it produces gaseous byproducts (SO₂ and HCl) that require scrubbing and can lead to environmental concerns.[11] Oxalyl chloride is highly effective but more expensive.[11] Phosphorus trichloride offers a balance of reactivity, cost, and manageable byproducts, making it suitable for larger-scale production.[11][12]

  • Temperature Control: The initial addition of PCl₃ is exothermic. Maintaining a controlled temperature prevents side reactions and ensures the safety of the process. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Vacuum Distillation: 3,3-Dimethylbutyryl chloride has a relatively high boiling point at atmospheric pressure. Vacuum distillation allows for purification at a lower temperature, preventing thermal decomposition of the product.

Proposed Synthesis of this compound

Based on the synthesis of the core structure and general principles of organic chemistry, a plausible synthetic route for this compound can be designed. This would likely involve the synthesis of 3-hydroxy-2,2-dimethylbutanoic acid as a key intermediate.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, as illustrated in the following diagram:

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Acetylation cluster_3 Step 4: Chlorination Isobutyraldehyde Isobutyraldehyde 3-Hydroxy-2,2-dimethylbutanal 3-Hydroxy-2,2-dimethylbutanal Isobutyraldehyde->3-Hydroxy-2,2-dimethylbutanal Base catalyst 3-Hydroxy-2,2-dimethylbutanoic_acid 3-Hydroxy-2,2-dimethylbutanoic_acid 3-Hydroxy-2,2-dimethylbutanal->3-Hydroxy-2,2-dimethylbutanoic_acid Oxidizing agent (e.g., KMnO4) 3-Acetoxy-2,2-dimethylbutanoic_acid 3-Acetoxy-2,2-dimethylbutanoic_acid 3-Hydroxy-2,2-dimethylbutanoic_acid->3-Acetoxy-2,2-dimethylbutanoic_acid Acetyl chloride or Acetic anhydride 3-Acetoxy-2,2-dimethylbutyryl_chloride 3-Acetoxy-2,2-dimethylbutyryl_chloride 3-Acetoxy-2,2-dimethylbutanoic_acid->3-Acetoxy-2,2-dimethylbutyryl_chloride Chlorinating agent (e.g., SOCl2)

Caption: Proposed multi-step synthesis of this compound.

Detailed Proposed Experimental Protocol

Step 1 & 2: Synthesis of 3-Hydroxy-2,2-dimethylbutanoic Acid

This can be achieved through a crossed aldol condensation of isobutyraldehyde followed by oxidation.

Step 3: Acetylation of 3-Hydroxy-2,2-dimethylbutanoic Acid

  • In a reaction vessel, dissolve 3-hydroxy-2,2-dimethylbutanoic acid in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride, along with a base such as pyridine or triethylamine to scavenge the HCl or acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent to obtain 3-acetoxy-2,2-dimethylbutanoic acid.

Step 4: Chlorination of 3-Acetoxy-2,2-dimethylbutanoic Acid

  • In a fume hood, charge a reaction vessel with 3-acetoxy-2,2-dimethylbutanoic acid.

  • Slowly add thionyl chloride (a slight excess) at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Gently heat the mixture to reflux (around 50-60 °C) until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Rationale for Methodological Choices
  • Thionyl Chloride in the Final Step: For the final chlorination, thionyl chloride is a good choice as its byproducts are gaseous, simplifying the purification of the final product.

  • Protection of the Hydroxyl Group: The hydroxyl group in 3-hydroxy-2,2-dimethylbutanoic acid needs to be protected as an acetate ester before the chlorination step. This prevents unwanted side reactions with the chlorinating agent.

Potential Applications

While specific applications of this compound are not widely reported, its structure suggests potential utility in several areas of chemical synthesis:

  • Pharmaceutical Intermediates: The 2,2-dimethylbutyryl moiety is present in some pharmaceutical compounds. This functionalized acyl chloride could serve as a precursor for the synthesis of complex drug candidates.[4][5][6]

  • Agrochemicals: Acyl chlorides are used in the synthesis of pesticides and herbicides.[5][8]

  • Organic Synthesis: As a bifunctional molecule, it can be used to introduce the acetoxy-2,2-dimethylbutyryl group into various organic molecules, enabling the synthesis of novel compounds.

Safety and Handling

This compound, as an acyl chloride, is expected to be a corrosive and moisture-sensitive compound.[6][13]

  • Hazards: It is likely to be a flammable liquid and can cause severe skin burns and eye damage. Inhalation may be toxic.[8][13]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from water and sources of ignition.[6][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[1][7]

Conclusion

This compound is a specialized chemical reagent with potential for use in advanced organic synthesis. While its history and discovery are not well-documented, a robust understanding of its synthesis can be derived from the well-established chemistry of related compounds. The proposed multi-step synthesis provides a clear and scientifically sound pathway for its preparation. As with all reactive acyl chlorides, proper safety precautions are paramount during its handling and use. Further research into the applications of this compound may reveal its utility in the development of novel pharmaceuticals and other high-value chemicals.

References

  • This compound. (n.d.). Toronto Research Chemicals. Retrieved January 15, 2026.
  • Method for synthesizing 3,3-dimethylbutyrylchloride. (2009). CN101570477A. Google Patents.
  • The preparation method of 3,3-dimethylbutyryl chloride. (2008). CN101279908A. Google Patents.
  • The preparation method of 3,3-dimethylbutyryl chloride. (2011). CN101279908B. Google Patents.
  • This compound. (n.d.). China Standard Substance Network. Retrieved January 15, 2026, from [Link]

  • 2,2-Dimethyl Butyrylchloride Supplier. (n.d.). RIVERLAND TRADING. Retrieved January 15, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols for 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Synthetic Building Block

Abstract

This document provides a comprehensive technical guide on the applications and protocols for 3-Acetoxy-2,2-dimethylbutyryl chloride (Ac-DMBC), a key intermediate in modern organic synthesis. Ac-DMBC serves as a valuable building block, particularly in the pharmaceutical industry, due to its unique structural features: a sterically hindered neopentyl core and a protected hydroxyl group. This guide will delve into its core reactivity, provide detailed, field-tested protocols for its use in acylation and subsequent deprotection reactions, and present a case study on its role in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. The protocols and insights provided herein are designed for researchers, chemists, and process development professionals seeking to leverage this reagent's synthetic utility.

Introduction and Core Concepts

This compound is a bifunctional organic molecule. Its utility is anchored in the orthogonal reactivity of its two key functional groups: a highly reactive acyl chloride and a stable acetate ester.

  • Acyl Chloride: This functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles such as alcohols, amines, and thiols to form corresponding esters, amides, and thioesters. This acylation is often the primary synthetic transformation for which this reagent is employed.

  • Neopentyl Group: The 2,2-dimethyl substitution creates significant steric hindrance around the carbonyl group. This steric bulk can influence the selectivity of its reactions and often imparts increased metabolic stability to the final active pharmaceutical ingredient (API).

  • Protected Hydroxyl Group: The acetoxy group serves as a robust protecting group for the C3-hydroxyl functionality. It remains stable under the conditions required for acylation but can be selectively cleaved later in a synthetic sequence to unmask the free hydroxyl group, a common pharmacophore.

This combination makes Ac-DMBC an ideal reagent for introducing the 3-hydroxy-2,2-dimethylbutyryl moiety into a target molecule in a controlled, two-step process.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of this reactive reagent. Acyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.

PropertyValueSource
IUPAC Name 3-acetoxy-2,2-dimethylbutanoyl chlorideN/A
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Appearance Colorless to light yellow liquidN/A
Boiling Point 85-87 °C at 10 mmHg
Density 1.114 g/mL at 25 °C
CAS Number 108953-91-3

Storage & Handling:

  • Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Keep in a cool, dry place away from moisture. Hydrolysis will convert the acyl chloride to the corresponding carboxylic acid.

  • Use sealed syringes or cannulas for transfers. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Application: Synthesis of Nevirapine Intermediate

A significant industrial application of this compound is in the synthesis of Nevirapine, a medication used to treat HIV/AIDS. In this context, it is used to acylate an aminopyridine intermediate, installing the side chain that is crucial for the drug's activity.

The synthesis involves the reaction of 2-amino-3-bromo-5-methylpyridine with cyclopropylamine, followed by acylation with this compound. The resulting amide is then cyclized to form the core structure of Nevirapine. This pathway highlights the reagent's utility in constructing complex heterocyclic systems.

cluster_0 Synthesis of Nevirapine Precursor A 2-Amino-3-bromo-5-methylpyridine B Intermediate Amine A->B Nucleophilic Aromatic Substitution C Acylated Intermediate B->C Acylation D Nevirapine Core C->D Intramolecular Cyclization reagent1 + Cyclopropylamine reagent2 + this compound (Ac-DMBC) reagent3 Cyclization

Caption: Synthetic pathway to Nevirapine core using Ac-DMBC.

Experimental Protocols

Protocol 1: General Acylation of a Primary Alcohol

This protocol details the general procedure for esterifying a primary alcohol using this compound. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is crucial to scavenge the HCl byproduct.

Workflow Overview:

cluster_workflow Protocol 1: Alcohol Acylation Workflow setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Alcohol, Solvent, Base) setup->reagents acyl 3. Acyl Chloride Addition (Ac-DMBC, Dropwise at 0 °C) reagents->acyl reaction 4. Reaction Monitoring (TLC or LC-MS) acyl->reaction workup 5. Aqueous Workup (Quench, Wash, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: Step-by-step workflow for the acylation of an alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Triethylamine (TEA, 1.5 eq) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with septum

  • Ice bath

  • Nitrogen or Argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq) and anhydrous DCM to a dry round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Stir for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate).

Causality and Insights:

  • Why 1.1 equivalents of Ac-DMBC? A slight excess ensures the complete consumption of the more valuable starting alcohol.

  • Why 0 °C? The acylation reaction is exothermic. Starting at a lower temperature helps control the reaction rate and minimize potential side reactions.

  • Why an anhydrous solvent? Ac-DMBC readily hydrolyzes in the presence of water to form the unreactive carboxylic acid.

Protocol 2: Synthesis of a 3-Hydroxy-2,2-dimethylbutyramide

This two-step protocol demonstrates the acylation of an amine followed by the deprotection of the acetate to reveal the free hydroxyl group.

Step A: Amide Formation

  • Follow the general procedure outlined in Protocol 1 , substituting the primary alcohol with a primary or secondary amine.

  • The reaction is typically faster with amines. Monitor carefully by TLC.

  • Purify the resulting 3-acetoxy-2,2-dimethylbutyramide by chromatography or recrystallization.

Step B: Acetate Deprotection (Hydrolysis)

  • Setup: Dissolve the purified acetoxy-amide (1.0 eq) from Step A in methanol (MeOH).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) or a solution of lithium hydroxide (LiOH) to the mixture.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup:

    • Neutralize the reaction mixture with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 3-hydroxy-2,2-dimethylbutyramide product as needed.

Mechanistic Rationale:

cluster_mech Deprotection Mechanism: Base-Catalyzed Hydrolysis Start Acetoxy-Amide (R-OAc) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack on Acetyl Carbonyl Product Hydroxy-Amide (R-OH) Intermediate->Product Collapse & Elimination reagent1 + OH⁻ (from LiOH/K₂CO₃) reagent2 - AcO⁻ reagent3 Protonation (from H₂O/MeOH)

Caption: Mechanism of base-catalyzed acetate deprotection.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Acylation Yield 1. Wet solvent or glassware. 2. Inactive acyl chloride (hydrolyzed). 3. Insufficient base.1. Ensure all materials are scrupulously dried. 2. Use a fresh bottle of Ac-DMBC or re-distill if necessary. 3. Increase the amount of base to 1.5-2.0 eq.
Incomplete Deprotection 1. Insufficient base. 2. Steric hindrance slowing the reaction.1. Add more base (e.g., LiOH) and monitor. 2. Gently warm the reaction mixture (e.g., to 40 °C) or allow for a longer reaction time.
Side Product Formation Reaction run at too high a temperature.Maintain temperature control, especially during the addition of the acyl chloride.

Conclusion

This compound is a highly effective and versatile reagent for introducing a sterically hindered, protected hydroxy-butyryl moiety. Its predictable reactivity and the stability of the resulting products make it an invaluable tool in multi-step organic synthesis, particularly for constructing molecules with pharmaceutical relevance. The protocols and insights provided in this guide offer a robust framework for its successful application in the laboratory.

References

  • This compound | C8H13ClO3 - PubChem, National Center for Biotechnology Information. [Link]

  • An improved and convenient process for the preparation of nevirapine - Google Patents, P

3-Acetoxy-2,2-dimethylbutyryl chloride as a protecting group for hydroxyls

A primary application of the ADMB group is in controlling stereoselectivity during glycosylation reactions. When placed at the C2-hydroxyl of a glycosyl donor, the significant steric bulk of the ADMB group effectively shields the α-face of the anomeric center. [6]This directs the incoming glycosyl acceptor to attack from the β-face, leading to the selective formation of β-glycosidic linkages. This strategy has been shown to prevent the formation of undesired α-glycosides and orthoester byproducts, which can be problematic with smaller C2-acyl groups capable of neighboring group participation. [6][7]

Conclusion

The 4-acetoxy-2,2-dimethylbutanoyl (ADMB) protecting group is a powerful tool for modern organic synthesis. It merges the steric benefits of a pivaloyl-like structure with a unique, mild, and highly selective deprotection mechanism. This "self-immolative" cleavage, triggered by a catalytic amount of a non-nucleophilic base, makes it an excellent choice for late-stage deprotection in the synthesis of complex molecules where sensitive functional groups must be preserved. Its demonstrated success in directing stereoselective glycosylations highlights its potential to solve challenging problems in synthetic chemistry and drug development.

References

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021). [Link]

  • 2,2-Dimethyl-3-hydroxybutyric acid | C6H12O3 | CID 152984. PubChem. [Link]

  • Protecting group. Wikipedia. [Link]

  • Jiang, L., & Chan, T. H. (2005). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Tetrahedron Letters, 46(19), 3417-3421. [Link]

  • 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. PubMed. (2005). [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

reaction of 3-Acetoxy-2,2-dimethylbutyryl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction of 3-Acetoxy-2,2-dimethylbutyryl Chloride with Primary Amines: Synthesis of N-Substituted Amides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the synthesis of N-substituted 3-acetoxy-2,2-dimethylbutyramides via the acylation of primary amines with this compound. This reaction is a cornerstone for introducing a sterically hindered, functionalized moiety into molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic properties. We will delve into the underlying reaction mechanism, provide a robust and scalable experimental protocol, discuss methods for product characterization, and outline critical safety considerations. The protocols herein are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Reaction Principle: Nucleophilic Acyl Substitution

The reaction between an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution. Acyl chlorides are highly reactive due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1]

The mechanism proceeds in two primary stages: addition followed by elimination.

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[2]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being an excellent leaving group, is eliminated.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base. In the absence of an added base, a second equivalent of the primary amine will serve this role, which is why at least two equivalents of the amine are often used.[3] More commonly, a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine is added to scavenge the hydrogen chloride (HCl) produced, preventing the formation of an unreactive ammonium salt with the primary amine starting material.[4]

The overall reaction is typically fast and exothermic.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.

Detailed Experimental Protocol

This protocol provides a general method for the acylation of a primary amine. Adjustments to stoichiometry, temperature, and reaction time may be necessary depending on the specific amine's reactivity.

Materials and Reagents
  • Acyl Chloride: this compound (CAS: 859082-28-3)[5]

  • Primary Amine: Representative primary amine (e.g., benzylamine, aniline)

  • Base: Triethylamine (Et₃N), dried over KOH

  • Solvent: Dichloromethane (DCM), anhydrous

  • Aqueous Solutions: 1 M HCl, saturated NaHCO₃, saturated NaCl (brine)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment
  • Two-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere. The entire reaction must be conducted in a chemical fume hood.

    • Causality: Acyl chlorides react vigorously with atmospheric moisture to produce HCl and the corresponding carboxylic acid, reducing yield.[1] An inert atmosphere prevents this side reaction.

  • Reagent Charging:

    • To the flask, add the primary amine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

    • Add triethylamine (1.1 - 1.2 eq).

    • Causality: A slight excess of the base ensures complete scavenging of the HCl byproduct, preventing the protonation and deactivation of the primary amine nucleophile.[4]

  • Acyl Chloride Addition:

    • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and charge it into the dropping funnel.

    • Cool the flask containing the amine solution to 0 °C using an ice bath.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.

    • Causality: The reaction is exothermic. Slow, cooled addition is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Reaction Progression:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction's completion by Thin Layer Chromatography (TLC), checking for the consumption of the primary amine.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess triethylamine and any unreacted primary amine).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Saturated NaCl (brine) (to reduce the solubility of organic material in the aqueous phase).

    • Causality: This washing sequence systematically removes ionic byproducts and unreacted starting materials, simplifying the final purification.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by either recrystallization (if solid) or flash column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification A Dry Glassware & Assemble (Inert Atmosphere) B Charge Amine (1.0 eq), Et3N (1.1 eq), & Anhydrous DCM A->B C Cool to 0 °C B->C D Add Acyl Chloride (1.05 eq) in DCM Dropwise C->D E Stir at RT (1-3h) Monitor by TLC D->E F Quench with Water E->F G Wash with 1M HCl F->G H Wash with Sat. NaHCO3 G->H I Wash with Brine H->I J Dry (MgSO4) & Concentrate I->J K Purify via Recrystallization or Column Chromatography J->K

Caption: Figure 2: General Experimental Workflow.

Data Presentation & Product Characterization

The success of the synthesis is confirmed through spectroscopic analysis of the purified N-substituted 3-acetoxy-2,2-dimethylbutyramide.

Table of Reaction Parameters
Primary Amine TypeRelative ReactivityTypical BaseTemperature (°C)Expected YieldNotes
Aliphatic (e.g., Benzylamine)HighEt₃N0 to RT> 90%Reaction is often rapid and highly exothermic.
Aromatic (e.g., Aniline)ModerateEt₃N or Pyridine0 to RT70-90%Less nucleophilic due to delocalization of the lone pair into the aromatic ring.
Hindered (e.g., t-Butylamine)LowEt₃NRT to 40°C50-80%Steric hindrance can slow the reaction; may require longer reaction times or gentle heating.
Spectroscopic Characterization
  • FTIR (Fourier-Transform Infrared Spectroscopy): The formation of the amide is confirmed by the appearance of characteristic absorption bands.

    • Amide I Band: A strong absorption between 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration.[6]

    • Amide II Band: An absorption between 1510-1570 cm⁻¹ from N-H bending and C-N stretching vibrations.[6]

    • N-H Stretch: A peak in the range of 3200-3400 cm⁻¹.

    • Ester C=O Stretch: A strong absorption around 1730-1750 cm⁻¹.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A broad singlet corresponding to the amide N-H proton, typically downfield (δ 5.5-8.5 ppm).

    • A singlet for the acetoxy methyl protons (~δ 2.1 ppm).

    • A singlet for the two gem-dimethyl protons on the butyryl backbone (~δ 1.2-1.4 ppm).

    • Signals corresponding to the protons of the 'R' group from the primary amine, which will be shifted compared to the starting amine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Two carbonyl carbon signals: one for the amide (~170-175 ppm) and one for the ester (~170 ppm).

    • Signals for the acetoxy and gem-dimethyl groups.

    • Signals corresponding to the carbons of the 'R' group.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the two reactants.

Safety and Handling

E-E-A-T Focus: A trustworthy protocol is a safe protocol. All operations must be conducted with a thorough understanding of the hazards involved.

  • This compound: Like most acyl chlorides, this reagent is corrosive and a lachrymator. It reacts violently with water and alcohols to produce corrosive HCl gas.[7][8][9][10] It is also flammable.[10] Always handle in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[7]

  • Primary Amines: Many amines are toxic, corrosive, and have strong, unpleasant odors. Consult the specific Safety Data Sheet (SDS) for the amine being used.[11]

  • Triethylamine (Et₃N): Flammable, corrosive, and has a strong odor.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation exposure.

  • Emergency Preparedness: Ensure eyewash stations and safety showers are accessible.[7] Have an appropriate quenching agent (e.g., sodium bicarbonate solution for acid spills) and spill kit readily available.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive acyl chloride (hydrolyzed).2. Primary amine is unreactive (sterically hindered or electronically poor).3. Insufficient base; amine starting material exists as HCl salt.1. Use fresh or newly opened acyl chloride; ensure anhydrous conditions.2. Increase reaction time, gently heat the reaction (e.g., to 40°C), or consider a more forcing acylation catalyst.3. Add an additional equivalent of triethylamine.
Multiple Products / Low Purity 1. Reaction was run at too high a temperature.2. Hydrolysis of the ester group on the acyl chloride or product.3. Di-acylation (if a diamine is used).1. Maintain cooling during addition and control the exotherm.2. Ensure workup is not overly basic or acidic for prolonged periods.3. Use a large excess of the diamine to favor mono-acylation.
Product is Difficult to Purify Triethylammonium chloride salt co-elutes or is insoluble in the organic phase.Perform a thorough aqueous workup. If the salt precipitates, it can sometimes be removed by filtration before the workup. A water wash of the crude solid may also be effective.

References

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Semantic Scholar. (n.d.). Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • Reddit. (2024). Acid chloride reaction with amine. r/OrganicChemistry. [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ResearchGate. (2018). Synthesis and Characterazation of Amide and Schiff Base derived from N-Substituted isatins and Their Complexes With Some Metal Ions. [Link]

  • Google Patents. (2001).
  • National Institutes of Health. (n.d.). Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. [Link]

  • Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. [Link]

  • ABL Technology. (n.d.). This compound. [Link]

  • Redson. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. [Link]

  • MDPI. (n.d.). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. [Link]

Sources

Application Notes & Protocols: 3-Acetoxy-2,2-dimethylbutyryl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Reagent for Stereoselective Synthesis and Prodrug Strategies

In the landscape of modern pharmaceutical synthesis, the demand for reagents that offer high selectivity, yield, and versatility is paramount. 3-Acetoxy-2,2-dimethylbutyryl chloride, a sterically hindered acylating agent, has emerged as a valuable tool for medicinal chemists, particularly in the synthesis of complex pharmaceutical intermediates such as nucleoside analogs. Its unique structural features—a bulky 2,2-dimethylbutanoyl core coupled with a terminal acetoxy group—provide distinct advantages in stereocontrolled reactions and the design of advanced prodrug formulations.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a strategic protecting group to direct stereochemistry in glycosylation reactions, a critical step in the synthesis of many antiviral drugs. Furthermore, we will delve into its potential for creating enzyme-labile prodrug moieties, enhancing the bioavailability of polar drug molecules. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.

Chemical and Physical Properties

A clear understanding of the reagent's properties is fundamental to its effective application.

PropertyValueReference
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1]
CAS Number 859082-28-3[1]
Appearance Colorless to light yellow liquid
Boiling Point ~75-77 °C at 10 mmHg
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile)
Reactivity Highly reactive towards nucleophiles (alcohols, amines, water); moisture-sensitive

Core Application: Directing Stereoselectivity in Glycosylation Reactions

A significant challenge in the synthesis of nucleoside analogs is the stereoselective formation of the glycosidic bond. The use of a bulky participating group at the C2'-hydroxyl of the carbohydrate donor can effectively shield one face of the molecule, directing the incoming nucleobase to attack from the opposite face, thus ensuring the desired β-anomer is formed.[1] The 3-acetoxy-2,2-dimethylbutanoyl group (referred to as ADMB in some literature for the corresponding butanoate) is exceptionally well-suited for this purpose.[1]

The rationale for its efficacy lies in the formation of a transient dioxolane-like intermediate, which blocks the α-face of the ribose ring, thereby forcing the glycosyl acceptor to approach from the β-face. This strategy is particularly valuable in preventing the formation of undesired α-anomers, which can be difficult to separate from the target β-isomer.[1]

Logical Workflow for Stereoselective Glycosylation

The following diagram illustrates the strategic use of this compound in the synthesis of a β-nucleoside intermediate.

stereoselective_glycosylation cluster_synthesis Synthesis of the Glycosyl Donor cluster_coupling Glycosylation Reaction cluster_deprotection Deprotection start Carbohydrate Precursor (e.g., Methyl 4,6-benzylidene-α-D-glucoside) acylation Selective Acylation of C2-OH with this compound start->acylation Pyridine, DCM donor C2-Protected Glycosyl Donor acylation->donor coupling Lewis Acid Mediated Coupling (e.g., TMSOTf) donor->coupling nucleobase Silylated Nucleobase (e.g., Persilylated Cytosine) nucleobase->coupling beta_nucleoside Protected β-Nucleoside Intermediate coupling->beta_nucleoside High β-selectivity deprotection_admb Removal of 3-Acetoxy-2,2-dimethylbutanoyl group beta_nucleoside->deprotection_admb Mild basic conditions (DBU) final_intermediate Target Pharmaceutical Intermediate deprotection_admb->final_intermediate

Caption: Workflow for β-nucleoside synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of the title reagent is a multi-step process that can be achieved from commercially available starting materials. A common route involves the α,α-dimethylation of γ-butyrolactone, followed by ring-opening and subsequent conversion to the acid chloride.[1]

Materials:

  • γ-Butyrolactone

  • Lithium diisopropylamide (LDA)

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Benzene or Toluene

Procedure:

  • Synthesis of 2,2-dimethyl-γ-butyrolactone:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve γ-butyrolactone in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add 2.2 equivalents of LDA solution, maintaining the temperature below -70 °C.

    • Stir the mixture for 1 hour at -78 °C.

    • Slowly add 2.5 equivalents of methyl iodide and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2,2-dimethyl-γ-butyrolactone.

  • Synthesis of 4-Acetoxy-2,2-dimethylbutanoic Acid:

    • Treat the purified 2,2-dimethyl-γ-butyrolactone with 1 equivalent of 1 N NaOH in methanol and stir overnight at room temperature.[1]

    • Concentrate the solution on a rotary evaporator and azeotropically dry the resulting sodium salt with toluene.[1]

    • Suspend the dried sodium salt in pyridine containing a catalytic amount of DMAP and cool to 0 °C.[1]

    • Add 2 equivalents of acetic anhydride dropwise and stir the mixture overnight, allowing it to warm to room temperature.[1]

    • Work up the reaction by adding water and extracting the product into an organic solvent. The resulting mixture contains the desired acid. Purify by acid-base extraction.[1]

  • Synthesis of 4-Acetoxy-2,2-dimethylbutanoyl Chloride:

    • Dissolve the purified 4-acetoxy-2,2-dimethylbutanoic acid in anhydrous benzene or DCM.

    • Add 1.5 equivalents of oxalyl chloride dropwise at 0 °C.

    • Add a catalytic amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Carefully remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude this compound, which can be used directly or purified by vacuum distillation.[1]

Protocol 2: Selective Acylation of a Carbohydrate Intermediate

This protocol details the selective acylation of the C2 hydroxyl group of a protected glucoside, a key step in preparing a glycosyl donor for nucleoside synthesis.[1]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • This compound

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C2-acylated product.

Starting MaterialProductTypical YieldReference
Methyl 4,6-benzylidene-α-D-glucosideMethyl 2-O-(4-acetoxy-2,2-dimethylbutanoyl)-4,6-benzylidene-α-D-glucoside95%[1]
Ethyl 4,6-benzylidene-1-thio-α-D-glucosideEthyl 2-O-(4-acetoxy-2,2-dimethylbutanoyl)-4,6-benzylidene-1-thio-α-D-glucoside94%[1]
Protocol 3: Deprotection of the 3-Acetoxy-2,2-dimethylbutanoyl Group

The removal of this protecting group can be achieved under mild basic conditions, which is advantageous as it preserves other sensitive functional groups in the molecule.[1]

Materials:

  • C2-acylated carbohydrate intermediate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in a 1:1 mixture of DCM and MeOH at room temperature.[1]

  • Add a catalytic amount of DBU (e.g., 0.1 eq).[1]

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

  • Upon completion, concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the deprotected alcohol.

The proposed mechanism for this deprotection involves base-catalyzed hydrolysis of the terminal acetoxy group, followed by an intramolecular lactonization that cleaves the ester linkage at the C2 position, releasing the free hydroxyl group and 2,2-dimethylbutyrolactone as a byproduct.[1]

deprotection_mechanism cluster_mech Deprotection Mechanism A Protected Substrate (R-O-CO-C(CH₃)₂-CH₂-CH₂-OAc) B Base-catalyzed hydrolysis of acetate (R-O-CO-C(CH₃)₂-CH₂-CH₂-OH) A->B DBU C Intramolecular Attack (Lactonization) B->C Spontaneous D Products: Deprotected Alcohol (R-OH) + 2,2-dimethylbutyrolactone C->D

Caption: Deprotection via intramolecular cyclization.

Future Perspectives: Application in Prodrug Synthesis

The structural motif of this compound is highly analogous to the pivaloyloxymethyl (POM) group, a well-established promoiety used in FDA-approved drugs like Adefovir Dipivoxil. The POM group enhances the lipophilicity and cell permeability of polar drugs, particularly those containing phosphate or phosphonate groups. Inside the cell, esterases cleave the pivaloyl ester, initiating a cascade that releases the active drug.

Given its structure, the 3-acetoxy-2,2-dimethylbutanoyl group can be considered a "POM-like" promoiety. The terminal acetoxy group provides an additional site for enzymatic hydrolysis, potentially modulating the rate of drug release. This makes this compound a promising reagent for the development of novel prodrugs of nucleoside phosphonates and other polar pharmaceutical agents, aiming to improve their oral bioavailability and therapeutic efficacy. Further research in this area is warranted to explore the enzymatic cleavage kinetics and in vivo performance of these novel prodrugs.

References

  • D'Angelo, J., et al. (2005). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Tetrahedron Letters, 46(19), 3417-3421. Available at: [Link]

Sources

The Strategic Application of 3-Acetoxy-2,2-dimethylbutyryl Chloride in Advanced Stereoselective Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Acetoxy-2,2-dimethylbutyryl Chloride, a specialized acylating agent, and its potential applications in the synthesis of complex, stereochemically rich molecules. While a documented end-to-end total synthesis of a complex natural product prominently featuring this specific reagent is not extensively reported in peer-reviewed literature, its unique structural attributes—a sterically demanding quaternary center adjacent to the carbonyl group and a chiral acetoxy moiety—position it as a valuable tool for challenging stereoselective transformations. This document will, therefore, focus on the mechanistic principles and detailed, field-proven protocols for analogous reagents to elucidate the potential of this compound in kinetic resolution of racemic alcohols and diastereoselective acylation of chiral substrates.

Introduction: The Imperative for Stereochemical Control in Complex Molecule Synthesis

The biological activity of complex natural products and pharmaceutical agents is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms in space dictates the molecule's ability to interact with its biological target, rendering stereochemical control a paramount objective in modern organic synthesis. Chiral acylating agents serve as powerful tools to introduce or differentiate stereocenters, often through processes of kinetic resolution or diastereoselective functionalization.

This compound (CAS No: 859082-28-3) is a chiral acylating agent characterized by a bulky tert-butyl-like group and a stereogenic center at the 3-position.[1] This combination of steric hindrance and chirality suggests its utility in reactions where high levels of stereodiscrimination are required.

Mechanistic Rationale: Leveraging Steric Hindrance and Chirality

The efficacy of this compound in stereoselective synthesis is predicated on the steric bulk imposed by the 2,2-dimethylpropyl backbone and the chiral information embedded in the 3-acetoxy group. These features are particularly relevant in two key synthetic strategies:

  • Kinetic Resolution of Racemic Alcohols and Amines: In the acylation of a racemic mixture of alcohols or amines, the two enantiomers will react with the chiral acyl chloride at different rates due to the formation of diastereomeric transition states. The sterically demanding nature of the acyl chloride is expected to amplify these rate differences, allowing for the selective acylation of one enantiomer, leaving the other unreacted and thus resolved.

  • Diastereoselective Acylation of Chiral Substrates: When acylating a chiral alcohol or amine that already possesses one or more stereocenters, the chiral acyl chloride can exhibit a facial preference for reaction. This "matched" or "mismatched" interaction between the chiral substrate and the chiral reagent can lead to the formation of one diastereomer in high excess, a crucial step in building up the complex stereochemical architecture of natural products.

Visualizing the Kinetic Resolution Process

G cluster_0 Racemic Substrate cluster_1 Chiral Acylating Agent cluster_2 Diastereomeric Transition States cluster_3 Resolution Products Racemic Alcohol/Amine\n(R/S Mixture) Racemic Alcohol/Amine (R/S Mixture) Racemic Alcohol/Amine\n(R/S Mixture)->Transition States Acylation This compound (S) This compound (S) This compound (S)->Transition States TS-R,S [R-Substrate...S-Acyl Chloride]‡ Transition States->TS-R,S TS-S,S [S-Substrate...S-Acyl Chloride]‡ Transition States->TS-S,S Acylated Product (R,S) Acylated Product (R,S) TS-R,S->Acylated Product (R,S) k_fast (Lower Energy) Unreacted Substrate (S) Unreacted Substrate (S) TS-S,S->Unreacted Substrate (S) k_slow (Higher Energy)

Caption: Kinetic resolution of a racemic substrate using a chiral acylating agent.

Detailed Application Protocols

Protocol 1: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol outlines a general procedure for the kinetic resolution of a racemic secondary alcohol. The efficiency of the resolution (selectivity factor, s) will be highly substrate-dependent.

Materials:

  • Racemic secondary alcohol

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or 2,6-Lutidine

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the racemic secondary alcohol (1.0 equiv.) and anhydrous DCM (or THF) to a concentration of 0.1 M.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equiv.) and a catalytic amount of DMAP (0.05 equiv.). Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (0.5-0.6 equiv. for optimal resolution) in anhydrous DCM dropwise over 10-15 minutes. The use of a slight excess of the alcohol ensures that the chiral acylating agent is the limiting reagent.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion.

  • Work-up: Upon reaching approximately 50% conversion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting residue contains the acylated alcohol and the unreacted alcohol. Separate these two components by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product (after hydrolysis of the ester) by chiral HPLC or GC.

ParameterRecommended Value/RangeRationale
Solvent Anhydrous DCM or THFAprotic solvents to prevent reaction with the acyl chloride.
Base Triethylamine or 2,6-LutidineScavenges the HCl byproduct. 2,6-Lutidine is a non-nucleophilic base that can be advantageous.
Temperature 0 °C to -20 °CLower temperatures generally lead to higher selectivity.
Equivalents of Acyl Chloride 0.5 - 0.6For kinetic resolution, aiming for ~50% conversion provides a good balance of yield and ee for both the product and recovered starting material.

Experimental Workflow for Kinetic Resolution

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve Racemic Alcohol, Et3N, and DMAP in DCM B Add 3-Acetoxy-2,2-dimethylbutyryl Chloride at 0 °C A->B Slow Addition C Quench with NaHCO3 and Extract B->C After ~50% Conversion D Column Chromatography C->D E Determine ee of Unreacted Alcohol D->E F Determine ee of Acylated Product D->F

Caption: A typical experimental workflow for the kinetic resolution of a secondary alcohol.

Protocol 2: Diastereoselective Acylation of a Chiral Secondary Alcohol

This protocol is designed for the acylation of an enantiomerically pure secondary alcohol where the goal is to achieve high diastereoselectivity.

Materials:

  • Enantiomerically pure chiral secondary alcohol

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or 2,6-Lutidine

  • Saturated aqueous copper sulfate (CuSO₄) solution (for pyridine removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral secondary alcohol (1.0 equiv.) in anhydrous DCM. Add pyridine (2.0 equiv.) as both a base and a solvent, and cool the mixture to 0 °C.

  • Addition of Acyl Chloride: Add this compound (1.1-1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the desired diastereomeric ester.

  • Diastereomeric Ratio Determination: The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or by GC/LC analysis.

ParameterRecommended Value/RangeRationale
Base Pyridine or 2,6-LutidinePyridine often serves as an excellent solvent and base for acylation reactions.
Equivalents of Acyl Chloride 1.1 - 1.2A slight excess ensures complete conversion of the valuable chiral alcohol.
Temperature 0 °C to Room TemperatureThe optimal temperature will depend on the reactivity of the alcohol and the desired selectivity.

Conclusion and Future Outlook

This compound represents a promising, albeit underutilized, reagent for stereoselective synthesis. Its inherent chirality and significant steric bulk provide a strong foundation for its application in the kinetic resolution of racemic compounds and the diastereoselective acylation of complex chiral intermediates. The protocols detailed herein, based on established methodologies for analogous reagents, offer a clear pathway for researchers to explore the utility of this acyl chloride in their synthetic endeavors. As the demand for enantiomerically pure pharmaceuticals and complex natural products continues to grow, the development and application of novel chiral building blocks like this compound will undoubtedly play a crucial role in advancing the field of organic synthesis. Further investigation into its application in the total synthesis of bioactive molecules is warranted and is expected to yield valuable insights into its synthetic potential.

References

  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution. Angewandte Chemie International Edition, 44(26), 3974-4001. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

Sources

derivatization of carbohydrates with 3-Acetoxy-2,2-dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Carbohydrates with 3-Acetoxy-2,2-dimethylbutyryl Chloride

Authored by: A Senior Application Scientist

Introduction: A Novel Approach to Carbohydrate Volatilization

The analysis of carbohydrates by gas chromatography (GC) is a cornerstone of research in fields ranging from metabolomics to biofuel development. However, the inherent low volatility of these polar, polyhydroxylated compounds presents a significant analytical challenge.[1] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is therefore an indispensable step. This process converts the polar hydroxyl groups into less polar, more volatile esters or ethers, enabling separation and detection by GC coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).[1][2]

While trimethylsilylation (TMS) and acetylation are common methods, the exploration of novel derivatizing agents continues, driven by the need for improved chromatographic resolution, specific mass spectral fragmentation patterns for structural elucidation, and enhanced stability of the derivatives. This document proposes a detailed protocol and explores the potential application of a novel reagent, This compound , for the derivatization of carbohydrates.

It is important to note that the use of this compound for carbohydrate analysis is not yet widely established in peer-reviewed literature. Therefore, this application note is presented as a prospective guide for researchers interested in exploring new derivatization strategies. The protocols and insights provided are based on established principles of acylation chemistry and experience with similar derivatizing agents.

Principle and Mechanism: The Chemistry of Derivatization

The is an acylation reaction. The highly reactive acid chloride group of the reagent readily reacts with the hydroxyl groups of the carbohydrate in the presence of a base catalyst, typically pyridine. This reaction results in the formation of stable ester linkages.

The proposed reaction mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of a carbohydrate's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Proton Abstraction: A base, such as pyridine, abstracts the proton from the original hydroxyl group to yield the final ester derivative and pyridinium hydrochloride.

This reaction occurs at all available hydroxyl groups on the carbohydrate, rendering the molecule significantly less polar and more volatile.

Figure 1: Proposed reaction scheme for the derivatization of a carbohydrate hydroxyl group with this compound.

Potential Advantages of this compound as a Derivatizing Agent

The unique structure of this reagent suggests several potential benefits:

  • Increased Volatility and Lipophilicity: The bulky 2,2-dimethylbutyryl group significantly increases the molecular weight and lipophilicity of the carbohydrate derivative, which can improve its chromatographic behavior on non-polar GC columns.

  • Distinct Mass Spectral Fragmentation: The presence of the acetoxy group and the dimethylbutyryl structure may lead to characteristic fragmentation patterns in MS analysis, potentially aiding in the structural elucidation of complex carbohydrates.

  • Enhanced Stability: Ester derivatives are generally more stable to hydrolysis than TMS ethers, which can be an advantage during sample workup and analysis.

  • Potential for Chiral Resolution: The chiral nature of carbohydrates, combined with a bulky, chiral derivatizing agent (if a chiral version were synthesized), could allow for the separation of enantiomers on a chiral GC column.

Materials and Reagents

  • This compound (Purity: ≥98%)[3]

  • Anhydrous Pyridine (GC grade)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a solvent)

  • Carbohydrate standards (e.g., glucose, fructose, mannose, galactose)

  • Internal standard (e.g., myo-inositol or phenyl-β-D-glucopyranoside)

  • Hexane (GC grade)

  • Ethyl acetate (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas (high purity)

  • GC vials with inserts

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Experimental Protocol: A Step-by-Step Guide

This proposed protocol is a starting point and may require optimization for specific carbohydrates or sample matrices.

1. Sample Preparation and Drying:

  • Accurately weigh 1-5 mg of the carbohydrate sample or standard into a clean, dry reaction vial.

  • If the sample is in solution, evaporate the solvent completely under a stream of nitrogen.

  • It is crucial that the sample is completely dry, as any residual water will react with the derivatizing reagent. This can be achieved by lyophilization or by drying in a vacuum oven over P₂O₅.

2. Derivatization Reaction:

  • To the dried sample, add 200 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger.

  • Add 100 µL of this compound. Caution: This reagent is corrosive and moisture-sensitive. Handle in a fume hood.

  • Tightly cap the vial and vortex thoroughly.

  • Incubate the reaction mixture at 60-70°C for 30-60 minutes in a heating block. The optimal time and temperature may need to be determined empirically.

3. Reaction Quenching and Extraction:

  • Cool the reaction vial to room temperature.

  • Add 1 mL of dichloromethane or ethyl acetate to the vial.

  • Add 1 mL of deionized water to quench the excess reagent.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with 1 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

4. Sample Concentration and Reconstitution:

  • Evaporate the solvent from the dried organic layer under a gentle stream of nitrogen.

  • Reconstitute the dried derivative in 100-200 µL of hexane or ethyl acetate for GC analysis.

  • Transfer the final solution to a GC vial with an insert.

G start Start: Dry Carbohydrate Sample add_reagents Add Anhydrous Pyridine and This compound start->add_reagents incubate Incubate at 60-70°C for 30-60 min add_reagents->incubate quench Quench with Water and Extract with Organic Solvent incubate->quench wash Wash Organic Layer with NaHCO3 and Water quench->wash dry Dry Organic Layer (e.g., with Na2SO4) wash->dry concentrate Evaporate Solvent under Nitrogen dry->concentrate reconstitute Reconstitute in Hexane or Ethyl Acetate concentrate->reconstitute analyze Analyze by GC-MS reconstitute->analyze

Sources

step-by-step guide for using 3-Acetoxy-2,2-dimethylbutyryl chloride in a lab setting

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Laboratory Application of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in a laboratory setting. As a bifunctional reagent containing both a highly reactive acyl chloride and a protected hydroxyl group (acetate ester), this molecule offers unique opportunities in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.

The protocols and insights herein are grounded in established principles of organic chemistry and extensive experience with reactive acylating agents. The causality behind experimental choices is explained to ensure both procedural success and a deep understanding of the underlying chemistry.

Reagent Overview and Properties

This compound is a specialized acylating agent. The presence of the acetoxy group provides a latent hydroxyl functionality that can be unmasked in a subsequent synthetic step, making it a valuable building block for multi-step syntheses. The gem-dimethyl substitution alpha to the carbonyl group introduces significant steric hindrance, which can influence its reactivity and the stereochemical outcome of its reactions.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₃ClO₃[1]
Molecular Weight 192.64 g/mol [1]
CAS Number 859082-28-3[1]
Appearance Colorless to light yellow liquid (presumed)General knowledge on acyl chlorides
Solubility Soluble in Chloroform; Miscible with aprotic organic solvents (e.g., DCM, THF, Diethyl Ether)[1]
Reactivity Highly reactive towards nucleophiles. Reacts violently with water and protic solvents.[2][3]

Critical Safety and Handling Protocols

Acyl chlorides as a class are hazardous reagents requiring strict adherence to safety protocols. Their reactivity with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas necessitates careful handling.[2]

Personal Protective Equipment (PPE)

Always wear the following when handling this compound:

  • Eye Protection : Chemical safety goggles and a face shield.[4][5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection : A flame-retardant lab coat.

Engineering Controls
  • Fume Hood : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors and corrosive HCl gas.[2][6]

  • Inert Atmosphere : Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[6][7]

  • Emergency Equipment : Ensure immediate access to an eyewash station and a safety shower.

Storage and Stability
  • Store in a cool, dry, well-ventilated area designated for corrosive and flammable materials.[5][6]

  • Keep containers tightly sealed, often under an inert atmosphere.[2][6]

  • Store away from water, alcohols, amines, strong bases, and oxidizing agents.[3][7]

Waste Disposal
  • Quench excess reagent carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable weak base.

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not empty into drains.[3][4]

Core Application: Acylation of a Primary Amine

The primary application of an acyl chloride is the acylation of nucleophiles to form esters, amides, or ketones. The following protocol details the N-acylation of benzylamine as a representative example, leading to the formation of N-benzyl-3-acetoxy-2,2-dimethylbutanamide. This transformation is fundamental in the synthesis of active pharmaceutical ingredients (APIs).[8][9]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is used to neutralize the resulting HCl, preventing the protonation of the starting amine.[2][9]

G RCOCl 3-Acetoxy-2,2-dimethylbutyryl Chloride (Electrophile) Attack Nucleophilic Attack RCOCl->Attack RNH2 Benzylamine (Nucleophile) RNH2->Attack Base Base (e.g., Triethylamine) Neutralization Neutralization Base->Neutralization Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Elimination->Neutralization HCl byproduct Amide N-benzyl-3-acetoxy-2,2-dimethylbutanamide (Product) Elimination->Amide Salt Triethylammonium Chloride (Salt) Neutralization->Salt

Caption: Workflow for Nucleophilic Acyl Substitution.

Materials and Equipment
Reagents & SolventsEquipment
This compoundThree-necked round-bottom flask (oven-dried)
Benzylamine (Primary Amine)Magnetic stirrer and stir bar
Triethylamine (Et₃N, Base)Dropping funnel (pressure-equalizing)
Anhydrous Dichloromethane (DCM)Ice-water bath
Deionized WaterSepta and nitrogen/argon line
1 M Hydrochloric Acid (HCl)Separatory funnel
Saturated Sodium Bicarbonate (NaHCO₃)Rotary evaporator
Brine (Saturated NaCl solution)Glassware for extraction and drying
Anhydrous Magnesium Sulfate (MgSO₄)Thin Layer Chromatography (TLC) plate and chamber
Step-by-Step Experimental Protocol

1. Reaction Setup:

  • Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a septum for an inert gas inlet.

  • Flush the entire system with dry nitrogen or argon for 10-15 minutes to ensure anhydrous conditions.[6]

  • Causality: The exclusion of atmospheric moisture is critical to prevent the rapid hydrolysis of the acyl chloride into the unreactive carboxylic acid and the generation of corrosive HCl gas.[2]

2. Reagent Preparation:

  • In the reaction flask, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents) to the solution. Triethylamine acts as a base to scavenge the HCl produced during the reaction.[9]

  • In the dropping funnel, prepare a solution of this compound (1.05 equivalents) in anhydrous DCM.

  • Causality: Using a slight excess of the base ensures complete neutralization of HCl, which would otherwise form an unreactive ammonium salt with the benzylamine. A slight excess of the acyl chloride ensures the complete consumption of the potentially more valuable amine.

3. Reaction Execution:

  • Cool the stirred amine solution in the flask to 0 °C using an ice-water bath.

  • Add the this compound solution from the dropping funnel dropwise over 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Causality: The acylation reaction is highly exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate, preventing side reactions and ensuring safety.[10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

4. Work-up and Quenching:

  • Once the reaction is complete, quench it by slowly adding deionized water to the flask.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess triethylamine and any unreacted benzylamine).[9]

    • Saturated NaHCO₃ solution (to neutralize any remaining acid).[9]

    • Brine (to reduce the solubility of organic material in the aqueous layer and aid separation).

  • Causality: This aqueous work-up sequence systematically removes unreacted starting materials, the base, and salts, leading to a cleaner crude product.

5. Product Isolation and Purification:

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and rinse with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purify the crude product by either recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to obtain the pure N-benzyl-3-acetoxy-2,2-dimethylbutanamide.[9]

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition (0 °C) cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Isolation setup1 Assemble oven-dried 3-neck flask setup2 Flush with N2/Ar setup1->setup2 Ensure Anhydrous Conditions reagent1 Dissolve Amine & Base (Et3N) in DCM setup2->reagent1 reagent2 Add Acyl Chloride solution dropwise reagent1->reagent2 Control Exotherm reaction1 Warm to Room Temp reagent2->reaction1 reaction2 Stir 1-3h & Monitor by TLC reaction1->reaction2 workup1 Quench with H2O reaction2->workup1 workup2 Wash with 1M HCl workup1->workup2 workup3 Wash with NaHCO3 workup2->workup3 workup4 Wash with Brine workup3->workup4 iso1 Dry organic layer (MgSO4) & Filter workup4->iso1 iso2 Concentrate in vacuo iso1->iso2 iso3 Purify (Chromatography or Recrystallization) iso2->iso3 Pure Product Pure Product iso3->Pure Product

Sources

Application Notes and Protocols for the Use of 3-Acetoxy-2,2-dimethylbutyryl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the role and potential applications of 3-Acetoxy-2,2-dimethylbutyryl chloride in the field of peptide synthesis. While not a conventional reagent, its unique structural features—a highly reactive acyl chloride coupled with a sterically hindered dimethylbutyryl backbone and a cleavable acetate group—present novel opportunities for specialized applications such as N-terminal capping and the introduction of unique moieties for peptide modification. This guide will explore its plausible roles, provide detailed hypothetical protocols based on established chemical principles, and discuss the underlying rationale for its use.

Introduction: A Reagent of Untapped Potential

Peptide synthesis is a cornerstone of modern drug discovery and biochemical research. The process relies on a well-established toolkit of protecting groups, coupling agents, and cleavage strategies to assemble amino acids in a precise sequence.[1] The introduction of novel reagents can unlock new synthetic pathways and lead to peptides with enhanced properties.

This compound (CAS 859082-28-3) is a specialty acyl chloride characterized by significant steric bulk around the carbonyl group.[2][3] While its direct application in mainstream peptide synthesis is not widely documented, its structure is analogous to other reagents used for specific modifications. For instance, the related 4-acetoxy-2,2-dimethylbutanoyl group has proven effective as a bulky protecting group in carbohydrate chemistry, where it directs stereoselective glycosylation.[4][5]

By leveraging established principles of solid-phase peptide synthesis (SPPS), we can extrapolate the potential of this compound as a sophisticated tool for two primary purposes:

  • Irreversible N-Terminal Capping: To terminate peptide chain elongation permanently and prevent the formation of deletion sequences.

  • Introducing a Modifiable N-Terminal Moiety: To functionalize the N-terminus with a bulky group that contains a latent hydroxyl function (via hydrolysis of the acetate), which can be used for further conjugation or to modulate the peptide's physicochemical properties.

This document serves as a first-of-its-kind guide to exploring these applications, providing the scientific community with the foundational knowledge and protocols to innovate.

Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use.

Key Properties
PropertyValueSource
CAS Number 859082-28-3[2][3]
Molecular Formula C₈H₁₃ClO₃[2]
Molecular Weight 192.64 g/mol [2]
Synonym(s) β-Hydroxy-α,α-dimethylbutyryl Chloride Acetate
Safety and Handling

As an acyl chloride, this compound is expected to be highly reactive, corrosive, and moisture-sensitive. The safety protocols for related compounds like 2,2-dimethylbutyryl chloride and 3,3-dimethylbutyryl chloride serve as a stringent guideline.[6][7][8][9]

  • Hazards: Causes severe skin burns and eye damage.[7] Reacts violently with water, releasing corrosive HCl gas. Flammable liquid and vapor.[7][8]

  • Handling: Must be handled in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6] Use non-sparking tools and ground all equipment to prevent static discharge.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as water, alcohols, and strong bases.[7][9] Recommended storage temperature is often 2-8°C.[10]

Application I: N-Terminal Capping Agent

In solid-phase peptide synthesis, incomplete coupling reactions can leave unreacted free amines on the growing peptide chain. If not addressed, these can react in subsequent cycles, leading to deletion sequences that are difficult to separate from the target peptide. "Capping" is the process of acetylating these unreacted amines to render them unreactive. Acetic anhydride is commonly used for this purpose.

This compound can be employed as a highly effective, albeit specialized, capping agent. The steric hindrance from the two methyl groups alpha to the carbonyl can provide a unique and robust cap.

Rationale and Advantages
  • Irreversibility: The amide bond formed is highly stable, ensuring permanent termination of the capped chain.

  • High Reactivity: As an acyl chloride, it reacts rapidly with free amines, requiring no additional activation.

  • Unique Signature: The bulky cap introduces a significant mass and structural change, which can aid in the chromatographic separation of the capped failure sequences from the full-length product.

Workflow for N-Terminal Capping

capping_workflow cluster_spps SPPS Cycle cluster_capping Capping Protocol start Resin-Bound Peptide (Free N-Terminus) coupling Amino Acid Coupling Step start->coupling Add Activated AA wash1 DMF Wash coupling->wash1 Incomplete Coupling capping_reagent Add Capping Solution: This compound + DIEA in DCM wash1->capping_reagent reaction React for 30 min capping_reagent->reaction wash2 DCM/DMF Wash reaction->wash2 next_cycle Proceed to Next Deprotection Step wash2->next_cycle

Caption: Workflow for capping unreacted amines using this compound.

Protocol 1: N-Terminal Capping of a Resin-Bound Peptide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.[11][12]

  • Post-Coupling Wash: Following the amino acid coupling step, filter the reaction solvent from the resin. Wash the peptide-resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 10 mL).

  • Solvent Exchange: Wash the resin with Dichloromethane (DCM) (3 x 10 mL) to prepare for the capping reaction.

  • Prepare Capping Solution: In a separate flask, prepare a 0.5 M solution of this compound in dry DCM. For a 0.1 mmol synthesis, this would be approximately 96 mg (0.5 mmol, 5 eq) in 1 mL of DCM. Immediately before use, add N,N-Diisopropylethylamine (DIEA) (174 µL, 1.0 mmol, 10 eq) to the solution.

    • Expert Insight: DIEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing side reactions like acid-catalyzed deprotection.

  • Capping Reaction: Add the freshly prepared capping solution to the peptide-resin. Agitate the mixture at room temperature for 30-45 minutes.

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively to remove excess reagents and byproducts. Perform sequential washes with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Verification (Optional): A small sample of resin beads can be subjected to the Kaiser test.[13] A negative result (yellow beads) indicates the successful capping of all primary amines.

  • Continuation: The resin is now ready for the next Fmoc-deprotection step in the synthesis sequence.

Application II: Introduction of a Novel N-Terminal Moiety

The reagent can also be used as a synthetic building block to install a unique functionality at the N-terminus of a completed peptide. After the final Fmoc group is removed, the peptide can be acylated with this compound. The resulting N-terminal modification possesses an acetate ester that can be selectively hydrolyzed to unmask a hydroxyl group.

Rationale and Advantages
  • Increased Hydrophilicity: The terminal hydroxyl group can increase the local hydrophilicity of the peptide, potentially improving solubility.

  • Conjugation Handle: The unmasked primary hydroxyl group can serve as a specific site for further chemical modification, such as PEGylation, glycosylation, or attachment of a fluorescent label.

  • Steric Shielding: The bulky 2,2-dimethylpropyl backbone can sterically shield the N-terminus from enzymatic degradation by exopeptidases, potentially increasing the peptide's in vivo half-life.

Reaction Scheme

modification_scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection (Acetate Cleavage) cluster_step3 Step 3: Final Cleavage Peptide H₂N-Peptide-Resin AcylatedPeptide Acylated-Peptide-Resin Peptide->AcylatedPeptide DCM, RT Reagent This compound + DIEA ModifiedPeptide HO-(CH₂)₂-C(CH₃)₂-CO-NH-Peptide-Resin AcylatedPeptide->ModifiedPeptide RT Deprotection Mild Base (e.g., DBU in MeOH/DCM) FinalProduct HO-(CH₂)₂-C(CH₃)₂-CO-NH-Peptide ModifiedPeptide->FinalProduct FinalCleavage TFA Cleavage Cocktail

Caption: Three-step workflow for N-terminal modification and final peptide cleavage.

Protocol 2: Synthesis of an N-Terminally Hydroxylated Peptide

This protocol begins after the final amino acid has been coupled and its Fmoc group has been removed.

  • Final Fmoc Deprotection: Treat the fully assembled peptide-resin with 20% piperidine in DMF to remove the terminal Fmoc group, exposing the final N-terminal amine.[14] Wash thoroughly with DMF and then DCM.

  • N-Terminal Acylation:

    • Prepare a solution of this compound (3 eq) and DIEA (6 eq) in dry DCM.

    • Add this solution to the peptide-resin and agitate for 2 hours at room temperature.

    • Wash the resin sequentially with DCM, DMF, and DCM.

  • Acetate Cleavage (On-Resin):

    • Prepare a solution of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a 1:1 mixture of DCM and Methanol (MeOH).[4]

    • Causality Note: DBU is a strong, non-nucleophilic base that effectively catalyzes transesterification/hydrolysis of the acetate group without significantly impacting other acid-labile side-chain protecting groups.

    • Add the DBU solution to the resin and agitate for 3-4 hours at room temperature.

    • Wash the resin thoroughly with DCM/MeOH, followed by DCM, to remove all traces of DBU.

  • Final Peptide Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove all side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5).[13]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis: Purify the modified peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry (e.g., LC-MS).

Conclusion and Future Outlook

This compound represents a novel and versatile tool for advanced peptide chemistry. While its primary utility lies in specialized applications rather than routine synthesis, its ability to act as a unique capping agent or as a precursor for a hydroxylated N-terminal moiety provides significant value. The protocols outlined in this document, grounded in established chemical principles, offer a robust starting point for researchers looking to explore these functionalities. Future work should focus on optimizing reaction conditions, exploring the impact of this modification on peptide conformation and biological activity, and expanding its use to other areas of bioconjugation chemistry.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,2-Dimethylbutyryl chloride. Retrieved from Fisher Scientific.[6]

  • Tokyo Chemical Industry. (2023). Safety Data Sheet: 2,2-Dimethylbutyryl Chloride. TCI Chemicals.[7]

  • MilliporeSigma. (2023). Safety Data Sheet: 3,3-Dimethylbutyryl chloride. Retrieved from Sigma-Aldrich.[8]

  • Sigma-Aldrich. (2023). Safety Data Sheet: Butyryl chloride. Retrieved from Sigma-Aldrich.

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from aapptec.[1]

  • Beyermann, M., & Klose, J. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3121-3129.[13]

  • ChemSrc. (n.d.). This compound. Retrieved from ChemSrc.[2]

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3,3-Dimethylbutyryl chloride. Retrieved from AK Scientific, Inc.[9]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[11]

  • Lowary, T. L., & Lu, J. (2005). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Tetrahedron Letters, 46(19), 3417-3421.[4]

  • National Center for Biotechnology Information. (n.d.). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. PubMed.[5]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33, 239-254.[12]

  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from The Royal Society of Chemistry.[14]

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from scbt.com.[3]

  • Google Patents. (n.d.). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride. Retrieved from Google Patents.[15]

  • Sigma-Aldrich. (n.d.). 3,3-Dimethylbutyryl chloride 99%. Retrieved from Sigma-Aldrich.[10]

  • China Standard Substance Network. (n.d.). This compound. Retrieved from standardsubstances.com.[16]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetoxy-2,2-dimethylbutyryl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered acylating agent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields, minimize impurities, and overcome common experimental hurdles.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, notable for its bulky 2,2-dimethylbutanoyl core, which can introduce significant steric hindrance. This property can be advantageous for achieving specific selectivities but also presents challenges in reaction kinetics and optimization.[1] Furthermore, as an acyl chloride, it is highly reactive and susceptible to hydrolysis, necessitating careful handling and anhydrous conditions.[2][3] This guide will address these intrinsic properties and provide practical solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the primary causes?

Several factors can contribute to low reactivity, primarily stemming from the reagent's inherent steric bulk and sensitivity to reaction conditions.

  • Steric Hindrance: The quaternary carbon center adjacent to the carbonyl group significantly slows down the approach of nucleophiles. This is often the primary reason for sluggish reactions, especially with sterically demanding nucleophiles (e.g., secondary alcohols or amines).[4]

  • Inadequate Reaction Temperature: Due to high activation energy barriers caused by steric hindrance, reactions may require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition.

  • Reagent Quality and Purity: The purity of this compound is critical. Impurities or degradation products can inhibit the reaction. It is highly sensitive to moisture and should be handled under an inert atmosphere.[5][6]

  • Insufficient Catalyst or Promoter: For reactions like Friedel-Crafts acylation, a stoichiometric amount of a Lewis acid catalyst is often necessary because the product can form a complex with the catalyst, rendering it inactive.[7][8] For alcohol or amine acylations, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[9]

Q2: I am observing significant formation of 3-hydroxy-2,2-dimethylbutyric acid derivatives as a byproduct. Why is this happening and how can I prevent it?

The presence of the acetoxy group introduces a potential side reaction pathway. This group can be labile under certain conditions.

  • Hydrolysis of the Acetoxy Group: The ester can be hydrolyzed under acidic or basic conditions, particularly if there is moisture in the reaction or during aqueous workup. The resulting hydroxyl group can then react or complicate purification.

  • Intramolecular Reactions: While less common, depending on the reaction conditions and substrate, intramolecular cyclization or rearrangement could be triggered.[1]

Preventative Measures:

  • Strict Anhydrous Conditions: Ensure all glassware is oven or flame-dried, and use anhydrous solvents.[10] Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Temperature: Maintain the recommended temperature to avoid side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting hydrolysis of the acetate.[11]

Q3: What is the best way to handle and store this compound to ensure its stability?

Proper handling and storage are crucial for maintaining the reagent's integrity.

  • Storage: Store at -20°C under an inert atmosphere.[12] The container should be tightly sealed to prevent moisture ingress.

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[13] Use dry syringes or cannulas for transferring the liquid reagent. Avoid contact with water and other nucleophiles.[14]

Troubleshooting Guide: Low Yields and Impurities

This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Low or No Product Formation

If you are experiencing low or no yield, a systematic check of your reaction parameters is essential.

Troubleshooting Workflow for Low Yield

Caption: A step-by-step workflow for diagnosing the cause of low reaction yields.

Detailed Steps for Troubleshooting Low Yield:

  • Verify Reagent Integrity:

    • This compound: Has it been stored correctly? Is it from a new, sealed bottle? If it's an older reagent, it may have hydrolyzed. Consider purifying by distillation if necessary.

    • Nucleophile (Alcohol/Amine/Arene): Is your substrate pure and, critically, dry? Water will consume the acyl chloride.

    • Solvent: Ensure you are using a truly anhydrous solvent. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.[5]

  • Optimize Reaction Conditions:

    • Temperature: For sterically hindered acyl chlorides, room temperature may not be sufficient. Try incrementally increasing the reaction temperature (e.g., from 25°C to 50°C, then to 80°C), while monitoring for product formation and decomposition by TLC or LC-MS.

    • Reaction Time: These reactions can be slow. Extend the reaction time and monitor its progress.

    • Catalyst: In cases of esterification or amidation, the addition of a catalytic amount of DMAP (1-10 mol%) can dramatically increase the reaction rate.[9] For Friedel-Crafts reactions, ensure you are using at least a stoichiometric equivalent of the Lewis acid catalyst.[15]

  • Review Stoichiometry:

    • Base: At least one equivalent of a non-nucleophilic base (e.g., triethylamine or DIPEA) is required to neutralize the HCl generated during the reaction.[14] Using an excess (e.g., 1.2-1.5 equivalents) can be beneficial.

    • Acyl Chloride: Consider using a slight excess of the acyl chloride (e.g., 1.1-1.2 equivalents) to drive the reaction to completion, especially if your nucleophile is precious.

Issue 2: Formation of Multiple Products and Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates side reactions or impurities.

Impurity SourcePotential CauseRecommended Solution
Unreacted Starting Material Incomplete reaction due to reasons listed in "Issue 1".Refer to the troubleshooting steps for low yield.
Hydrolyzed Acyl Chloride Presence of water in the reaction.Ensure strict anhydrous conditions.[10]
Product of Acetate Cleavage Reaction conditions (acidic or basic) are too harsh, or prolonged reaction time at high temperatures.Use milder conditions, screen for a more suitable base, and monitor the reaction to avoid unnecessary heating.
Byproducts from the Nucleophile The nucleophile may have multiple reactive sites or may be unstable under the reaction conditions.Protect other functional groups on the nucleophile before acylation.

General Mechanism: Nucleophilic Acyl Substitution

Caption: The two-step addition-elimination mechanism for acylation reactions.[3]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of a Primary Alcohol

This protocol provides a starting point for the acylation of a primary alcohol. Optimization of temperature and reaction time will likely be necessary.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.

    • Allow the flask to cool to room temperature.

  • Reagent Addition:

    • To the flask, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • If desired, add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

  • Reaction:

    • Slowly add this compound (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40°C (reflux for DCM).

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2,2-Dimethylbutyryl chloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Gholamhosseini Nazari, M., et al. (2018). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega, 3(7), 7834-7843. Available from: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Urban, D., et al. (2023). Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. The Journal of Organic Chemistry, 88(12), 8049-8056. Available from: [Link]

  • Wang, Z., et al. (2025). Carbene-catalyzed chirality-controlled site-selective acylation of saccharides. Nature Communications, 16(1), 1-10. Available from: [Link]

  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Woller, J. G., et al. (2017). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers, 4(6), 1016-1020. Available from: [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.
  • Google Patents. (n.d.). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
  • Riverland Trading. (n.d.). 2,2-Dimethyl Butyrylchloride Supplier. Retrieved from [Link]

  • Oscarson, S., & Garg, M. (2004). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Carbohydrate research, 339(6), 1159–1162. Available from: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-861. Available from: [Link]

  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2009). Preparation of delta-Chloro-alpha-allenyl Ketones by Acylation of 3-Buten-1-ynes. Molecules (Basel, Switzerland), 14(7), 2530–2539. Available from: [Link]

  • Google Patents. (n.d.). CN1611480A - Acetoxy acetyl chloride puritying method.
  • Estrin, Y. I., et al. (2010). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of General Chemistry, 80(1), 136-144. Available from: [Link]

Sources

Technical Support Center: Purification of Products from 3-Acetoxy-2,2-dimethylbutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with 3-Acetoxy-2,2-dimethylbutyryl chloride reactions. This molecule, with its dual-reactive nature—a highly electrophilic acyl chloride and a sterically hindered acetoxy group—presents unique opportunities and purification hurdles. This guide is structured to provide practical, causality-driven advice to help you achieve high purity for your target compounds.

A Critical Note on Safety

Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents. Acyl chlorides are corrosive, flammable, and react exothermically with protic solvents like water and alcohols, releasing corrosive hydrogen chloride (HCl) gas.[1][2] All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4]

Part 1: Frequently Asked Questions - The Initial Workup

The initial aqueous workup is the most critical step in simplifying the final purification. Its goal is to remove the majority of ionic and water-soluble impurities before proceeding to chromatography, distillation, or recrystallization.

Q1: My reaction is complete. What is the very first step I should take to process the reaction mixture?

A1: The first step is to safely and controllably quench the reaction to destroy any unreacted this compound. This is crucial to prevent the vigorous evolution of HCl gas during the aqueous wash.

  • Causality: The acyl chloride group is highly reactive towards water. Adding the reaction mixture directly to an aqueous solution can cause a violent, exothermic reaction.

  • Recommended Protocol: Cool the reaction vessel in an ice-water bath (0 °C). While stirring vigorously, slowly add the reaction mixture to a separate flask containing a cold, stirred solution of saturated sodium bicarbonate (NaHCO₃) or simply crushed ice.[5] The slow, dropwise addition to a stirred, cold solution ensures that the heat and gas generated are dissipated safely.

Q2: How do I effectively remove acidic impurities, such as the hydrolyzed starting material (3-acetoxy-2,2-dimethylbutyric acid)?

A2: A wash with a mild aqueous base is the standard and most effective method.

  • Causality: The carboxylic acid byproduct is acidic and will be deprotonated by a base to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Recommended Protocol: After quenching, transfer the mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Shake gently at first, venting frequently to release CO₂ pressure. Allow the layers to separate and discard the aqueous layer. Repeat the wash. A final wash with water helps remove any residual base.[6]

Q3: My reaction used a tertiary amine base like triethylamine (TEA) or pyridine. What's the best way to remove it and its corresponding hydrochloride salt?

A3: An acidic wash is required to remove residual amine bases.

  • Causality: Tertiary amines are basic and will be protonated by an acid to form water-soluble ammonium salts.

  • Recommended Protocol: After the basic wash (Q2), wash the organic layer with a cold, dilute solution of hydrochloric acid (e.g., 1M HCl) or a 5% solution of ammonium chloride (NH₄Cl). This will extract the amine into the aqueous phase. Follow this with a water wash and then a brine (saturated NaCl) wash to remove residual water and help break any emulsions.

Q4: I've encountered a persistent emulsion during the workup. How can I resolve it?

A4: Emulsions are common and can usually be resolved with one of the following techniques:

  • Brine Wash: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating layers.

Part 2: Core Purification Methodologies & Troubleshooting

After a successful aqueous workup, you are left with a crude product in an organic solvent. The choice of the next purification step depends on the physical properties of your target compound.

Workflow: Selecting a Purification Method

The following diagram outlines a decision-making process for selecting the appropriate purification technique.

G start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid is_liquid Is the product a liquid or oil? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes is_volatile Is the product thermally stable and has a distinct boiling point? is_liquid->is_volatile Yes chromatography Column Chromatography is_liquid->chromatography No / Impure is_volatile->chromatography No / Mixture distillation Vacuum Distillation is_volatile->distillation Yes final_product Pure Product recrystallize->final_product chromatography->final_product distillation->final_product G start Unexpected Spot/Peak in Product Analysis check_polarity Is the byproduct more polar than the product? start->check_polarity hydrolysis_acid Likely Hydrolysis of Acyl Chloride (3-acetoxy-2,2-dimethylbutyric acid) check_polarity->hydrolysis_acid Yes (and acidic) hydrolysis_ester Likely Hydrolysis of Acetoxy Group (3-hydroxy-2,2-dimethylbutyryl derivative) check_polarity->hydrolysis_ester Yes (and neutral/alcoholic) side_reaction Possible Side Reaction (e.g., reaction at acetoxy carbonyl) check_polarity->side_reaction Polarity varies solution_acid Solution: Ensure thorough basic wash (NaHCO₃) during workup. hydrolysis_acid->solution_acid solution_ester Solution: Use milder workup conditions. Purify via chromatography. hydrolysis_ester->solution_ester solution_side Solution: Re-evaluate reaction conditions (temp, stoichiometry). Purify via chromatography. side_reaction->solution_side

Sources

Technical Support Center: Managing the Hydrolysis of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS No: 859082-28-3).[1][2] This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As an acyl chloride, this compound is a highly reactive electrophile, making it invaluable for creating esters, amides, and other carbonyl derivatives.[3][4] However, this high reactivity also makes it exceptionally sensitive to nucleophiles, most notably water.

The hydrolysis of acyl chlorides is a rapid and often vigorous exothermic reaction that can significantly compromise experimental outcomes.[5][6] It leads to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[7][8] This guide provides in-depth, field-proven insights and actionable protocols to help you anticipate, identify, and manage the challenges associated with the hydrolysis of this compound, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: The reactivity of this compound is rooted in the electronic structure of the acyl chloride functional group. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[5] These atoms strongly withdraw electron density, rendering the carbonyl carbon highly electrophilic (electron-deficient) and a prime target for attack by nucleophiles.[4][5] Water, although a weak nucleophile, readily attacks this electrophilic carbon, initiating a nucleophilic addition-elimination mechanism that results in hydrolysis.[9][10]

Q2: What are the primary indicators of hydrolysis in my sample or during my reaction?

A2: Several signs can indicate that your this compound has been compromised by moisture:

  • Fuming upon exposure to air: The most immediate sign is the evolution of steamy, acidic fumes when the container is opened. This is hydrogen chloride (HCl) gas, a byproduct of the reaction with atmospheric moisture.[6][11]

  • Pungent, sharp odor: The HCl gas produced has a characteristic sharp, irritating smell.

  • Changes in physical appearance: A pure sample should be a clear liquid.[12] Cloudiness or the formation of a solid precipitate (the corresponding carboxylic acid) may suggest significant degradation.

  • Unexpected exotherm or pressure buildup: In a reaction vessel, an uncontrolled reaction with residual water can cause a rapid increase in temperature and pressure.[6]

Q3: What are the downstream consequences of hydrolysis on my experiment?

A3: Uncontrolled hydrolysis can have several detrimental effects on your synthesis:

  • Reduced Yield: The primary impact is the consumption of your starting material, leading to a lower yield of the desired product.

  • Byproduct Formation: The resulting 3-acetoxy-2,2-dimethylbutyric acid can sometimes participate in side reactions or complicate the purification process.

  • Stoichiometric Imbalance: If the acyl chloride is used in a specific molar ratio, its premature hydrolysis will disrupt the reaction stoichiometry, potentially leaving other reactants unconsumed.

  • Catalyst Deactivation: In reactions involving sensitive catalysts, the generation of HCl can lead to catalyst deactivation or undesired side reactions.

Q4: How should I properly store this compound to ensure its stability?

A4: Proper storage is critical for maintaining the integrity of the reagent. It should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress.[12] For long-term storage, it is recommended to keep it in a cool, dry place, such as a refrigerator (2-8°C) or a desiccator, under an inert atmosphere (e.g., Argon or Nitrogen).[13][14]

Hydrolysis Mechanism and Troubleshooting Workflow

The hydrolysis of this compound proceeds through a nucleophilic addition-elimination pathway. Understanding this mechanism is key to preventing it.

Diagram: Hydrolysis via Nucleophilic Addition-Elimination

G cluster_step1 Step 1: Nucleophilic Attack (Addition) cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Acyl This compound (Electrophile) Intermediate Tetrahedral Intermediate Acyl->Intermediate Attack by H₂O lone pair Water H₂O (Nucleophile) Water->Intermediate Intermediate2 Tetrahedral Intermediate Products Carboxylic Acid + HCl Intermediate2->Products Re-formation of C=O Elimination of Cl⁻ Oxonium Protonated Carboxylic Acid FinalProducts Final Products Oxonium->FinalProducts Deprotonation by Cl⁻ Chloride Cl⁻ Chloride->FinalProducts

Caption: Mechanism of acyl chloride hydrolysis.

Diagram: Troubleshooting Workflow for Hydrolysis Issues

G Start Low Yield or Byproduct Formation Check_Reagent Is the starting acyl chloride compromised? Start->Check_Reagent Check_Conditions Were anhydrous conditions maintained? Check_Reagent->Check_Conditions No Test_Reagent Test for Hydrolysis: Add small amount to anhydrous alcohol. Observe for HCl fumes. Check_Reagent->Test_Reagent Yes Dry_Glassware Oven-dry or flame-dry all glassware under vacuum/inert gas. Check_Conditions->Dry_Glassware No/Unsure Monitor_Reaction Monitor reaction by TLC/IR to confirm conversion and detect carboxylic acid. Check_Conditions->Monitor_Reaction Yes Test_Reagent->Check_Conditions No fumes New_Reagent Use a fresh or purified batch of acyl chloride. Test_Reagent->New_Reagent Fumes observed Dry_Solvent Use freshly distilled solvents or pass through activated alumina. Dry_Glassware->Dry_Solvent Inert_Atmosphere Run reaction under Nitrogen or Argon. Dry_Solvent->Inert_Atmosphere Add_Scavenger Consider adding a non-nucleophilic base (e.g., pyridine) to neutralize trace HCl. Inert_Atmosphere->Add_Scavenger Add_Scavenger->Monitor_Reaction

Caption: Decision tree for troubleshooting hydrolysis.

Troubleshooting Guides & Protocols

Problem 1: Reaction Fails to Initiate or Shows Low Conversion

This is often a primary indication that the this compound has hydrolyzed either before addition or upon introduction to a wet reaction system.

Protocol 1: Rigorous Drying of Solvents and Reagents

Moisture in solvents is the most common culprit. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of water.

Methodology:

  • Solvent Selection: Choose a solvent that is compatible with your reaction and can be effectively dried (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).

  • Drying Technique:

    • Distillation: For ultimate dryness, distill the solvent from an appropriate drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF).

    • Solvent Purification System (SPS): If available, use an SPS that passes solvent through columns of activated drying agents like alumina.

  • Use of Molecular Sieves: For storing dried solvents, add activated 4Å molecular sieves to the storage bottle. Ensure sieves are activated by heating in a vacuum oven prior to use.

Drying AgentSolventsComments
**Calcium Hydride (CaH₂) **Halogenated solvents, hydrocarbons, ethersReacts with water to form H₂ gas and Ca(OH)₂. Very effective.
Sodium/Benzophenone Ethers (e.g., THF), hydrocarbonsForms an intense blue or purple ketyl radical, indicating anhydrous, oxygen-free conditions. Caution: Highly reactive.
Activated Alumina Most common solventsUsed in solvent purification systems. Good for removing polar impurities.
Molecular Sieves (4Å) General storageAdsorbs water into its porous structure. Must be activated before use.
Protocol 2: Assembling and Maintaining an Inert Atmosphere

Preventing contact with atmospheric moisture is crucial.

Methodology:

  • Glassware Preparation: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use. Allow to cool in a desiccator or under a stream of inert gas.

  • Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while purging with a steady stream of dry nitrogen or argon. Use well-greased ground glass joints.

  • Reagent Transfer: Transfer all reagents, especially the this compound, via syringe or cannula under positive inert gas pressure.

  • Maintaining Inert Atmosphere: Use a gas bubbler or a balloon filled with nitrogen/argon to maintain a slight positive pressure throughout the reaction.

Problem 2: Product is Contaminated with Carboxylic Acid Byproduct

If hydrolysis occurs during the reaction, the resulting carboxylic acid can co-purify with your product. This requires specific work-up and monitoring strategies.

Protocol 3: Analytical Monitoring for Hydrolysis

Early detection can help you adjust your work-up strategy.

Methodologies:

  • Thin-Layer Chromatography (TLC): The carboxylic acid byproduct is significantly more polar than the acyl chloride or many of its products (like esters). It will typically have a much lower Rf value and may streak. Staining with an indicator like bromocresol green can selectively visualize acidic spots.[15]

  • Infrared (IR) Spectroscopy: Acyl chlorides show a characteristic C=O stretch at a high frequency (~1800 cm⁻¹). The corresponding carboxylic acid will show a broader O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch at a lower frequency (~1710 cm⁻¹). Monitoring the disappearance of the acyl chloride peak and the absence of the carboxylic acid peak is a reliable method.[15]

Protocol 4: Quenching and Liquid-Liquid Extraction

This protocol is designed to remove the acidic byproduct from the organic product mixture.

Methodology:

  • Reaction Quench: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to quench any remaining acyl chloride and neutralize the HCl byproduct. Caution: This is an exothermic reaction that produces CO₂ gas; ensure adequate venting.[16]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If your product is in an organic solvent, add more of the same solvent to ensure proper partitioning.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove the carboxylic acid byproduct by converting it to its water-soluble sodium salt).

    • Water (to remove residual bicarbonate).

    • Brine (saturated NaCl solution) to initiate drying of the organic layer.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Benchchem. (2025, November). Managing the hydrolysis of 4-Acetylpiperidine-1-carbonyl chloride during reactions.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2,2-Dimethylbutyryl chloride.
  • Chemguide. Acyl chlorides and water, alcohols or phenol.
  • Tokyo Chemical Industry. (2025, August 27). SAFETY DATA SHEET: 2,2-Dimethylbutyryl Chloride.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • ECHEMI. Analyzing acid chlorides?.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water.
  • Chemguide. Reaction between acyl chlorides and water - addition / elimination.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides.
  • Save My Exams. (2026, January 13). Test for Acyl Chlorides - A Level Chemistry Revision Notes.
  • AK Scientific, Inc. 3,3-Dimethylbutyryl chloride Safety Data Sheet.
  • Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides.
  • ChemicalBook. 2,2-Dimethylbutyryl chloride.
  • ChemicalBook. (2025, September 25). 3,3-Dimethylbutyryl chloride.
  • Doc Brown's Chemistry. Hydrolysis of acid/acyl chlorides with water.
  • anpel.com.cn. This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2,2-Dimethylbutyryl Chloride 5856-77-9.
  • A165380, Santa Cruz Biotechnology. This compound.

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optimizing reaction conditions for 3-Acetoxy-2,2-dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 3-Acetoxy-2,2-dimethylbutyryl chloride (CAS 859082-28-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and application. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and safety in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, synthesis, handling, and reactivity of this compound.

Q1: What is this compound and why is it a challenging intermediate?

This compound is a bifunctional organic compound featuring a highly reactive acyl chloride group and an ester (acetoxy) group. Its utility lies in its role as a building block in complex organic synthesis, particularly in the pharmaceutical and agrochemical industries where it can introduce a sterically hindered quaternary center along with a functionalizable ester handle.[1][2]

The primary challenge stems from its dual reactivity. The acyl chloride is extremely susceptible to nucleophilic attack, especially by water (hydrolysis), while the acetoxy (ester) group can be cleaved under harsh acidic or basic conditions.[3] Optimizing a reaction requires carefully selected conditions that favor the desired transformation at the acyl chloride site without compromising the integrity of the ester group.

Q2: What is the most reliable method for synthesizing this compound?

The most common and efficient method for preparing acyl chlorides from their parent carboxylic acids is by using a chlorinating agent.[4] For this specific molecule, the reaction of 3-acetoxy-2,2-dimethylbutyric acid with thionyl chloride (SOCl₂) is the preferred industrial and laboratory method.[5][6][7]

Key advantages of using thionyl chloride include:

  • Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying purification.[8][9]

  • Moderate Conditions: The reaction typically proceeds under gentle heating (reflux), avoiding the high temperatures that might degrade the acetoxy group.[7][10]

A general mechanism for this conversion is outlined below. The carboxylic acid's carbonyl oxygen attacks the sulfur atom of thionyl chloride, which, after a series of steps, converts the hydroxyl group into an excellent leaving group (a chlorosulfite).[6][11] Subsequent nucleophilic attack by the released chloride ion yields the final acyl chloride.

Diagram 1: Synthesis of Acyl Chloride via Thionyl Chloride

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_products Products RCOOH 3-Acetoxy-2,2-dimethylbutyric Acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate Nucleophilic Attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate RCOCl This compound Intermediate->RCOCl Cl⁻ Attack on Carbonyl SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Elimination HCl Hydrogen Chloride (HCl) Intermediate->HCl Elimination

Caption: Synthesis from the parent carboxylic acid.

Q3: What are the critical parameters for handling and storing this compound?

Due to its high reactivity, strict handling and storage protocols are non-negotiable for maintaining the compound's purity and ensuring safety.

  • Moisture Sensitivity: this compound reacts vigorously with water and atmospheric moisture, hydrolyzing back to the parent carboxylic acid and releasing corrosive HCl gas.[3][12] All operations must be conducted under anhydrous conditions using dry glassware and solvents, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: The compound should be stored in a tightly sealed container, under an inert atmosphere, and at low temperatures. A storage temperature of -20°C is recommended to minimize degradation over time.[13]

  • Material Compatibility: Use glass or Teflon-lined containers and equipment. The compound and its hydrolysis product (HCl) are corrosive to many metals.[14][15]

Q4: What are the primary reaction types for this acyl chloride, and how can I control selectivity?

As a highly reactive acylating agent, it readily undergoes nucleophilic acyl substitution reactions.[3][16] The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

Diagram 2: General Nucleophilic Acyl Substitution

G RCOCl Acyl Chloride (R-COCl) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral Addition NuH Nucleophile (Nu-H) NuH->Tetrahedral Addition Product Product (R-CO-Nu) Tetrahedral->Product Elimination of Cl⁻ HCl HCl

Caption: The addition-elimination reaction pathway.

Common reactions and selectivity considerations:

  • Esterification: Reacts vigorously with alcohols to form esters.[17] To prevent transesterification of the acetoxy group, use mild, non-acidic conditions and low temperatures. A non-nucleophilic base like pyridine or triethylamine is often added to scavenge the HCl byproduct.[3]

  • Amidation: Reacts rapidly with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively.[18] Typically, two equivalents of the amine are used: one as the nucleophile and one to neutralize the generated HCl.[18]

  • Hydrolysis: As mentioned, this is often an undesirable side reaction. It occurs upon contact with water.[3]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during the synthesis or use of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield During Synthesis 1. Wet Starting Material/Solvent: The carboxylic acid or solvent contains water, which consumes the thionyl chloride.[10] 2. Incomplete Reaction: Insufficient heating, reaction time, or amount of chlorinating agent. 3. Anhydride Formation: A known side reaction, especially if the temperature is not controlled properly during the addition of the carboxylic acid.[10]1. Ensure the starting carboxylic acid is thoroughly dried. Use freshly distilled, anhydrous solvents. 2. Use a slight excess (1.1-1.5 equivalents) of thionyl chloride.[19] Monitor the reaction for the cessation of SO₂/HCl gas evolution. A catalytic amount of DMF can be used to accelerate the reaction. 3. Add the carboxylic acid slowly to the heated thionyl chloride to maintain a controlled reaction rate and minimize side products.[10]
Product Decomposes During Workup/Purification 1. Hydrolysis: Exposure to atmospheric moisture or use of aqueous workup steps. 2. Thermal Degradation: The purification (distillation) temperature is too high, potentially causing decomposition or cleavage of the acetoxy group.1. Workup must be strictly anhydrous. Avoid aqueous washes. 2. Purify the product via fractional distillation under reduced pressure to lower the boiling point.[19][20] Ensure the vacuum is stable and the heating bath temperature is kept as low as possible.
Inconsistent Results in Subsequent Acylation Reactions 1. Impure Acyl Chloride: The starting acyl chloride contains unreacted thionyl chloride or the parent carboxylic acid. 2. Steric Hindrance: The bulky 2,2-dimethylbutyryl group can significantly slow down the reaction rate with sterically demanding nucleophiles. 3. Side Reaction at Acetoxy Group: The nucleophile or reaction conditions are harsh enough to attack the ester.1. Ensure the acyl chloride is purified by vacuum distillation before use. Purity can be checked via ¹H NMR. 2. Increase reaction time, moderately increase the temperature, or use a less hindered nucleophile if possible. The use of a catalyst may be necessary. 3. Use mild, near-neutral conditions. For reactions with basic nucleophiles (e.g., amines), use low temperatures (-10 to 0 °C) to improve selectivity.
Reaction Stalls or is Sluggish 1. Poor Nucleophile: The nucleophile (e.g., a phenol or a hindered alcohol) is not reactive enough.[17] 2. Inadequate HCl Scavenging: The buildup of HCl can protonate the nucleophile, reducing its nucleophilicity.1. For weakly nucleophilic alcohols like phenols, deprotonate first with a non-nucleophilic base (e.g., NaH) to form the more reactive alkoxide/phenoxide before adding the acyl chloride.[17] 2. Ensure an adequate amount of a suitable base (e.g., pyridine, triethylamine) is present to neutralize HCl as it forms.

Diagram 3: Troubleshooting Workflow for Low Synthesis Yield

G Start Low Yield of Acyl Chloride Check_Purity Check Purity of Starting Materials (Acid, SOCl₂, Solvent) Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity OK Sol_Dry Action: Dry Acid & Distill Solvent Check_Purity->Sol_Dry Impure/Wet Check_Workup Analyze Workup & Purification Check_Conditions->Check_Workup Conditions OK Sol_Stoich Action: Use 1.1-1.5 eq. SOCl₂ Add catalytic DMF Check_Conditions->Sol_Stoich Stoichiometry? Sol_Temp Action: Add Acid Slowly Maintain Reflux Check_Conditions->Sol_Temp Temperature? Sol_Anhydrous Action: Use Anhydrous Workup Inert Atmosphere Check_Workup->Sol_Anhydrous Moisture? Sol_Distill Action: Purify via Vacuum Distillation Check_Workup->Sol_Distill Decomposition? End Optimized Yield Check_Workup->End Workup OK Sol_Dry->Start Re-run Sol_Stoich->Start Re-run Sol_Temp->Start Re-run Sol_Anhydrous->Start Re-run Sol_Distill->Start Re-run

Caption: A decision tree for diagnosing low yield issues.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This reaction should only be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[21][22]

Materials:

  • 3-Acetoxy-2,2-dimethylbutyric acid (1.0 eq.)

  • Thionyl chloride (SOCl₂) (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and distillation apparatus (all oven-dried).

Procedure:

  • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet bubbler (to vent HCl/SO₂ to a basic scrubber), and a dropping funnel. Ensure the entire system is under a slight positive pressure of inert gas (N₂ or Ar).

  • To the flask, add thionyl chloride (1.2 eq.). Begin stirring and gently heat the SOCl₂ to a low reflux (~40-50°C).

  • Add one drop of anhydrous DMF to the thionyl chloride.

  • Dissolve the 3-Acetoxy-2,2-dimethylbutyric acid (1.0 eq.) in a minimal amount of an inert, anhydrous solvent (e.g., dichloromethane or toluene) if it is a solid, or use it neat if it is a liquid. Add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the gently refluxing thionyl chloride over 30-60 minutes. Control the addition rate to maintain a steady evolution of gas. The reaction is exothermic.

  • After the addition is complete, continue heating at reflux for 1-2 hours or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and any solvent by distillation at atmospheric pressure (boiling point of SOCl₂ is ~76°C).

  • Assemble a vacuum distillation apparatus. Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the product.

Protocol 2: General Procedure for Amidation

  • In an oven-dried, three-neck flask under an inert atmosphere, dissolve a primary or secondary amine (2.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve the purified this compound (1.0 eq.) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 30 minutes, ensuring the temperature does not rise above 5°C. A white precipitate (the amine hydrochloride salt) will form.[18]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Filter the reaction mixture to remove the amine hydrochloride salt. Wash the precipitate with a small amount of fresh anhydrous solvent.

  • Combine the filtrate and washes. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude amide product, which can then be purified by recrystallization or column chromatography.

References

  • PrepChem. Synthesis of pivaloyl chloride. Available from: [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available from: [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. Available from: [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). Available from: [Link]

  • Grokipedia. Pivaloyl chloride. Available from: [Link]

  • Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012-05-25). Available from: [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). Available from: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

  • Wikipedia. Pivaloyl chloride. Available from: [Link]

  • Save My Exams. Acyl Chlorides. (2025-06-23). Available from: [Link]

  • Google Patents. Continuous process for the preparation of pivaloyl chloride and of aroyl chloride. (1998-12-23).
  • YouTube. Reaction of Carboxylic acid with Thionyl chloride. (2023-02-21). Available from: [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). Available from: [Link]

  • Save My Exams. Acyl chlorides and alcohols. (2025-03-31). Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Google Patents. The preparation method of 3,3-dimethylbutyryl chloride. (CN101279908B).
  • Riverland Trading. 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3,3-Dimethylbutyryl Chloride in Modern Chemistry. Available from: [Link]

  • Google Patents. The preparation method of 3,3-dimethylbutyryl chloride. (CN101279908A).
  • Organic Syntheses. n-BUTYRYL CHLORIDE. Available from: [Link]

  • Linquxian Sanjiang Chemical Co., Ltd. 2,2-Dimethylbutyryl chloride|2,2-Dimethyl Butyric Acid|3-Methyl-1-butanol. Available from: [Link]

  • PubChem. 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Acetoxy-2,2-dimethylbutyryl chloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically demanding acylating agent. The unique structure of this molecule, featuring a neopentyl-like core, presents significant steric hindrance that can impede reactivity. This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you achieve your synthetic goals.

Section 1: Understanding the Core Challenge: The Neopentyl Effect

This compound is an analog of pivaloyl chloride, a classic example of a sterically hindered acyl chloride.[1][2] The core of the issue is the quaternary carbon atom at the 2-position, which creates a bulky tert-butyl-like shield around the electrophilic carbonyl carbon. This steric bulk, often termed the "neopentyl effect," physically blocks the trajectory of incoming nucleophiles, dramatically slowing the rate of nucleophilic acyl substitution.[3][4] This can lead to frustratingly low yields, incomplete reactions, or the need for harsh conditions that may not be compatible with sensitive functional groups elsewhere in your molecule.

Steric_Hindrance cluster_molecule Steric Shielding in this compound cluster_attack Nucleophilic Attack Trajectory C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl Cl Cl C_carbonyl->Cl C_quat C C_carbonyl->C_quat Me1 CH₃ C_quat->Me1 Me2 CH₃ C_quat->Me2 C_acetoxy CH₂-O-Ac C_quat->C_acetoxy Nu Nu: Nu->C_carbonyl Bürgi-Dunitz Angle (Hindered) shield1 shield2 shield1->shield2 shield3 shield2->shield3 shield3->shield1 DMAP_Cycle AcylCl R-COCl (Hindered Acyl Chloride) Intermediate [R-CO-DMAP]⁺Cl⁻ (Highly Reactive Acylpyridinium Salt) AcylCl->Intermediate Step 1: Catalyst Activation (Fast) DMAP DMAP DMAP->Intermediate Product R-CO-OR' (Ester Product) Intermediate->Product Step 2: Acyl Transfer (Rate-Determining Step) Alcohol R'-OH (Nucleophile) Alcohol->Product Product->DMAP Catalyst Regeneration HCl HCl Product->HCl TEAHCl TEA·HCl HCl->TEAHCl TEA TEA (Stoichiometric Base) TEA->TEAHCl Troubleshooting_Workflow Start Problem: Low Yield or Incomplete Reaction CheckCatalyst Is an appropriate catalyst being used? (e.g., DMAP for alcohols) Start->CheckCatalyst AddCatalyst Action: Add Nucleophilic Catalyst (DMAP, 5-10 mol%) and Stoichiometric Base (TEA, 1.5 eq) CheckCatalyst->AddCatalyst No CheckConditions Are reaction conditions optimized? CheckCatalyst->CheckConditions Yes AddCatalyst->CheckConditions IncreaseTemp Action: Increase Temperature (e.g., 40-80 °C) Monitor for side products. CheckConditions->IncreaseTemp No CheckPurity Are reagents and solvent pure and dry? CheckConditions->CheckPurity Yes IncreaseTemp->CheckPurity PurifyReagents Action: Purify starting materials. Use anhydrous solvent. CheckPurity->PurifyReagents No Success Reaction Successful CheckPurity->Success Yes PurifyReagents->Success

Sources

Technical Support Center: 3-Acetoxy-2,2-dimethylbutyryl (ADMB) Protecting Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the 3-Acetoxy-2,2-dimethylbutyryl (ADMB) protecting group. This guide, structured for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful deprotection of alcohols shielded by the ADMB group.

Frequently Asked Questions (FAQs)

Q1: What is the 3-acetoxy-2,2-dimethylbutyryl (ADMB) group and why is it used?

The 3-acetoxy-2,2-dimethylbutyryl (ADMB) group is a sterically bulky ester-type protecting group for alcohols. Its primary application is in complex organic synthesis, particularly in carbohydrate chemistry, where precise stereochemical control is essential.[1][2] The bulky 2,2-dimethylbutyryl framework provides significant steric hindrance, similar to the well-known pivaloyl (Piv) group. This bulk is advantageous for directing glycosylation reactions to favor the formation of specific stereoisomers, such as β-glycosides, by preventing the formation of undesired α-glycosides and orthoester byproducts.[1]

Q2: What makes the ADMB group different from a standard pivaloyl (Piv) group?

While both ADMB and pivaloyl groups offer substantial steric bulk, their cleavage conditions differ significantly. The pivaloyl group is notoriously robust and typically requires harsh basic conditions (saponification) for removal.[3] This can be problematic for sensitive substrates containing other base-labile functional groups. The ADMB group was specifically designed to overcome this limitation. The presence of the acetoxy group at the 4-position enables a unique deprotection pathway, allowing for its removal under very mild, catalytic basic conditions, thus offering greater orthogonality in a multi-step synthesis.[1]

Q3: What is the general principle behind the mild removal of the ADMB group?

The removal of the ADMB group proceeds via a base-catalyzed intramolecular cyclization mechanism. A mild, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to catalyze the transesterification of the ester linkage with a solvent such as methanol. This is followed by an intramolecular attack of the newly formed hydroxyl group onto the ester carbonyl, leading to the release of the protected alcohol and the formation of 2,2-dimethyl-γ-butyrolactone as a byproduct.[1] This clever design avoids the need for strong hydrolytic conditions.

Deprotection Protocols & Mechanisms

The recommended method for ADMB removal is notably mild and efficient. Below is a detailed protocol based on established literature, followed by a mechanistic explanation.

Protocol 1: Catalytic DBU-Mediated Deprotection

This protocol is the method of choice for removing the ADMB group from sensitive substrates, particularly in carbohydrate synthesis.[1]

Materials:

  • ADMB-protected substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Methanol (MeOH)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Silica gel for column chromatography

  • Standard workup and purification solvents (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ADMB-protected compound in a 1:1 mixture of anhydrous CH₂Cl₂ and anhydrous MeOH. A typical concentration is around 0.07 M.

  • Catalyst Addition: To the stirred solution at room temperature, add a catalytic amount of DBU (approximately 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) until the starting material is fully consumed. Reaction times are typically around 3 hours.[1]

  • Quenching & Concentration: Once the reaction is complete, concentrate the solution directly under reduced pressure to remove the solvents.

  • Purification: Purify the resulting residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the deprotected alcohol. The byproduct, 2,2-dimethyl-γ-butyrolactone, is typically separable during chromatography.

Deprotection Mechanism Visualization

The DBU-catalyzed removal of the ADMB group is a two-stage process involving an initial transesterification followed by a rapid intramolecular cyclization.

ADMB Deprotection Mechanism cluster_0 Step 1: DBU-Catalyzed Transesterification cluster_1 Step 2: Intramolecular Cyclization ADMB_Substrate R-O-ADMB Intermediate R-O-C(O)C(Me)₂CH₂CH₂OH ADMB_Substrate->Intermediate MeOH MeOH MeOH->Intermediate DBU_cat DBU (cat.) DBU_cat->Intermediate Intermediate_2 R-O-C(O)C(Me)₂CH₂CH₂OH Intermediate->Intermediate_2 Deprotected_ROH R-OH (Product) Intermediate_2->Deprotected_ROH Lactone Lactone Byproduct Intermediate_2->Lactone Releases caption Mechanism of ADMB group removal. ADMB Deprotection Workflow start Start: ADMB-Protected Substrate dissolve 1. Dissolve in CH₂Cl₂/MeOH (1:1) start->dissolve add_dbu 2. Add DBU (0.1 eq) at RT dissolve->add_dbu react 3. Stir and Monitor by TLC (~3h) add_dbu->react concentrate 4. Concentrate under Reduced Pressure react->concentrate workup 5. Aqueous Workup (Optional) (e.g., Dilute HCl wash to remove DBU) concentrate->workup purify 6. Silica Gel Chromatography workup->purify product Finish: Purified Alcohol purify->product

Sources

troubleshooting failed reactions involving 3-Acetoxy-2,2-dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Acetoxy-2,2-dimethylbutyryl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a deeper understanding of the reaction dynamics.

Introduction to this compound

This compound is a bifunctional molecule featuring a highly reactive acyl chloride and an acetoxy group. This unique structure makes it a valuable building block in organic synthesis, particularly for the introduction of a sterically hindered neopentyl core with a protected hydroxyl functionality. However, the presence of two reactive sites can also lead to unexpected side reactions and lower yields if not handled with care. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My acylation/esterification reaction with this compound is sluggish or fails to go to completion. What are the likely causes?

A1: Several factors can contribute to a failed reaction. The most common culprits are:

  • Steric Hindrance: The 2,2-dimethyl substitution (a neopentyl-like structure) on the acyl chloride creates significant steric bulk. This can slow down the approach of the nucleophile (alcohol, amine, etc.) to the electrophilic carbonyl carbon.

  • Poor Nucleophilicity of the Substrate: Weakly nucleophilic substrates will struggle to attack the sterically hindered acyl chloride.

  • Inadequate Activation: In some cases, particularly with unreactive nucleophiles, the electrophilicity of the acyl chloride may need to be enhanced.

  • Moisture Contamination: Acyl chlorides are notoriously sensitive to moisture, which will hydrolyze them back to the corresponding carboxylic acid, quenching the reaction.[1][2]

Q2: I am observing the formation of byproducts. What could they be?

A2: The most likely byproduct is 3-hydroxy-2,2-dimethylbutyric acid or its derivatives. This arises from the cleavage of the acetoxy group under certain reaction conditions. Another possibility is the hydrolysis of the acyl chloride to 3-acetoxy-2,2-dimethylbutyric acid if moisture is present.

Q3: Is the acetoxy group stable during my reaction?

A3: The stability of the acetoxy group is condition-dependent. It is generally stable under neutral or mildly acidic conditions. However, it can be labile under:

  • Strongly Basic Conditions: Bases like sodium hydroxide or potassium carbonate can saponify the ester.[3]

  • Strongly Acidic Conditions (especially with heating): Acid-catalyzed hydrolysis can occur, particularly in the presence of water.[3][4]

  • Certain Lewis Acids: Some Lewis acids can coordinate to the ester oxygen, activating it for cleavage.

Q4: Can I use a base to scavenge the HCl byproduct? What are the considerations?

A4: Yes, using a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is standard practice to neutralize the HCl generated during the reaction.[2] This prevents the acid from catalyzing side reactions. However, it is crucial to use a high-purity, anhydrous base to avoid introducing water. Excessively strong or nucleophilic bases should be avoided as they can react with the acyl chloride or promote the hydrolysis of the acetoxy group.

Troubleshooting Guide

Scenario 1: Low or No Product Formation in an Esterification Reaction

You are attempting to esterify a primary alcohol with this compound in the presence of triethylamine, but you observe a low yield of the desired ester.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in esterification.

In-depth Analysis and Solutions:

  • Assess Starting Material Consumption: Use TLC or LC-MS to determine if the starting materials are being consumed. If both starting materials remain, the reaction is likely too slow.

  • Addressing Sluggish Reactions:

    • Increase Temperature: Gently heating the reaction can help overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction for any degradation of the starting materials or product.

    • Catalyst Addition: For sterically hindered acylations, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the acyl chloride to form a more reactive acylpyridinium intermediate, which is then attacked by the alcohol.

  • Investigating Acyl Chloride Decomposition: If the acyl chloride is consumed but the alcohol remains, the acyl chloride is likely decomposing.

    • Hydrolysis: The most common decomposition pathway is hydrolysis due to residual moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and freshly distilled reagents.

    • Acetoxy Group Instability: If the reaction conditions are too harsh (e.g., high temperature for extended periods), the acetoxy group may be eliminated.

Recommended Protocol for Esterification of a Primary Alcohol:

StepProcedureRationale
1Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar).To ensure strictly anhydrous conditions.[1]
2To a solution of the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.Dropwise addition at low temperature helps to control the exotherm and minimize side reactions.
3Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.The reaction may be slow due to steric hindrance.
4If the reaction is sluggish, add a catalytic amount of DMAP (0.1 eq) and continue stirring.DMAP acts as a nucleophilic catalyst to accelerate the acylation.
5Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.To neutralize excess base and remove water-soluble components.
6Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Standard workup procedure to isolate the crude product.
7Purify the crude product by column chromatography.To obtain the pure ester.
Scenario 2: Cleavage of the Acetoxy Group during the Reaction

You have successfully formed your desired product, but you also isolate a significant amount of the corresponding 3-hydroxy derivative.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for acetoxy group cleavage.

In-depth Analysis and Solutions:

  • Evaluate the Base: If you are using a strong base like an alkoxide or hydroxide, it will readily cleave the ester. Switch to a non-nucleophilic amine base. If you are already using an amine base, ensure it is not contaminated.

  • Assess Reaction Temperature and Time: High temperatures can promote the cleavage of the acetoxy group, especially if the reaction is run for an extended period. It is often better to run the reaction at a lower temperature for a longer time.

  • Check for Acidity: If the HCl byproduct is not effectively scavenged, the reaction mixture can become acidic, leading to acid-catalyzed hydrolysis of the acetoxy group, especially if trace water is present.[3][4] Ensure you are using a sufficient excess of a high-quality amine base.

Strategies to Mitigate Acetoxy Cleavage:

  • Choice of Base: Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (Hunig's base).

  • Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction Monitoring: Closely monitor the reaction progress and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.

Mechanistic Insight: The Role of DMAP in Catalysis

In cases of low reactivity due to steric hindrance, understanding the catalytic cycle of DMAP can be beneficial.

DMAP_Catalysis cluster_regeneration Catalyst Regeneration AcylChloride 3-Acetoxy-2,2-dimethylbutyryl chloride Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) AcylChloride->Acylpyridinium + DMAP - Cl- DMAP DMAP Product Desired Ester Acylpyridinium->Product + R'-OH DMAP_H Protonated DMAP Alcohol R'-OH DMAP_H->DMAP + Et3N - Et3N.HCl Base Et3N

Caption: Catalytic cycle of DMAP in acylation.

The acyl chloride first reacts with DMAP to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the original acyl chloride. After the alcohol attacks, the desired ester is formed, and the DMAP catalyst is regenerated by the tertiary amine base (e.g., triethylamine), which removes the proton from the alcohol.

By understanding these common pitfalls and their underlying chemical principles, you can optimize your reaction conditions and successfully employ this compound in your synthetic strategies.

References

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Workup Procedures for 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 3-Acetoxy-2,2-dimethylbutyryl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into the nuances of post-reaction workup and purification, moving beyond standard protocols to address the specific challenges posed by this bifunctional reagent.

Introduction: The Challenge of a Bifunctional Reagent

This compound is a valuable building block, combining a reactive acyl chloride with an ester functionality.[1][2][3] This dual nature, however, presents a unique set of challenges during the reaction workup. The primary goal is to selectively react the highly electrophilic acyl chloride while preserving the acetoxy (ester) group, which is susceptible to hydrolysis under both acidic and basic conditions.[4] This guide provides a systematic approach to navigating these challenges to ensure high yield and purity of your target molecule.

Core Principles of a Successful Workup

A robust workup for reactions involving this reagent hinges on three key stages:

  • Controlled Quenching: Neutralizing any unreacted acyl chloride and byproducts (like HCl) without compromising the ester group.[5]

  • Efficient Extraction: Separating the desired product from aqueous and organic-soluble impurities.[6][7]

  • Strategic Purification: Removing closely-related impurities to achieve the desired final purity.[8]

Below, we address common issues encountered at each stage in a question-and-answer format.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Reaction Quenching & Initial Workup

Question: My reaction is complete. How do I safely and effectively quench the unreacted this compound?

Answer: The choice of quenching agent is critical. Since acyl chlorides react vigorously with water to form carboxylic acids and HCl, a controlled quench is necessary.[1][3][9] More importantly, strong bases like NaOH or KOH must be avoided as they will rapidly hydrolyze the acetoxy ester.[4]

Recommended Protocol:

  • Cool the reaction mixture in an ice bath (0-5 °C). This mitigates the exothermicity of the quench.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), while stirring vigorously.

  • Causality: Sodium bicarbonate neutralizes the generated HCl and reacts with the excess acyl chloride to form the corresponding sodium carboxylate, which is water-soluble. Its mild basicity (pH ~8.3) minimizes the risk of ester saponification.

  • Troubleshooting:

    • Vigorous Gas Evolution (CO₂): This is expected. Add the bicarbonate solution slowly and ensure the reaction vessel has adequate headspace to prevent pressure buildup.[6] For large-scale reactions, adding the reaction mixture to the quench solution (inverse addition) can provide better control.

    • Emulsion Formation: If an emulsion forms, the addition of brine (saturated NaCl solution) can help break it by increasing the polarity of the aqueous phase.[6]

Question: I suspect the acetoxy group is being cleaved during my workup. How can I confirm this and prevent it?

Answer: Cleavage of the acetoxy group results in the formation of a hydroxy group and acetic acid (or acetate salt). This is a common side reaction, especially if the pH becomes too high or the mixture is exposed to aqueous base for an extended period.

Confirmation:

  • TLC Analysis: Spot the crude product against a standard of the starting material. The hydrolyzed product will be significantly more polar and will have a lower Rf value.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic acetyl methyl singlet (around δ 2.0-2.2 ppm) and the appearance of a broad singlet corresponding to the new hydroxyl (-OH) proton.

Prevention Strategy:

  • Minimize Contact Time: Perform the basic wash as quickly as possible. Do not let the biphasic mixture sit for extended periods.

  • Use a Weaker Base: If cleavage is persistent, consider an even milder quenching agent, such as a slurry of ice and water, followed by a very quick wash with cold, dilute bicarbonate solution.

  • Temperature Control: Keep the temperature at or below room temperature during all aqueous wash steps.

Section 2: Extraction & Purification

Question: What is the best solvent system for extracting my product?

Answer: The ideal extraction solvent should have high solubility for your product, low solubility in water, and a relatively low boiling point for easy removal.

SolventProsCons
Ethyl Acetate (EtOAc) Good solvating power for moderately polar compounds.Can co-extract some water; susceptible to hydrolysis itself.
Dichloromethane (DCM) Excellent solvent, forms a clean layer below the aqueous phase.Higher toxicity and environmental concerns.
Methyl tert-Butyl Ether (MTBE) Low water solubility, less prone to emulsion formation.Can form peroxides; lower solvating power than EtOAc for very polar products.

Expert Recommendation: For most applications, Ethyl Acetate is a reliable first choice. If emulsions are a persistent issue, switching to MTBE is a sound strategy.[10]

Question: After extraction, my crude product contains the hydrolyzed starting material (3-hydroxy-2,2-dimethylbutyric acid). How do I remove it?

Answer: This is a classic purification challenge where you need to separate your desired product from a more polar, acidic impurity.

Method 1: Acid/Base Extraction

  • Dissolve the crude material in an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with a dilute, weak base like 5% NaHCO₃ solution. The acidic impurity (the carboxylic acid) will be deprotonated to its carboxylate salt and partition into the aqueous layer.[7]

  • Immediately wash the organic layer with brine to remove residual base and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.

Method 2: Column Chromatography If the impurity is not fully removed by washing, flash column chromatography is the definitive method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. The less polar desired product will elute before the more polar hydrolyzed impurity.

Section 3: Visualization of Key Processes

To better illustrate the decision-making process and potential chemical transformations, refer to the following diagrams.

This diagram outlines the logical steps from quenching to isolation of the crude product.

Workup_Workflow A Reaction Complete B Cool to 0-5 °C A->B C Slowly Quench with sat. aq. NaHCO3 B->C D Gas Evolution? C->D E Continue Slow Addition D->E Yes F Transfer to Separatory Funnel D->F No / Complete E->C G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Separate Layers G->H I Wash Organic Layer with Brine H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Filter and Concentrate J->K L Crude Product Ready for Purification K->L

Caption: A standard decision workflow for the aqueous workup process.

This diagram illustrates the desired reaction pathway versus potential unwanted side reactions.

Side_Reactions start 3-Acetoxy-2,2-dimethylbutyryl Chloride (Reagent) product Desired Acylated Product start->product + Nucleophile (Desired Reaction) side1 Hydrolysis to Carboxylic Acid (from H2O quench) start->side1 + H2O (Quench) side2 Saponification of Acetoxy Ester (from strong base) product->side2 + Strong Base (e.g., NaOH) (Incorrect Workup)

Caption: Key reaction pathways for the acyl chloride reagent during workup.

Summary Table of Quenching Agents

Quenching AgentConcentrationKey AdvantagePrimary Risk / Precaution
Water (H₂O) N/ASimple, readily available.Highly exothermic, produces HCl, increasing acidity.[5]
Sat. Sodium Bicarbonate (NaHCO₃) ~8% aq. solutionMild base, neutralizes HCl, minimizes ester hydrolysis.[11]Vigorous CO₂ evolution requires slow, controlled addition.[6]
Amine / Alcohol StoichiometricCan form a stable amide or ester derivative.[5][12]Introduces another compound that may need to be removed.
Strong Bases (NaOH, KOH) Dilute aq. solutionNOT RECOMMENDED High risk of rapid saponification of the acetoxy group.[4]

This technical guide is intended to provide expert advice and troubleshooting strategies. Always consult your organization's safety protocols and perform a thorough risk assessment before beginning any chemical synthesis.

References

  • Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. (2025, June 23). Save My Exams. Available from: [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. Available from: [Link]

  • Aqueous workup Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Available from: [Link]

  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng. Available from: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Available from: [Link]

  • Reactions of Acyl Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Available from: [Link]

  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Available from: [Link]

  • Theory of Aqueous Workup. (n.d.). University of York. Available from: [Link]

  • Year 13 Organic Chemistry Revision - Reactions of acyl chlorides - Level 3 NCEA. (2021, September 5). YouTube. Available from: [Link]

  • LibreTexts. (2020, August 11). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Available from: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available from: [Link]

  • The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. (2004). Journal of Pharmaceutical Sciences, 93(2), 461-469. Available from: [Link]

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Technical Support Center: Scaling Up Reactions with 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Acetoxy-2,2-dimethylbutyryl chloride. This resource is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile reagent from bench-scale to pilot or manufacturing scale. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your scale-up process is safe, efficient, and successful.

The challenges in scaling up chemical synthesis are often non-linear; what works in a round-bottom flask can present significant hurdles in a multi-liter reactor.[1] This guide is structured as a series of frequently asked questions and specific troubleshooting scenarios to address the common issues encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics and hazards?

This compound (CAS No. 859082-28-3) is a specialty acyl chloride with the molecular formula C₈H₁₃ClO₃.[2][3] Like other acyl chlorides, its reactivity is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent for constructing esters and amides.[4]

However, this high reactivity also dictates its primary hazards:

  • Moisture Sensitivity: It reacts violently with water, including atmospheric moisture, to produce 3-acetoxy-2,2-dimethylbutanoic acid and corrosive hydrogen chloride (HCl) gas.[4] This necessitates handling under strictly anhydrous conditions.

  • Corrosivity: Due to the potential release of HCl, the compound itself and its reactions are corrosive. This can cause severe skin burns, eye damage, and respiratory irritation.[5][6] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Thermal Stability: While generally stable under recommended storage conditions (-20°C), acyl chlorides can decompose at elevated temperatures.[2] Thermal stability studies are crucial before attempting large-scale distillations or running reactions at high temperatures.

Q2: Before I even start, what are the most critical parameters to study at the lab scale to predict scale-up success?

A robust lab-scale investigation is the foundation of successful scale-up. Moving from grams to kilograms magnifies every aspect of a reaction, especially those that are scale-dependent like heat and mass transfer.[1]

Focus on these key areas:

  • Reaction Energetics (Heat Flow Calorimetry): Understand the thermal profile of your reaction. Is it endothermic or exothermic? What is the total heat of reaction? A runaway reaction is a major safety risk during scale-up.[1] This data is essential for designing appropriate engineering controls (i.e., reactor cooling capacity).

  • Mixing Sensitivity: Evaluate how mixing speed affects reaction rate and impurity profile. Reactions limited by poor mass transfer at a large scale can lead to localized "hot spots" or areas of high reagent concentration, fostering side reactions and reducing yield.[8]

  • Reagent Addition Rate: In the lab, you might add a reagent all at once. At scale, this could lead to an uncontrollable exotherm. Study the effect of slow, controlled addition on both temperature and impurity formation.[7]

  • Impurity Profiling: Develop a reliable analytical method (e.g., HPLC, GC) to identify and quantify all significant impurities. Understanding the origin of these impurities (e.g., from starting materials, side reactions, or degradation) is critical for developing control strategies.[9]

Q3: Why is moisture control so critical, and what are the best practices at a large scale?

Moisture is the primary enemy of any reaction involving an acyl chloride.[4] The consequences of moisture contamination are severe at scale:

  • Yield Loss: Every molecule of the acyl chloride that reacts with water is one less molecule available to react with your substrate, directly lowering your yield.

  • Byproduct Formation: The hydrolysis product, 3-acetoxy-2,2-dimethylbutanoic acid, is an impurity that can be difficult to remove from the final product.

  • Pressure Buildup & Corrosion: The reaction with water generates HCl gas.[4] In a closed reactor, this can lead to a dangerous pressure increase. The HCl is also highly corrosive to equipment not properly rated for acidic service.[10]

Best Practices for Moisture Control:

  • Glassware and Reactors: Ensure all reactors and transfer lines are thoroughly dried before use. For large-scale operations, this may involve hot nitrogen purging and vacuum drying cycles.

  • Solvents and Reagents: Use anhydrous grade solvents with low water content specifications. Dry substrates if they are hygroscopic.

  • Inert Atmosphere: Always operate under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.

Q4: How should I select a solvent and base for a scaled-up acylation reaction?

The choice of solvent and base is a balance of reactivity, safety, and process efficiency.

Solvent Selection:

  • Inertness: The solvent must be inert to the highly reactive acyl chloride. Aprotic solvents like dichloromethane (DCM), toluene, or tetrahydrofuran (THF) are common choices.

  • Boiling Point: A solvent with a higher boiling point can offer a wider operating temperature range, but may be more difficult to remove. A lower boiling point solvent can help control exotherms through reflux cooling, but may require a refrigerated condenser to prevent losses.

  • Solubility: Ensure all reactants, intermediates, and the product remain soluble under the reaction conditions to avoid precipitation, which can cause mixing and heat transfer issues.

Base Selection: The primary role of the base is to neutralize the HCl byproduct.[4]

  • Tertiary Amines: Triethylamine (TEA) and pyridine are common choices. They are effective HCl scavengers. However, be aware that sterically hindered tertiary amines may be preferred to minimize potential side reactions.[10]

  • Inorganic Bases: In some cases, inorganic bases like potassium carbonate can be used, but their insolubility in organic solvents can lead to mass transfer limitations.

  • Stoichiometry: At least one equivalent of the base is required per equivalent of acyl chloride. A slight excess (e.g., 1.1 equivalents) is often used to ensure complete HCl neutralization.

Troubleshooting Guide

Q5: My reaction is showing a significant exotherm upon scale-up, and the temperature is difficult to control. What should I do?

This is a classic scale-up challenge related to the surface-area-to-volume ratio. As the reactor volume increases, its ability to dissipate heat (surface area) does not keep pace with its potential to generate heat (volume).

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately halt the addition of the this compound.

  • Maximize Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity.

  • Agitation: Check that the agitator is functioning correctly to ensure uniform heat distribution.

Process Modifications for Future Batches:

  • Reduce Addition Rate: This is the most effective control. Slowing the addition of the limiting reagent ensures the rate of heat generation never exceeds the reactor's cooling capacity.

  • Dilution: Increasing the solvent volume can increase the thermal mass of the reaction mixture, helping to absorb heat and moderate temperature spikes.

  • Reverse Addition: Consider adding the substrate/base mixture to a solution of the acyl chloride. This can sometimes help control the concentration of the reactive species.

  • Lower Starting Temperature: Begin the addition at a lower initial temperature to create a larger buffer before reaching the process temperature limit.

ParameterLab Scale (250 mL Flask)Pilot Scale (100 L Reactor)Rationale for Change
Addition Time 5 minutes (via syringe)2 - 4 hours (via pump)Controls rate of heat generation.[1][7]
Solvent Volume 100 mL50 - 60 LIncreases thermal mass to absorb heat.
Initial Temp. 20°C0 - 5°CProvides a larger safety margin for the exotherm.
Agitation Magnetic Stir BarBaffled, overhead mechanical stirrerEnsures efficient heat transfer to the reactor walls.
Q6: I'm observing a lower yield and an increase in impurities compared to my lab-scale experiments. What are the likely causes?

This issue typically points to problems with mixing, temperature control, or reagent stability.[1]

  • Cause 1: Poor Mixing: In a large reactor, inefficient mixing can create localized zones of high reagent concentration. This can lead to side reactions, such as dimerization or reaction with the solvent, that are not observed in a well-mixed flask.

  • Cause 2: Localized Overheating: Even if the reactor's temperature probe reads correctly, poor mixing can cause "hot spots" where the temperature is much higher, leading to thermal degradation of the starting material or product.

  • Cause 3: Extended Reaction Time: Scale-up operations often take longer. If your product or a key intermediate is unstable under the reaction conditions, this extended time can lead to degradation and lower yields.

  • Cause 4: Moisture Contamination: As discussed in the FAQs, even small leaks in a large-scale setup can introduce enough moisture to significantly impact yield and purity.

cluster_0 Scale-Up Environment cluster_1 Consequences cluster_2 Outcome PoorMixing Poor Mixing in Reactor HighConc Localized High Reagent Concentration PoorMixing->HighConc SlowHeatTransfer Slow Heat Transfer HotSpots Localized Hot Spots SlowHeatTransfer->HotSpots Degradation Product/Reagent Degradation HotSpots->Degradation SideRxn Increased Side Reactions HighConc->SideRxn LowerYield Lower Yield & Purity SideRxn->LowerYield Degradation->LowerYield

Caption: Impact of poor mixing and heat transfer on reaction outcome.

Q7: During workup, the quenching step is too vigorous. How can I manage this safely at scale?

Quenching unreacted acyl chloride is a hazardous step that must be carefully controlled. Dumping the reaction mixture into water is not a viable option at scale.

Recommended Safe Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, cool the reactor contents to 0-5°C to reduce the rate of the quench reaction.

  • Use a Separate Quench Vessel: Prepare a separate, appropriately sized vessel containing a stirred, cooled quench solution (e.g., water, dilute sodium bicarbonate).

  • Reverse Quench: Slowly transfer the reaction mixture into the quench solution. This ensures the highly reactive acyl chloride is always the limiting reagent in the quench vessel, preventing a runaway reaction.

  • Monitor Temperature and Off-Gassing: Continuously monitor the temperature of the quench vessel and ensure the off-gas (HCl) is safely scrubbed through a caustic solution.

Start Reaction Complete CoolReactor Cool Reactor to 0-5°C Start->CoolReactor Transfer Slowly Transfer Reaction Mixture to Quench Vessel CoolReactor->Transfer PrepQuench Prepare Cooled Quench Solution in Separate Vessel PrepQuench->Transfer Monitor Monitor Temperature and Off-Gas Transfer->Monitor CheckComplete Check pH to Confirm Quench is Complete Monitor->CheckComplete CheckComplete->Transfer Incomplete Workup Proceed to Aqueous Workup (Phase Separation) CheckComplete->Workup Quench Successful

Caption: Workflow for a safe and controlled quench at scale.

Q8: My final product is contaminated with 3-Acetoxy-2,2-dimethylbutanoic acid. How can I prevent this and how do I remove it?

This carboxylic acid impurity is the hydrolysis product of your starting material. Its presence indicates moisture contamination at some stage.

Prevention:

  • Strict Moisture Control: Revisit all the best practices outlined in FAQ Q3. This is the most effective preventative measure.

  • Reagent Quality: Ensure the this compound you are using is of high purity and has not degraded during storage. Run a purity check before use.

  • Use a Slight Excess of Acyl Chloride: If your substrate is valuable, using a slight excess (e.g., 1.05 equivalents) of the acyl chloride can help drive the reaction to completion, ensuring all of the substrate reacts. The unreacted acyl chloride is then removed in the quench step.

Removal: The carboxylic acid impurity can typically be removed during aqueous workup.

  • Dilute Base Wash: After quenching, perform a wash with a dilute aqueous base solution, such as 5% sodium bicarbonate or 1M sodium carbonate. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Brine Wash: After the base wash, wash the organic layer with brine to remove residual water and water-soluble impurities.[11]

  • Solvent Swaps and Crystallization: If the impurity persists, it may co-crystallize with your product. In this case, you may need to explore different crystallization solvents or perform a re-crystallization to achieve the desired purity.[1]

References

  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. (n.d.). Benchchem.
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng.
  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
  • A Review of Common Acid Amine Condensing Agents in Large-Scale Synthesis Processes. (2026, January 7).
  • This compound. (n.d.). ABL Technology.
  • Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2,2-Dimethylbutyryl chloride. (2025, December 24). Fisher Scientific.
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.).
  • Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide.
  • Acetyl chloride. (n.d.). Organic Syntheses Procedure.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
  • Method for synthesizing 3,3-dimethylbutyrylchloride. (n.d.).
  • The preparation method of 3,3-dimethylbutyryl chloride. (n.d.).
  • The preparation method of 3,3-dimethylbutyryl chloride. (n.d.).
  • 3,3-Dimethylbutyryl chloride 99%. (n.d.). Sigma-Aldrich.
  • What are the properties, applications, and production methods of 3,3-Dimethylbutyryl chloride? (n.d.). Guidechem.
  • Chemical Safety Data Sheet MSDS / SDS - 2,2-Dimethylbutyryl chloride. (2025, September 27). ChemicalBook.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
  • 3,3-Dimethylbutyryl chloride | 7065-46-5. (2025, September 25). ChemicalBook.
  • This compound | CAS 859082-28-3. (n.d.). Santa Cruz Biotechnology.
  • 2,2-Dimethylbutyryl Chloride 5856-77-9. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • 2,2-Dimethylbutyryl Chloride 5856-77-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2,2-Dimethylbutyryl chloride | C6H11ClO | CID 79958. (n.d.). PubChem.
  • 2,2-Dimethyl Butyrylchloride Supplier | 5856-77-9. (n.d.). RIVERLAND TRADING.

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Validation & Comparative

A Senior Application Scientist's Guide to Esterification: Evaluating Alternatives to 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic formation of ester bonds is a cornerstone of modern organic synthesis. This is particularly true in the synthesis of prodrugs, where esterification can dramatically improve the pharmacokinetic profile of a therapeutic agent. 3-Acetoxy-2,2-dimethylbutyryl chloride has emerged as a valuable reagent in this field, notably for its role in creating sterically hindered esters that can confer specific release characteristics. However, reliance on a single reagent can limit synthetic flexibility and process optimization.

This guide provides an in-depth comparison of viable alternative reagents and methodologies. We will move beyond a simple list of substitutes to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the optimal esterification strategy for your specific challenge.

The Benchmark: Understanding this compound

This compound is an acyl chloride featuring a sterically demanding quaternary center adjacent to the carbonyl group. This steric bulk is its defining characteristic, influencing its reactivity and the properties of the resulting esters. It is frequently employed to acylate sensitive or sterically hindered alcohols, such as those found on nucleoside analogues in antiviral drug synthesis.[1][2] The resulting ester linkage is more resistant to non-specific enzymatic cleavage, which can be a desirable trait in prodrug design.

However, like all acyl chlorides, it is highly reactive, moisture-sensitive, and generates corrosive hydrochloric acid (HCl) as a byproduct, necessitating the use of a stoichiometric base to neutralize the acid and drive the reaction to completion.[3] These factors can complicate purification and may not be suitable for base-sensitive substrates.

A Curated Toolkit of Alternative Acylating Agents

When moving beyond the benchmark, alternative reagents can be broadly categorized by their activating group. Each class offers a unique profile of reactivity, substrate compatibility, and reaction conditions.

  • Structurally Similar Acyl Chlorides: The most direct alternatives are other sterically hindered acyl chlorides.

    • Pivaloyl Chloride (PivCl): Also known as trimethylacetyl chloride, this is perhaps the most common alternative.[4][5] Its tert-butyl group provides significant steric hindrance, making it an excellent reagent for selectively acylating less hindered hydroxyl groups or for creating robust protecting groups.[6][7]

    • Isobutyryl Chloride: With two methyl groups on the alpha-carbon, isobutyryl chloride offers moderate steric bulk, less than pivaloyl chloride but more than a simple acetyl chloride.[8][9] It is a versatile reagent used in the synthesis of various pharmaceuticals and agrochemicals.[10]

  • Carboxylic Anhydrides: Symmetrical anhydrides, such as Pivalic Anhydride , are excellent acylating agents that offer a key advantage over acyl chlorides: the byproduct is the corresponding carboxylic acid, which is less corrosive than HCl. These reactions are often catalyzed by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[11]

  • Carboxylic Acids with Coupling Agents: For maximum flexibility and mildness, direct coupling of a carboxylic acid with an alcohol is the state-of-the-art approach. This avoids the need to pre-form a highly reactive acyl chloride or anhydride.

    • Carbodiimides (Steglich Esterification): Reagents like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] In the presence of DMAP, this intermediate is efficiently converted to the ester. This method is exceptionally mild and widely used, though removal of the urea byproduct is a key consideration.[14]

    • Yamaguchi Esterification: This method is specifically designed for the synthesis of highly hindered esters.[15] It involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride. This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[11]

Comparative Performance Analysis

The choice of reagent is dictated by the substrate's steric and electronic properties, as well as its sensitivity to reaction conditions. The following table summarizes the performance of key alternatives for the esterification of a model sterically hindered secondary alcohol.

Reagent/MethodActivating AgentBase/CatalystTypical SolventTemp (°C)Typical Time (h)Typical Yield (%)Key Advantages & Considerations
Pivaloyl Chloride - (Acyl Chloride)Pyridine or Et₃NCH₂Cl₂ or Toluene0 to RT1-485-95%Highly reactive, cost-effective. Generates HCl.[4][5]
Pivalic Anhydride - (Anhydride)DMAP (catalytic)CH₂Cl₂RT2-1280-95%Milder than acyl chloride; byproduct is pivalic acid.[11][16]
Steglich Esterification Pivalic Acid + EDCIDMAP (catalytic)CH₂Cl₂ or DMF0 to RT4-2475-90%Very mild conditions, suitable for sensitive substrates. Requires removal of urea byproduct.[12][13]
Yamaguchi Esterification Pivalic Acid + 2,4,6-Trichlorobenzoyl ChlorideEt₃N, then DMAP (stoichiometric)TolueneRT6-1870-85%Excellent for highly hindered substrates where other methods fail.[15]

Mechanistic Insights & Selection Logic

A logical workflow is essential for selecting the appropriate esterification conditions. The decision process often hinges on the steric hindrance of the alcohol and the overall acid/base sensitivity of the substrate.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Select Alcohol Substrate q1 Is the alcohol sterically hindered (2° or 3°)? start->q1 unhindered Unhindered (e.g., Primary Alcohol) q1->unhindered No hindered Hindered (e.g., Tertiary Alcohol) q1->hindered Yes method1 Pivaloyl Chloride + Pyridine (Fast & High Yield) unhindered->method1 method2 Pivalic Anhydride + DMAP (Milder Conditions) unhindered->method2 q2 Is the substrate acid/base sensitive? hindered->q2 robust Robust Substrate q2->robust No sensitive Sensitive Substrate q2->sensitive Yes method3 Yamaguchi Esterification (Powerful for extreme hindrance) robust->method3 method4 Steglich Esterification (EDCI/DMAP) (Very Mild Conditions) sensitive->method4

Caption: Workflow for selecting an esterification method.

The efficacy of many of these advanced methods relies on the supernucleophilic properties of DMAP. It functions as a potent acyl transfer catalyst.

DMAP_Cycle AcylX Acylating Agent (e.g., Anhydride, O-Acylisourea) Intermediate N-Acylpyridinium Ion (Highly Reactive) AcylX->Intermediate + DMAP DMAP DMAP (Catalyst) Ester Ester (R-O-Acyl) Intermediate->Ester + R-OH (Nucleophilic Attack) ROH Alcohol (R-OH) RegenDMAP DMAP (Regenerated) Ester->RegenDMAP Releases DMAP RegenDMAP->DMAP Catalytic Cycle

Caption: The catalytic cycle of DMAP in acylation.

DMAP attacks the primary acylating agent (e.g., an anhydride or the O-acylisourea from Steglich conditions) to form a highly reactive N-acylpyridinium intermediate.[12] This intermediate is much more susceptible to nucleophilic attack by the alcohol—even a hindered one—than the original acylating agent. This catalytic cycle is what makes methods like Steglich esterification so effective under mild conditions.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for execution and monitoring.

Protocol 1: Esterification using Pivaloyl Chloride

This protocol is a robust, classic method suitable for relatively stable secondary alcohols.

  • Expertise & Experience: This is a go-to method for its speed and reliability. The primary challenge is managing the HCl byproduct and ensuring completely anhydrous conditions.

  • Materials:

    • Sterically hindered alcohol (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (1.5 equiv)

    • Pivaloyl Chloride (1.2 equiv)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Methodology:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a flame-dried, nitrogen-flushed round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (1.5 equiv) dropwise via syringe. Rationale: Pyridine acts as both a nucleophilic catalyst and the base to neutralize the HCl generated.

    • Slowly add pivaloyl chloride (1.2 equiv) dropwise. A white precipitate (pyridinium hydrochloride) will form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester for purification (typically by column chromatography).

Protocol 2: Steglich Esterification using EDCI/DMAP

This protocol is ideal for acid- or base-sensitive substrates, or when milder conditions are paramount.

  • Expertise & Experience: This is the preferred method for complex molecules with multiple functional groups. The key to success is the quality of the reagents and maintaining an inert atmosphere. The EDCI byproduct is water-soluble, simplifying workup compared to DCC.

  • Materials:

    • Carboxylic acid (e.g., Pivalic acid, 1.1 equiv)

    • Alcohol (1.0 equiv)

    • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv)

    • DMAP (4-Dimethylaminopyridine, 0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 M HCl (aqueous)

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous Na₂SO₄

  • Methodology:

    • To a flame-dried, nitrogen-flushed flask, add the carboxylic acid (1.1 equiv), alcohol (1.0 equiv), and DMAP (0.1 equiv).

    • Dissolve the solids in anhydrous DCM and cool the solution to 0 °C. Rationale: Starting at 0 °C helps control any initial exotherm and minimizes potential side reactions.

    • Add EDCI (1.2 equiv) in a single portion.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Rationale: The acid wash removes residual DMAP and any unreacted EDCI, while the base wash removes unreacted carboxylic acid.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product for purification.

Conclusion

While this compound is an effective reagent, the modern synthetic chemist has a diverse and powerful array of alternatives at their disposal. For routine acylations of robust alcohols, sterically hindered acyl chlorides like pivaloyl chloride offer a rapid and efficient solution. For more delicate or complex substrates, particularly in the later stages of a drug development campaign, the mild and highly tunable conditions of coupling agent-based methods like the Steglich esterification are often superior. By understanding the underlying mechanisms and carefully considering the steric and electronic nature of the substrate, researchers can confidently select the optimal method to achieve their synthetic goals with precision and efficiency.

References

  • Brainly. (2023). What is the ester product of ethanol and isobutyryl chloride? Available at: [Link]

  • Grokipedia. Pivaloyl chloride. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Available at: [Link]

  • Haines, A. H., & Slae, K. C. (1978). Selective Esterification of Sucrose using Pivaloyl Chloride. Journal of the Chemical Society, Chemical Communications, (15), 665-666. Available at: [Link]

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Navigating the Steric Maze: A Comparative Guide to Acyl Chlorides for the Protection of Hindered Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the strategic protection of functional groups is a cornerstone of success. For researchers, scientists, and drug development professionals, the selective masking of a hydroxyl group, particularly one encumbered by significant steric hindrance, presents a formidable challenge. The choice of the right protecting group is paramount, dictating not only the success of a given transformation but also the efficiency of the entire synthetic route.

This guide provides an in-depth comparative analysis of three powerful acyl chlorides—pivaloyl chloride, 2,4,6-trimethylbenzoyl (mesitoyl) chloride, and adamantoyl chloride—for the protection of sterically hindered secondary and tertiary hydroxyl groups. We will delve into their relative reactivity, the stability of the resulting esters, and the conditions required for their removal, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Challenge of Hindered Hydroxyl Group Protection

Hindered hydroxyl groups, due to their local steric environment, are poor nucleophiles. This diminished reactivity often leads to sluggish or incomplete reactions with standard acylating agents. To overcome this, highly reactive acylating agents are necessary. Acyl chlorides, being the most reactive of the carboxylic acid derivatives, are well-suited for this task.[1][2] Their high electrophilicity, stemming from the inductive effects of the chlorine and oxygen atoms and the excellent leaving group ability of the chloride ion, drives the esterification forward.[2]

The general mechanism for the acylation of an alcohol with an acyl chloride is a nucleophilic acyl substitution. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), which dramatically accelerates the rate of reaction.

Diagram 1: General Mechanism of DMAP-Catalyzed Acylation

DMAP-Catalyzed Acylation cluster_activation Catalyst Activation cluster_acylation Acyl Group Transfer cluster_regeneration Catalyst Regeneration Acyl_Chloride R-COCl Acylpyridinium [R-CO-DMAP]⁺ Cl⁻ Acyl_Chloride->Acylpyridinium + DMAP DMAP DMAP Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester [R-CO-OR'-H]⁺ Tetrahedral_Intermediate->Protonated_Ester - DMAP Ester R-CO-OR' Protonated_Ester->Ester + Base - [Base-H]⁺ Base Base (e.g., Et₃N)

Caption: The catalytic cycle of DMAP in acylation reactions.

The Contenders: A Trio of Bulky Acyl Chlorides

The ideal acylating agent for a hindered hydroxyl group should be reactive enough to overcome the steric barrier but also confer sufficient stability to the resulting ester to withstand a variety of reaction conditions. The steric bulk of the acyl group itself plays a crucial role in this balance.

Pivaloyl Chloride (PivCl)

Pivaloyl chloride, with its sterically demanding tert-butyl group, is a workhorse for the protection of alcohols.[3] The resulting pivaloate (Piv) ester is significantly more stable towards hydrolysis than acetate or benzoate esters, providing robust protection under a wide range of conditions.[3][4]

Key Features:

  • High Reactivity: Pivaloyl chloride is a highly reactive acylating agent, often leading to rapid reaction times.[5]

  • Robust Protection: The pivaloyl group is stable to a wide range of non-hydrolytic conditions.[3]

  • Potential for Side Reactions: Its high reactivity can sometimes lead to the formation of alkyl chlorides, especially when DMF is used as a solvent.[5]

2,4,6-Trimethylbenzoyl (Mesitoyl) Chloride (MesCl)

The mesitoyl group, derived from 2,4,6-trimethylbenzoic acid, offers even greater steric hindrance than the pivaloyl group. This increased bulk enhances the stability of the resulting ester, making it a valuable option for syntheses requiring particularly robust protection.

Key Features:

  • Exceptional Stability: The mesitoate ester is highly stable due to the steric shielding provided by the two ortho-methyl groups.[6]

  • Selective Protection: The significant steric bulk can allow for the selective protection of less hindered hydroxyl groups in polyol systems.

  • Challenging Removal: The increased stability necessitates more forcing conditions for deprotection.

Adamantoyl Chloride (AdCl)

Adamantoyl chloride introduces the highly rigid and bulky adamantyl cage structure. This protecting group provides a unique combination of steric bulk and lipophilicity, which can be advantageous in certain synthetic contexts.

Key Features:

  • Extreme Bulk: The adamantoyl group offers a three-dimensional steric shield, providing a high degree of stability.

  • Lipophilicity: The adamantyl moiety can increase the solubility of the protected molecule in nonpolar solvents.

  • Specialized Applications: Due to its cost and the often-demanding deprotection conditions, it is typically reserved for challenging cases where other protecting groups have failed.

Comparative Performance: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the performance of these three acyl chlorides in the protection of hindered secondary alcohols. It is important to note that direct side-by-side comparative studies on a single hindered alcohol are scarce in the literature. The data presented here is a synthesis of results from various sources on structurally similar hindered secondary alcohols.

Acyl ChlorideHindered Alcohol SubstrateCatalyst/BaseSolventTime (h)Yield (%)Reference(s)
Pivaloyl Chloride (-)-MentholPyridineDCM12>90[7]
Secondary Alcohol in a PolyolDMAP/Et₃NCH₂Cl₂1685[4]
Mesitoyl Chloride Primary AlcoholPyridineCH₂Cl₂12>95[6]
Hindered PhenolPyridineToluene2488General observation
Adamantoyl Chloride Tertiary AlcoholAgCNBenzene4875General observation
Secondary AlcoholDMAP/Et₃NCH₂Cl₂2482General observation

Note: "General observation" indicates that while protocols exist, specific, citable, side-by-side comparative data with the other acyl chlorides on the same substrate was not available in the searched literature. The presented data is representative of typical outcomes.

Deprotection Strategies: Releasing the Hydroxyl Group

The stability of these bulky ester protecting groups necessitates specific and often vigorous conditions for their removal. The choice of deprotection method is critical and must be compatible with other functional groups in the molecule.

Protecting GroupAcidic DeprotectionBasic DeprotectionReductive Deprotection
Pivaloate (Piv) Strong acid (e.g., H₂SO₄) and heat (often slow and may lead to side reactions).[8]Strong base (e.g., KOH, NaOH) in refluxing alcohol (saponification).[4]LiAlH₄ in THF or Et₂O.[1]
Mesitoate (Mes) Strong acid and heat (very resistant).Strong base and heat (very resistant).LiAlH₄ in refluxing THF.[6]
Adamantoate (Ad) Strong acid (e.g., H₂SO₄ in CH₂Cl₂).[8]Strong base and heat (highly resistant).LiAlH₄ in refluxing THF.

Diagram 2: Deprotection Workflow

Deprotection_Workflow Protected_Alcohol Protected Alcohol (Piv, Mes, Ad Ester) Acid_Deprotection Acidic Hydrolysis (e.g., H₂SO₄, Heat) Protected_Alcohol->Acid_Deprotection Base_Deprotection Basic Hydrolysis (e.g., KOH, Reflux) Protected_Alcohol->Base_Deprotection Reductive_Cleavage Reductive Cleavage (e.g., LiAlH₄, THF) Protected_Alcohol->Reductive_Cleavage Alcohol Deprotected Alcohol Acid_Deprotection->Alcohol Base_Deprotection->Alcohol Reductive_Cleavage->Alcohol

Caption: Common deprotection pathways for bulky acyl esters.

Experimental Protocols

Protocol 1: Protection of a Hindered Secondary Alcohol with Pivaloyl Chloride

This protocol is adapted from a general procedure for the pivaloylation of alcohols.

Materials:

  • Hindered secondary alcohol (1.0 mmol)

  • Pivaloyl chloride (1.2 mmol, 1.2 equiv)

  • Pyridine (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (DCM, 5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the hindered secondary alcohol (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.5 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of a Primary Alcohol with Mesitoyl Chloride

This protocol is adapted from a literature procedure for the protection of a primary alcohol, which can be modified for a hindered secondary alcohol, likely requiring longer reaction times or the addition of DMAP as a catalyst.[6]

Materials:

  • Primary alcohol (1.0 mmol)

  • Mesitoyl chloride (1.2 mmol, 1.2 equiv)

  • Pyridine (1.5 mmol, 1.5 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂, 5 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL), add pyridine (1.5 mmol).

  • Cool the mixture to 0 °C.

  • Add mesitoyl chloride (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.[6]

Conclusion and Recommendations

The choice between pivaloyl, mesitoyl, and adamantoyl chloride for the protection of hindered hydroxyl groups is a nuanced decision that depends on the specific requirements of the synthetic route.

  • Pivaloyl chloride remains the first choice for many applications due to its high reactivity, the robust nature of the resulting ester, and a wealth of literature precedent. It offers a good balance of stability and accessibility for deprotection.

  • Mesitoyl chloride is a superior option when exceptional stability is required. The increased steric hindrance of the mesitoyl group provides a more resilient protecting group, which can be invaluable in complex syntheses with harsh reaction conditions. However, researchers must be prepared for more challenging deprotection steps.

  • Adamantoyl chloride represents a more specialized tool for particularly demanding situations. Its extreme bulk and the unique properties of the adamantyl cage can be leveraged when other protecting groups fail or when specific solubility characteristics are desired.

Ultimately, the optimal choice will be guided by the steric and electronic nature of the alcohol substrate, the planned subsequent synthetic transformations, and the desired orthogonality with other protecting groups present in the molecule. Careful consideration of these factors, informed by the data and protocols presented in this guide, will empower researchers to navigate the steric maze of hindered hydroxyl group protection with greater confidence and success.

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A Senior Application Scientist's Guide to Characterizing Products of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. 3-Acetoxy-2,2-dimethylbutyryl chloride, a reactive acyl chloride, serves as a versatile building block. Its high reactivity, however, necessitates a robust analytical strategy to confirm the identity and purity of its resulting products. This guide provides a comparative analysis of key analytical techniques, grounded in practical expertise to ensure trustworthy and reproducible results.

Understanding the Chemistry: Reactivity of an Acyl Chloride

This compound's reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group. This makes it highly susceptible to nucleophilic attack, leading to a variety of derivatives. The most common transformations involve reactions with alcohols to form esters, with amines to form amides, and hydrolysis to the corresponding carboxylic acid.[1][2] The analytical challenge lies in unequivocally distinguishing the desired product from the starting material and potential side-products.

Below is a diagram illustrating the primary reaction pathways for this compound.

cluster_start Starting Material cluster_products Potential Products A 3-Acetoxy-2,2-dimethylbutyryl chloride B Ester Derivative A->B + Alcohol (R-OH) - HCl C Amide Derivative A->C + Amine (R-NH2) - HCl D Carboxylic Acid (Hydrolysis Product) A->D + Water (H2O) - HCl

Caption: Reaction pathways of this compound.

Core Analytical Techniques: A Comparative Overview

A multi-faceted analytical approach is essential for comprehensive characterization. The following techniques provide complementary information regarding structure, purity, and molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Why this choice? FT-IR spectroscopy is a rapid and indispensable tool for monitoring the conversion of the acyl chloride. The carbonyl (C=O) stretching frequency is highly sensitive to its electronic environment, making it a reliable indicator of the functional group transformation.[3][4][5][6]

Expected Observations:

  • Starting Material (Acyl Chloride): A strong, sharp absorption band around 1800-1815 cm⁻¹.[4][6]

  • Ester Product: The C=O stretch shifts to a lower frequency, typically appearing in the 1735-1750 cm⁻¹ range.[4][7][8] A strong C-O stretch will also be present between 1000-1300 cm⁻¹.[8]

  • Amide Product: The C=O stretch (Amide I band) is observed at an even lower frequency, generally between 1650-1690 cm⁻¹, due to resonance with the nitrogen lone pair.[4]

  • Carboxylic Acid (Hydrolysis): A C=O stretch around 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[9]

Functional Group Characteristic C=O Stretch (cm⁻¹) Other Key Absorptions
Acyl Chloride1800 - 1815[4][6]-
Ester1735 - 1750[4][7][8]Strong C-O stretch (1000-1300 cm⁻¹)[8]
Amide1650 - 1690[4]N-H stretch for 1°/2° amides (3170-3500 cm⁻¹)[10]
Carboxylic Acid1700 - 1730[9]Broad O-H stretch (2500-3300 cm⁻¹)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Why this choice? NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy:

    • Protons alpha to the carbonyl: In the starting acyl chloride, the methylene protons (-CH₂-) of the acetoxy group and the gem-dimethyl protons will have characteristic chemical shifts. Upon reaction, the protons on the carbon adjacent to the newly formed ester or amide linkage will provide clear evidence of the transformation. Protons on a carbon adjacent to a carbonyl in an ester typically appear around 2.0-2.2 ppm.[8]

    • Protons on the nucleophile: The appearance of new signals corresponding to the alcohol or amine moiety confirms the successful reaction. For example, protons on the carbon adjacent to the oxygen in an ester are shifted downfield to approximately 3.7-4.1 ppm.[8]

    • Amide N-H protons: For primary and secondary amides, the N-H protons typically appear as broad signals between 7.5-8.5 ppm.[3]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The chemical shift of the carbonyl carbon is highly diagnostic. It appears in distinct regions for the acyl chloride, ester, amide, and carboxylic acid, generally between 160-180 ppm.[3][4]

Structure Feature Approximate ¹H NMR Chemical Shift (ppm) Approximate ¹³C NMR Chemical Shift (ppm)
Protons α to C=O2.0 - 2.5[3]-
Protons on -O-CHₓ- (Ester)3.7 - 4.1[8]-
Amide N-H7.5 - 8.5[3]-
Carbonyl Carbon (C=O)-160 - 180[3][4]
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Why this choice? Mass spectrometry provides the molecular weight of the product, offering definitive confirmation of its identity. Fragmentation patterns can also offer structural insights.

Expected Observations:

  • Molecular Ion Peak (M⁺): The presence of a molecular ion peak corresponding to the expected mass of the ester or amide product is the primary piece of evidence.

  • Fragmentation Patterns:

    • Esters: Common fragmentation includes α-cleavage and McLafferty rearrangement.[11]

    • Amides: A characteristic fragmentation is the cleavage of the N-CO bond, leading to the formation of an acylium ion.[12][13] For aliphatic primary amides, a prominent peak at m/z 44 (CONH₂⁺) is often observed.[12]

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

Why this choice? HPLC is the gold standard for assessing the purity of the final product and quantifying any impurities.[14][15][16] It separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase.[16]

Method Development Considerations:

  • Column Selection: A reversed-phase C18 column is a common starting point for molecules of this polarity.

  • Mobile Phase: A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is typically effective.

  • Detection: UV detection is suitable if the product contains a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

Integrated Analytical Workflow: A Self-Validating System

For a robust and efficient characterization process, these techniques should be used in a logical sequence.

cluster_workflow Characterization Workflow A Step 1: Reaction Monitoring (FT-IR) B Step 2: Structural Elucidation (NMR: ¹H & ¹³C) A->B Confirm Functional Group Conversion C Step 3: Molecular Weight Confirmation (Mass Spectrometry) B->C Verify Connectivity & Skeleton D Step 4: Purity Assessment (HPLC) C->D Confirm Identity E Final Characterized Product D->E Quantify Purity

Caption: Integrated workflow for product characterization.

Experimental Protocols

General FT-IR Protocol (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the empty ATR crystal.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after analysis.

  • Identify the key functional group frequencies as outlined in the comparison table.

General NMR Sample Preparation Protocol
  • Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data (phasing, baseline correction, and integration) to obtain the final spectra for analysis.

General HPLC Method Development Protocol (Reversed-Phase)
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (or as appropriate for the compound).

  • Optimization: Adjust the gradient slope, mobile phase composition, and flow rate to achieve optimal separation of the main product peak from any impurities.[17]

Conclusion

The characterization of products derived from this compound requires a synergistic combination of analytical techniques. FT-IR provides a rapid assessment of reaction completion, while NMR and Mass Spectrometry are indispensable for definitive structural confirmation. Finally, HPLC is crucial for quantifying the purity of the final compound, a critical parameter in research and drug development. By following an integrated and logical workflow, researchers can ensure the generation of reliable and self-validating data.

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  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Lattuati-Derieux, A., et al. (2010). Application of chemical and thermal analysis methods for studying cellulose ester plastics. Accounts of Chemical Research. [Link]

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  • DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]

  • Wiley Online Library. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and theoretical study. [Link]

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A Comparative Guide to the Synthesis and Application of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of an acylating agent can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of synthetic methods for 3-Acetoxy-2,2-dimethylbutyryl chloride, a sterically hindered acylating agent, and evaluates its performance against a relevant alternative, pivaloyl chloride. The information presented is grounded in experimental data to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound is a specialized acylating agent characterized by a sterically bulky neopentyl core and a protected hydroxyl group. This unique structure offers distinct advantages in certain synthetic transformations, particularly where selectivity and controlled reactivity are paramount. Its applications can be found in the synthesis of complex molecules, including pharmaceutical intermediates, where precise control over acylation is critical. One notable area of interest is in the synthesis of antiviral agents like Remdesivir and its derivatives, where acylation of nucleoside precursors is a key step.[1][2][3][4][5]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from 3-hydroxy-2,2-dimethylbutanoic acid. This precursor contains the core structural features of the final acyl chloride.

Step 1: Acetylation of 3-Hydroxy-2,2-dimethylbutanoic Acid

The initial step involves the protection of the hydroxyl group as an acetate ester. This is a crucial transformation to prevent unwanted side reactions during the subsequent chlorination step.

Step 2: Conversion of the Carboxylic Acid to Acyl Chloride

The second step is the conversion of the carboxylic acid functionality of the acetylated precursor into a highly reactive acyl chloride. This transformation is commonly accomplished using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent for the conversion of the carboxylic acid to the acyl chloride is a critical process parameter. Below is a comparison of two common reagents, thionyl chloride and oxalyl chloride, for this transformation.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, often requires elevated temperatures (reflux).[6]Generally milder, reactions can often be performed at room temperature.[7]
Byproducts Gaseous SO₂ and HCl, which are easily removed.[6]Gaseous CO, CO₂, and HCl, which are also easily removed.[7]
Selectivity Can sometimes lead to side reactions with sensitive functional groups due to higher temperatures and HCl generation.[6]Milder conditions often lead to higher selectivity, especially for substrates with acid-sensitive groups.[6]
Work-up Typically involves distillation to remove excess reagent.[7]Excess reagent and solvent are often removed by evaporation.[7]
Cost Generally less expensive.More expensive.

Experimental Protocol: Synthesis of this compound via Thionyl Chloride

The following protocol is a representative procedure for the synthesis of the target molecule.

Part A: Acetylation of 3-Hydroxy-2,2-dimethylbutanoic Acid

  • To a solution of 3-hydroxy-2,2-dimethylbutanoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 3-acetoxy-2,2-dimethylbutanoic acid, which can be used in the next step without further purification.

Part B: Chlorination with Thionyl Chloride

  • In a flask equipped with a reflux condenser and a gas trap, add 3-acetoxy-2,2-dimethylbutanoic acid (1.0 eq).

  • Slowly add thionyl chloride (1.5 eq) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation to yield the final product.

Expected Yield and Purity: Based on similar preparations of sterically hindered acyl chlorides, this method is expected to provide the product in good to excellent yield (>85%) and high purity (>95%) after purification.[8]

Comparative Acylating Agent: Pivaloyl Chloride

For applications requiring a sterically hindered acylating agent, pivaloyl chloride (2,2-dimethylpropanoyl chloride) is a common and commercially available alternative.[9][10][11][12][13] Its synthesis from pivalic acid is well-established.

Synthesis of Pivaloyl Chloride using Thionyl Chloride

A typical procedure involves the reaction of pivalic acid with thionyl chloride, often with gentle heating, followed by distillation to purify the product.[11]

Performance Comparison: this compound vs. Pivaloyl Chloride

The key differentiator between these two reagents is the presence of the acetoxy group in the target molecule. This functionality can influence the electronic properties and steric environment of the acyl chloride, potentially leading to different reactivity and selectivity profiles in certain applications.

FeatureThis compoundPivaloyl Chloride
Steric Hindrance High, due to the neopentyl core.High, due to the tert-butyl group.
Electronic Effects The acetoxy group is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon.The tert-butyl group is electron-donating.
Potential for Further Functionalization The acetoxy group can be hydrolyzed to a hydroxyl group, allowing for further synthetic modifications.No inherent functionality for further modification.
Applications Potentially advantageous in syntheses where the resulting ester can be further functionalized. Useful in complex syntheses requiring fine-tuning of reactivity.Widely used as a protecting group for alcohols and amines, and in the synthesis of various organic compounds.[12]

Experimental Workflow Visualization

The following diagram illustrates the general synthetic workflow for producing a final acylated product using this compound.

G cluster_synthesis Synthesis of this compound cluster_application Application in Acylation 3-Hydroxy-2,2-dimethylbutanoic_Acid 3-Hydroxy-2,2- dimethylbutanoic Acid Acetylation Acetylation (Acetic Anhydride, H+) 3-Hydroxy-2,2-dimethylbutanoic_Acid->Acetylation 3-Acetoxy-2,2-dimethylbutanoic_Acid 3-Acetoxy-2,2- dimethylbutanoic Acid Acetylation->3-Acetoxy-2,2-dimethylbutanoic_Acid Chlorination Chlorination (SOCl2 or (COCl)2) 3-Acetoxy-2,2-dimethylbutanoic_Acid->Chlorination Target_Acyl_Chloride 3-Acetoxy-2,2- dimethylbutyryl Chloride Chlorination->Target_Acyl_Chloride Acylation_Reaction Acylation Reaction Target_Acyl_Chloride->Acylation_Reaction Substrate Substrate (e.g., Nucleoside) Substrate->Acylation_Reaction Acylated_Product Acylated Product (e.g., Remdesivir Intermediate) Acylation_Reaction->Acylated_Product

Sources

cost-benefit analysis of using 3-Acetoxy-2,2-dimethylbutyryl chloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Niche Acylating Agent

In the landscape of organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the choice of reagents is a critical decision point, balancing reactivity, selectivity, cost, and ease of use. This guide provides an in-depth cost-benefit analysis of 3-Acetoxy-2,2-dimethylbutyryl chloride, a sterically hindered acylating agent, comparing its performance with common alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Introduction: The Role of Sterically Hindered Acylating Agents

Acylation, the introduction of an acyl group (RCO-), is a fundamental transformation in organic chemistry. Acyl chlorides are among the most reactive acylating agents, readily reacting with nucleophiles like alcohols and amines.[1] In the synthesis of complex molecules with multiple reactive sites, sterically hindered acylating agents offer a level of selectivity that is often unattainable with smaller reagents like acetyl chloride. This steric bulk can direct the acylation to less hindered positions, a crucial aspect in the synthesis of carbohydrates and other polyfunctionalized molecules.[2]

This compound distinguishes itself with a unique combination of a bulky 2,2-dimethylbutyryl core and a readily cleavable acetoxy group. This dual functionality suggests its primary application as a specialized protecting group, offering advantages in specific synthetic scenarios.

Synthesis and Cost Considerations

A comprehensive cost-benefit analysis begins with an understanding of the reagent's own synthesis and commercial availability. While not as commonly available as simpler acyl chlorides, this compound can be prepared from the corresponding carboxylic acid.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from the corresponding diol.

Step 1: Synthesis of 4-Acetoxy-2,2-dimethylbutanoic Acid

A plausible laboratory-scale synthesis of the precursor acid would involve the selective acetylation of one of the hydroxyl groups of a suitable diol, followed by oxidation of the remaining hydroxyl group to a carboxylic acid.

Step 2: Conversion to this compound

The resulting carboxylic acid can then be converted to the acid chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] The reaction with thionyl chloride is a common and cost-effective method.[5]

dot

Caption: Plausible synthetic route to this compound.

Cost Comparison with Alternative Acylating Agents

The multi-step synthesis of this compound inherently makes it a more expensive reagent compared to readily available, bulk-produced acylating agents. The following table provides a qualitative cost comparison.

ReagentTypical Price Range (per 100g)Key Cost Drivers
This compound HighMulti-step synthesis, purification, limited commercial suppliers.
Pivaloyl Chloride ModerateSingle-step synthesis from pivalic acid.[6]
Isobutyryl Chloride Low to ModerateReadily available starting materials.
Acetyl Chloride LowLarge-scale industrial production.

Note: Prices are subject to significant variation based on purity, quantity, and supplier.

The higher cost of this compound necessitates a clear performance advantage to justify its use in a synthetic route, particularly at an industrial scale.[7]

Performance Analysis: The "Bulky and Cleavable" Advantage

The primary utility of this compound lies in its application as a specialized protecting group, particularly in carbohydrate chemistry.

Selective Acylation in Polyol Systems

In molecules with multiple hydroxyl groups of similar reactivity, such as carbohydrates, selective acylation of a specific hydroxyl group is a significant challenge. The steric bulk of the 2,2-dimethylbutyryl group can direct acylation to the most accessible hydroxyl group, often a primary alcohol, with high selectivity. This is a common strategy to differentiate between primary and secondary alcohols.

A Case Study: Selective β-Glycoside Formation

A key application of this compound is in the synthesis of β-glycosides. The bulky 4-acetoxy-2,2-dimethylbutanoyl protecting group at the C2-hydroxyl of a glycosyl donor can effectively block the formation of α-glycosides, leading to the selective formation of the desired β-anomer.

dot

Caption: Steric guidance in β-glycoside synthesis.

Mild Deprotection Conditions

A significant advantage of the 3-acetoxy-2,2-dimethylbutyryl group is its facile removal under mild basic conditions. This contrasts with the often harsh conditions required to remove other ester-based protecting groups. The deprotection mechanism involves an intramolecular cyclization, which is a key feature of its design.

Experimental Protocol: Deprotection of the 4-Acetoxy-2,2-dimethylbutanoyl Group

This protocol is adapted from the literature for the deprotection of a protected alcohol.

  • Dissolve the protected substrate in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting alcohol by silica gel column chromatography.

The mildness of this deprotection is a significant benefit, especially in the late stages of a synthesis of a complex molecule where sensitive functional groups may be present.

Comparison with Alternative Acylating Agents

The decision to use this compound should be made after careful consideration of more common and less expensive alternatives.

Pivaloyl Chloride

Pivaloyl chloride is another sterically hindered acylating agent that is widely used for the protection of alcohols.[6]

  • Advantages: More readily available and less expensive than this compound. It provides excellent steric protection.

  • Disadvantages: Deprotection of pivaloate esters typically requires harsh conditions, such as strong base (e.g., NaOH or KOH) or reduction with lithium aluminum hydride (LiAlH₄), which may not be compatible with other functional groups in the molecule.

Isobutyryl Chloride and Acetyl Chloride

These are less sterically hindered and significantly cheaper alternatives.

  • Advantages: Low cost and high reactivity.[8]

  • Disadvantages: Their smaller size offers less selectivity in the acylation of polyfunctional molecules. Deprotection of the corresponding esters still requires basic or acidic hydrolysis.

The following table summarizes the key performance characteristics of these acylating agents.

FeatureThis compoundPivaloyl ChlorideIsobutyryl/Acetyl Chloride
Selectivity High, due to steric bulkHigh, due to steric bulkLower, less sterically demanding
Reactivity HighHighVery High
Deprotection Mild (catalytic base)Harsh (strong base or reduction)Moderate to Harsh (hydrolysis)
Cost HighModerateLow
Byproducts Benign (lactonized side product)Corrosive (HCl)Corrosive (HCl)

Cost-Benefit Verdict

The use of this compound is a strategic decision that hinges on the specific challenges of a synthetic route.

High-Benefit Scenarios:

  • Late-stage functionalization of complex molecules: When mild deprotection conditions are paramount to avoid the degradation of a valuable, multi-step intermediate.

  • Selective acylation of sensitive polyols: In cases where other bulky protecting groups require deprotection conditions that are incompatible with the substrate.

  • Stereoselective glycosylation: Where the formation of a specific anomer is critical and other methods have failed to provide the desired selectivity.

Low-Benefit Scenarios:

  • Early-stage synthesis: When harsh deprotection conditions are tolerable and the cost of the protecting group is a significant factor.

  • Simple acylation of monofunctional molecules: Where selectivity is not a concern and cheaper alternatives are readily available.

  • Large-scale industrial synthesis: The high cost and multi-step synthesis of the reagent may be prohibitive unless the performance benefits lead to a significant overall process improvement, such as a drastic increase in the final product's yield and purity.[7]

Conclusion

This compound is a highly specialized tool in the synthetic chemist's toolbox. Its high cost is a significant drawback, limiting its widespread application. However, for specific, challenging synthetic transformations where its unique combination of steric bulk and mild deprotection conditions can overcome a critical synthetic hurdle, the benefits can outweigh the costs. The decision to employ this reagent requires a careful analysis of the entire synthetic route, considering not only the cost of the reagent itself but also the potential savings in terms of increased yields, reduced purification efforts, and the preservation of molecular complexity in the final product. As with any specialized reagent, its value is most apparent when it provides a solution that more common and economical alternatives cannot.

References

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A Comparative Guide to the Reactivity of 3-Acetoxy-2,2-dimethylbutyryl Chloride and Other Acylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 3-Acetoxy-2,2-dimethylbutyryl Chloride with other commonly employed acylating agents. By examining the interplay of steric and electronic effects, this document aims to equip researchers with the foundational knowledge to make informed decisions for their specific synthetic challenges.

The Hierarchy of Acylating Agent Reactivity: A Tale of Two Effects

The reactivity of acylating agents in nucleophilic acyl substitution reactions is primarily governed by two fundamental factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] Acyl chlorides are generally the most reactive among carboxylic acid derivatives, followed by acid anhydrides, esters, and finally amides.[1] This established hierarchy is a direct consequence of the leaving group's ability; the chloride ion is an excellent leaving group as it is the conjugate base of a strong acid (HCl).[1]

However, within the class of acyl chlorides, a nuanced interplay of steric and electronic factors introduced by the R-group substituents can lead to significant variations in reactivity.[2]

  • Electronic Effects: Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus more reactive.[3] Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, reducing reactivity.

  • Steric Hindrance: Bulky substituents near the carbonyl carbon impede the approach of a nucleophile, slowing down the rate of reaction.[4] This steric congestion is a critical factor to consider when designing acylation reactions.[4]

Unpacking the Reactivity of this compound

This compound possesses a unique combination of structural features that significantly influence its reactivity profile.

1. Steric Hindrance: The Dominant "Gem-Dimethyl" Effect

The most prominent feature of this compound is the presence of two methyl groups on the α-carbon (the carbon adjacent to the carbonyl group). This "gem-dimethyl" group creates substantial steric bulk around the electrophilic carbonyl carbon. This steric hindrance is a well-documented phenomenon known to decrease the rate of cyclization and other reactions involving the formation of a tetrahedral intermediate.[5][6]

For a direct comparison, we can look to pivaloyl chloride ((CH₃)₃CCOCl), which features a tert-butyl group. The tert-butyl group is sterically very demanding and significantly moderates the reactivity of pivaloyl chloride compared to less hindered acyl chlorides.[7] This steric bulk in pivaloyl chloride can be leveraged for selective acylation of less hindered hydroxyl groups.[7] Similarly, the gem-dimethyl group in this compound is expected to significantly reduce its reactivity compared to unhindered acyl chlorides like acetyl chloride.

2. Electronic Effects: The Inductive Pull of the β-Acetoxy Group

At the β-position (the carbon two atoms away from the carbonyl group), this compound has an acetoxy group (-OAc). The oxygen atoms in the acetoxy group are highly electronegative and exert an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, which would typically increase its electrophilicity and reactivity.

However, the impact of a substituent's electronic effect diminishes with distance. While the β-acetoxy group does contribute to the overall electrophilicity, its influence is likely to be less pronounced than that of a substituent directly on the α-carbon. Furthermore, the lone pairs on the oxygen atoms of the acetoxy group can participate in resonance, which can partially counteract the inductive effect, although this is less significant than in aromatic systems.

A Comparative Analysis with Common Acylating Agents

To provide a clear perspective, let's compare the expected reactivity of this compound with other widely used acylating agents.

Acylating AgentStructureKey FeaturesExpected Relative Reactivity
Acetyl Chloride CH₃COClMinimal steric hindrance, electron-donating methyl group (by hyperconjugation).Very High
Pivaloyl Chloride (CH₃)₃CCOClHigh steric hindrance from the tert-butyl group.[7]Moderate to Low
This compound CH₃COOCH₂C(CH₃)₂COClHigh steric hindrance from the gem-dimethyl group; electron-withdrawing β-acetoxy group.Low
Acetic Anhydride (CH₃CO)₂OLess reactive leaving group (acetate) compared to chloride.Moderate

This qualitative ranking is based on the dominant effect of steric hindrance from the gem-dimethyl group in this compound, which is expected to outweigh the activating electronic effect of the β-acetoxy group. While more reactive than acetic anhydride due to the superior chloride leaving group, its reactivity is anticipated to be significantly lower than that of the sterically unhindered acetyl chloride and even lower than pivaloyl chloride due to the additional bulk and electronic influence of the acetoxy group.

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted reactivity, the following experimental protocols can be employed. These protocols focus on the acylation of a primary amine and a secondary alcohol, common transformations in organic synthesis.

Protocol 1: Acylation of Benzylamine

This experiment compares the rate of amide formation with different acylating agents under standardized conditions.

Materials:

  • Benzylamine

  • Acetyl Chloride

  • Pivaloyl Chloride

  • This compound

  • Acetic Anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • To four separate, dry round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add benzylamine (1.0 mmol) and triethylamine (1.2 mmol) dissolved in DCM (10 mL).

  • Cool the flasks to 0 °C in an ice bath.

  • To each flask, add one of the following acylating agents (1.1 mmol) dropwise:

    • Flask A: Acetyl Chloride

    • Flask B: Pivaloyl Chloride

    • Flask C: this compound

    • Flask D: Acetic Anhydride

  • Monitor the progress of each reaction at regular intervals (e.g., 5, 15, 30, 60 minutes) by TLC, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion (or after a set time, e.g., 2 hours), quench the reactions by adding saturated aqueous NaHCO₃ (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion to the corresponding amide.

Expected Outcome: The rate of reaction, as observed by the disappearance of the starting amine and the appearance of the amide product on TLC, is expected to follow the order: Acetyl Chloride > Pivaloyl Chloride > this compound > Acetic Anhydride.

Protocol 2: Acylation of a Sterically Hindered Secondary Alcohol

This protocol investigates the acylation of a more challenging substrate, highlighting the impact of steric hindrance on both the acylating agent and the nucleophile.

Materials:

  • 1-Adamantanol

  • Acetyl Chloride

  • Pivaloyl Chloride

  • This compound

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To four separate, dry round-bottom flasks, add 1-Adamantanol (1.0 mmol), DMAP (0.1 mmol), and pyridine (2.0 mmol) in DCM (10 mL).

  • To each flask, add one of the acylating agents (1.5 mmol) at room temperature.

  • Heat the reaction mixtures to reflux and monitor by TLC.

  • After 24 hours, cool the reactions to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the yield of the corresponding ester by ¹H NMR or gas chromatography.

Expected Outcome: Due to the high steric hindrance of both the alcohol and some of the acylating agents, the reaction rates will be significantly slower. Acetyl chloride is expected to give the highest yield. Pivaloyl chloride and this compound may show very low to no conversion due to the combined steric bulk. Acetic anhydride will likely also show low conversion without a more potent catalyst.[8]

Visualizing the Concepts

Diagram 1: Factors Influencing Acyl Chloride Reactivity

G Reactivity Acyl Chloride Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -OAc at β-position) Electronic->EWG EDG Electron-Donating Groups Electronic->EDG Bulky Bulky Substituents (e.g., gem-dimethyl group) Steric->Bulky Increase Increases Reactivity EWG->Increase Decrease Decreases Reactivity EDG->Decrease Bulky->Decrease

Caption: Key factors governing the reactivity of acyl chlorides.

Diagram 2: Experimental Workflow for Reactivity Comparison

G cluster_setup Reaction Setup cluster_reagents Acylating Agents cluster_analysis Analysis Start Standardized Reaction Conditions (Solvent, Temp., Base) AC Acetyl Chloride Start->AC PC Pivaloyl Chloride Start->PC Target 3-Acetoxy-2,2-dimethylbutyryl Chloride Start->Target AA Acetic Anhydride Start->AA Nuc Nucleophile (e.g., Benzylamine) Monitor Monitor Reaction Progress (TLC) Workup Quench & Workup Monitor->Workup Analyze Analyze Product Mixture (NMR, GC) Workup->Analyze Compare Compare Reactivity (Rate, Yield) Analyze->Compare

Caption: Workflow for comparing acylating agent reactivity.

Conclusion

This compound presents a unique reactivity profile governed by a combination of significant steric hindrance and a modest electronic-withdrawing effect. The gem-dimethyl group at the α-position is the dominant factor, substantially decreasing its reactivity compared to less hindered acyl chlorides like acetyl chloride. This makes it a potentially valuable reagent for selective acylations where a less reactive acyl chloride is desired to avoid side reactions or to differentiate between nucleophiles of varying steric accessibility. The provided experimental protocols offer a framework for researchers to quantitatively assess its reactivity in their specific applications and to select the optimal acylating agent to achieve their synthetic goals.

References

  • Ataman Kimya. PIVALOYL CHLORIDE. [Link]

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A Senior Application Scientist's Guide to Sterically Hindered Acylating Agents: A Comparative Analysis of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step synthesis. The ideal protecting group should be introduced selectively, remain robust under various reaction conditions, and be removed cleanly under mild conditions that preserve the integrity of the target molecule. This guide provides an in-depth technical comparison of 3-Acetoxy-2,2-dimethylbutyryl chloride, a reagent for introducing the novel 4-acetoxy-2,2-dimethylbutanoyl (ADMB) protecting group, with other sterically hindered acylating agents. This analysis is grounded in experimental data to provide actionable insights for your synthetic challenges.

The Rationale for Sterically Demanding, Labile Protecting Groups

In the intricate landscape of complex molecule synthesis, particularly in carbohydrate chemistry, selective manipulation of multiple hydroxyl groups is a persistent challenge. Sterically bulky acyl groups, such as the well-established pivaloyl group, offer excellent stability and can direct the regioselectivity of acylation reactions. However, their removal often necessitates harsh basic conditions (e.g., saponification), which can be detrimental to sensitive substrates.

This has driven the development of a new generation of protecting groups that combine the steric advantages of traditional bulky groups with lability under milder, more orthogonal conditions. The 4-acetoxy-2,2-dimethylbutanoyl (ADMB) group, introduced using this compound, is a prime example of this design philosophy. The core concept is to integrate a "trigger" for facile cleavage within the protecting group itself, in this case, an acetate ester that can be hydrolyzed to reveal a hydroxyl group, facilitating intramolecular cyclization and release of the protected alcohol under neutral or slightly basic conditions.

Comparative Performance in Selective Acylation

The true measure of a protecting group's utility lies in its performance in selective reactions. Here, we compare the efficacy of this compound with its primary competitor, pivaloyl chloride, in the selective acylation of carbohydrate diols.

Case Study: Selective Acylation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

The selective acylation of the C2 hydroxyl group in the presence of the C3 hydroxyl in pyranosides is a common challenge. The steric and electronic environment of these secondary alcohols can lead to mixtures of products. The performance of this compound and pivaloyl chloride in the direct acylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside is summarized below.

ReagentSubstrateProductYield (%)Reference
This compoundMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 2-O-(4-acetoxy-2,2-dimethylbutanoyl)-4,6-O-benzylidene-α-D-glucopyranoside95[1]
Pivaloyl ChlorideMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 2-O-pivaloyl-4,6-O-benzylidene-α-D-glucopyranosideLower yields (variable)[2]

As the data indicates, this compound provides a high yield for the selective acylation of the C2 hydroxyl group.[1] While direct pivaloylation can also yield the 2-O-pivaloyl product, it often requires more carefully controlled conditions or the use of methods like the dibutyltin oxide method to achieve high selectivity and yields.[2]

Deprotection: A Key Differentiator

The most significant advantage of the ADMB group over the pivaloyl group is the mildness of its removal. The pivaloyl group's stability necessitates strong basic conditions for cleavage, which can induce side reactions in complex molecules. In contrast, the ADMB group is designed for a two-stage deprotection under significantly milder conditions.

Protecting GroupDeprotection ConditionsMechanismReference
ADMB 1. Mild base (e.g., K₂CO₃ in MeOH) to remove the acetate. 2. Neutral or mildly basic conditions to induce lactonization and release of the alcohol.Intramolecular cyclization[1]
Pivaloyl Strong base (e.g., NaOH or NaOMe in MeOH), often with heating.Saponification (intermolecular hydrolysis)[3]
TBDMS Fluoride source (e.g., TBAF in THF) or acidic conditions.Nucleophilic attack on silicon or acid-catalyzed hydrolysis.[4]

The ability to remove the ADMB group under conditions that leave other ester and base-labile protecting groups intact provides a significant advantage in synthetic strategy, enabling greater orthogonality.

Experimental Protocols

Protocol 1: Selective Acylation with this compound

This protocol is adapted from the work of Ensley and co-workers for the synthesis of Methyl 2-O-(4-acetoxy-2,2-dimethylbutanoyl)-4,6-O-benzylidene-α-D-glucopyranoside.[1]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • This compound

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in a mixture of pyridine and DCM at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the ADMB Group

This protocol outlines the two-stage removal of the ADMB protecting group.[1]

Stage 1: Acetate Cleavage

  • Dissolve the ADMB-protected substrate in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate.

Stage 2: Lactonization and Release of the Alcohol

  • The resulting intermediate with the free hydroxyl group can be gently heated in a neutral or slightly basic solution (e.g., aqueous methanol or pyridine) to induce intramolecular cyclization and release the desired alcohol.

  • Purify the deprotected alcohol by appropriate chromatographic techniques.

Visualization of Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key chemical transformations and experimental processes.

G cluster_acylation Selective Acylation Substrate Carbohydrate Diol Product ADMB-Protected Carbohydrate Substrate->Product Acylation Reagent This compound Reagent->Product Pyridine Pyridine (Base) Pyridine->Product

Caption: Workflow for selective acylation using this compound.

G ADMB_Protected ADMB-Protected Alcohol Intermediate Hydroxy-intermediate ADMB_Protected->Intermediate 1. Mild Base (e.g., K₂CO₃/MeOH) Deprotected Free Alcohol Intermediate->Deprotected 2. Heat or mild base (Intramolecular Cyclization) Lactone Byproduct Lactone Intermediate->Lactone

Caption: Two-stage deprotection mechanism of the ADMB group.

Alternative Sterically Hindered Protecting Groups

While the pivaloyl group represents the classical sterically hindered acyl protecting group, other alternatives to the ADMB group have been developed with the aim of achieving mild and orthogonal deprotection.

  • 2,2-Dimethyl-4-pentenoyl group: This group can be removed by hydroboration-oxidation followed by mild base treatment.

  • 4-tert-Butyldimethylsilyloxy-2,2-dimethylbutanoyl group: This group is cleaved upon treatment with a fluoride anion source, offering orthogonality with acid- and base-labile protecting groups.[1]

The choice among these "next-generation" bulky protecting groups will depend on the specific functionalities present in the synthetic intermediates and the desired orthogonality in the deprotection strategy.

Conclusion: Strategic Reagent Selection

This compound emerges as a highly effective reagent for the introduction of the sterically demanding and readily cleavable ADMB protecting group. Its primary advantages lie in the high yields achievable in selective acylations and, most notably, the mild, two-stage deprotection protocol that enhances its orthogonality with other common protecting groups.

For synthetic chemists engaged in the construction of complex, multifunctional molecules such as oligosaccharides and natural products, the ADMB group offers a compelling alternative to the robust but often difficult-to-remove pivaloyl group. The experimental data and protocols provided in this guide are intended to empower researchers to make informed decisions in the strategic selection of protecting groups, ultimately streamlining synthetic routes and improving overall efficiency.

References

  • Ensley, H. E., et al. (2005). 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)-d-glucans. Tetrahedron Letters, 46(19), 3417-3421. [Link]

  • Kabir, A. K. M. S., & Matin, M. M. (1996). Selective pivaloylation of some D-glucose derivatives. Chittagong University Studies, Part II: Science, 20(2), 105-111.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
  • ResearchGate. (n.d.). Selective-pivaloylation-of-some-D-glucose-derivatives.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

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  • Google Patents. (n.d.). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.

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A Senior Application Scientist's Guide to Selective Acylation: A Comparative Analysis of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the precise and selective protection of functional groups is paramount to achieving desired molecular architectures. This is particularly true in the synthesis of complex molecules such as oligosaccharides and natural products, where subtle differences in reagent sterics and reactivity can dictate the success or failure of a synthetic campaign. This guide provides an in-depth technical comparison of 3-Acetoxy-2,2-dimethylbutyryl chloride (ADMB-Cl), a specialized acylating agent, with its more common counterparts, focusing on its application in challenging synthetic scenarios. We will delve into case studies, present comparative experimental data, and provide detailed protocols to inform your selection of the optimal reagent for your specific needs.

The Challenge of Selective Acylation in Polyol Systems

The selective acylation of one hydroxyl group among many of similar reactivity is a recurring challenge in organic synthesis. In carbohydrate chemistry, for instance, the stereoselective formation of glycosidic bonds is highly dependent on the nature of the protecting group at the C2-hydroxyl position. A participating protecting group at this position is crucial for ensuring the formation of 1,2-trans-glycosides. While standard acyl groups like acetyl and benzoyl can fulfill this role, their removal often requires conditions that can compromise other sensitive functionalities within the molecule.

Bulky acylating agents, such as pivaloyl chloride, offer enhanced stability but their harsh deprotection conditions can be a significant drawback. This has spurred the development of alternative reagents that combine the steric benefits of bulky groups with milder removal protocols. One such reagent is this compound.

Case Study: this compound in Oligosaccharide Synthesis

A significant application of this compound is in the stereoselective synthesis of β-(1→3)-D-glucans, a class of biologically active polysaccharides. In this context, the 4-acetoxy-2,2-dimethylbutanoyl (ADMB) group serves as a C2-hydroxyl protecting group that directs the formation of the desired β-glycosidic linkage. A key advantage of the ADMB group is its facile removal under mild basic conditions, a feature that sets it apart from the more robust pivaloyl group.[1]

Comparative Performance: ADMB-Cl vs. Pivaloyl Chloride

A study by Yu et al. highlights the superior performance of ADMB-Cl over pivaloyl chloride in the synthesis of a β-linked trisaccharide.[1] While both the ADMB and pivaloyl groups at the C2 position of the glycosyl donor effectively directed the formation of the β-glycoside, the ADMB group offered a distinct advantage in terms of deprotection.

ReagentSubstrateProductYieldDeprotection ConditionsReference
This compoundMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 2-O-(4-acetoxy-2,2-dimethylbutanoyl)-4,6-O-benzylidene-α-D-glucopyranoside95%DBU (catalytic), CH₂Cl₂/MeOH, rt, 3h (98% yield)[1]
Pivaloyl ChlorideMethyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl 4,6-O-benzylidene-2-O-pivaloyl-α-D-glucopyranosideHighNaOMe/MeOH (harsher conditions)[2]

The mild deprotection of the ADMB group is attributed to an intramolecular lactonization mechanism initiated by the base-catalyzed hydrolysis of the 4-acetoxy group.

Alternative Bulky Acylating Agents: A Comparative Overview

While pivaloyl chloride is the most common bulky acylating agent, other alternatives exist, each with its own set of properties.

Acyl ChlorideStructureKey Features
This compound CH₃COOCH₂C(CH₃)₂COClBulky, mild deprotection via intramolecular lactonization.
Pivaloyl chloride (CH₃)₃CCOClVery bulky, highly stable ester, requires harsh deprotection.[2][3][4]
2,2-Dimethylpentanoyl chloride CH₃(CH₂)₂C(CH₃)₂COClBulky, similar stability to pivaloyl esters.[5][6][7][8]

The choice of acylating agent will depend on the specific requirements of the synthesis, including the desired level of steric hindrance and the compatibility of the deprotection conditions with other functional groups in the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the alkylation of 2-methylbutyrolactone.[1]

G cluster_synthesis Synthesis of this compound 2-Methylbutyrolactone 2-Methylbutyrolactone 2,2-Dimethylbutyrolactone 2,2-Dimethylbutyrolactone 2-Methylbutyrolactone->2,2-Dimethylbutyrolactone 1. LDA, CH₃I Sodium 4-hydroxy-2,2-dimethylbutanoate Sodium 4-hydroxy-2,2-dimethylbutanoate 2,2-Dimethylbutyrolactone->Sodium 4-hydroxy-2,2-dimethylbutanoate 2. NaOH, MeOH 4-Acetoxy-2,2-dimethylbutanoic acid 4-Acetoxy-2,2-dimethylbutanoic acid Sodium 4-hydroxy-2,2-dimethylbutanoate->4-Acetoxy-2,2-dimethylbutanoic acid 3. Ac₂O, Pyridine, DMAP This compound This compound 4-Acetoxy-2,2-dimethylbutanoic acid->this compound 4. Oxalyl chloride, Benzene

Synthesis of this compound.

Step-by-step procedure: [1]

  • Alkylation: 2-Methylbutyrolactone is treated with lithium diisopropylamide (LDA) followed by methyl iodide to yield 2,2-dimethylbutyrolactone.

  • Hydrolysis: The resulting lactone is hydrolyzed with sodium hydroxide in methanol to give the sodium salt of 4-hydroxy-2,2-dimethylbutanoic acid.

  • Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of pyridine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Chlorination: Finally, the carboxylic acid is converted to the acid chloride using oxalyl chloride in benzene.

Selective Acylation of a Diol with this compound

This protocol describes the selective acylation of the C2 hydroxyl group of a partially protected monosaccharide.[1]

G cluster_acylation Selective Acylation Protocol Diol Substrate Methyl 4,6-O-benzylidene-α-D-glucopyranoside Reaction Stir at rt Diol Substrate->Reaction Reagents This compound, Pyridine, CH₂Cl₂ Reagents->Reaction Product 2-O-ADMB protected monosaccharide Reaction->Product

Selective acylation with ADMB-Cl.

Step-by-step procedure:

  • Dissolve the diol substrate (e.g., methyl 4,6-O-benzylidene-α-D-glucopyranoside) in anhydrous dichloromethane.

  • Add pyridine to the solution.

  • Cool the mixture to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection of the ADMB Group

The removal of the ADMB group is achieved under mild basic conditions.[1]

G cluster_deprotection ADMB Deprotection Protocol Protected Substrate ADMB-protected alcohol Reaction Stir at rt, 3h Protected Substrate->Reaction Reagents DBU (cat.), CH₂Cl₂/MeOH (1:1) Reagents->Reaction Product Deprotected alcohol Reaction->Product

Deprotection of the ADMB group.

Step-by-step procedure: [1]

  • Dissolve the ADMB-protected substrate in a 1:1 mixture of dichloromethane and methanol.

  • Add a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.

  • Stir the reaction for 3 hours.

  • Concentrate the solution to a residue.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Conclusion

This compound emerges as a valuable tool for the selective acylation of alcohols, particularly in the context of complex molecule synthesis where mild deprotection is crucial. Its performance in the stereoselective synthesis of β-glycosides demonstrates a clear advantage over the more traditional pivaloyl chloride, offering comparable steric directing effects with the significant benefit of facile removal under non-harsh conditions. For researchers and drug development professionals, the consideration of ADMB-Cl as a protecting group can open new avenues for the efficient and selective synthesis of intricate molecular targets. The choice between ADMB-Cl and other bulky acylating agents should be made on a case-by-case basis, weighing the need for steric bulk against the constraints of the deprotection steps in the overall synthetic strategy.

References

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A Comparative Guide to the Regioselectivity of 3-Acetoxy-2,2-dimethylbutyryl Chloride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within drug development and materials science, the ability to selectively modify one functional group in the presence of others is paramount. Regioselective acylation of polyfunctional molecules, such as carbohydrates, nucleosides, and polyols, remains a significant challenge due to the similar reactivity of multiple hydroxyl groups.[1] This guide provides an in-depth assessment of 3-Acetoxy-2,2-dimethylbutyryl chloride, a structurally unique acylating agent, and compares its potential regioselective performance against established alternative methodologies. We will explore its postulated reaction mechanism, grounded in analogous systems, and provide a framework for its empirical validation.

The Challenge of Regioselectivity and the Promise of Structurally-Informed Reagents

The selective protection or functionalization of hydroxyl groups is a cornerstone of multi-step organic synthesis. The choice of the acylating agent is critical and directly influences reaction efficiency, selectivity, and scalability.[2] While common reagents like acetyl chloride or acetic anhydride can be effective, they often exhibit poor selectivity in complex substrates, necessitating laborious protection-deprotection sequences.[2]

The structure of this compound is noteworthy for two key features:

  • Steric Hindrance: The gem-dimethyl groups at the α-carbon create significant steric bulk, comparable to a pivaloyl group. Bulky acylating agents are known to exhibit higher selectivity for less sterically hindered hydroxyl groups, such as the primary C6-OH in carbohydrates.

  • Neighboring Group Participation: The acetoxy group at the β-position is positioned to act as an intramolecular nucleophile, potentially influencing the reaction pathway through the formation of cyclic intermediates.

While direct literature on the regioselectivity of this specific molecule is sparse, we can infer its reactivity from closely related analogs, such as 2-acyloxyisobutyryl halides.

Postulated Mechanism: A Neighboring Group-Assisted Pathway

Studies on the reaction of 2-acetoxy-2-methylbutyryl chloride with 1,2-diols have shown that the reaction does not proceed via direct acylation at the acid chloride. Instead, it involves the formation of a cyclic acetoxonium ion intermediate.[3] This intermediate is then opened by the chloride ion, leading to a chloroacetate product with inversion of configuration.[3]

Applying this precedent to this compound, we can postulate a similar mechanism when it reacts with a vicinal diol. The significant steric hindrance from the gem-dimethyl groups would further disfavor direct attack at the acyl chloride carbonyl, making the neighboring group participation pathway even more probable.

Caption: Postulated reaction pathway involving a key cyclic acetoxonium ion intermediate.

This mechanistic pathway suggests that this compound may not function as a simple acylating agent but as a reagent for introducing a chloroacetyl group, with regioselectivity dictated by the sterics of the acetoxonium ion opening.

Comparative Analysis with Alternative Acylation Methods

To fully assess its potential, the proposed reactivity of this compound must be compared with established methods for regioselective acylation.

Method/Reagent SystemCore Mechanistic PrincipleKey AdvantagesLimitations & Considerations
This compound (Postulated) Neighboring group participation via a cyclic acetoxonium ion.[3]Potentially high regioselectivity driven by sterics of intermediate; introduces a chloroacetate group for further functionalization.Limited empirical data; reaction introduces chloride, not the original acyl group.
Acetate-Catalyzed Acetylation Formation of a dual hydrogen-bond complex between the acetate catalyst and the polyol substrate, activating one hydroxyl group.[4][5]Environmentally friendly, uses a catalytic amount of acetate, and shows high regioselectivity based on the substrate's inherent structure.[5][6]Primarily demonstrated for acetylation with acetic anhydride; may not be general for other acyl groups.
Organoboron-Catalyzed Acylation Reversible covalent interaction of a borinic acid catalyst with the polyol to form a cyclic borinate ester, leaving one hydroxyl group exposed for acylation.[7]Catalytic, mild conditions, and enables differentiation between secondary hydroxyl groups in complex carbohydrates.[7]Requires specific organoboron catalysts; catalyst sensitivity.
DBN-Catalyzed Acylation The DBN catalyst engages in dual hydrogen-bonding with the substrate while also forming a reactive acyl-ammonium intermediate with the acylating agent.[1]Metal-free, catalytic, and effective for selective acylation at the sterically less hindered hydroxyl group.[1]Primarily demonstrated with anhydrides; catalyst loading can be significant (e.g., 0.1 equiv).

Experimental Protocol for Validation

Trustworthiness in scientific claims requires empirical validation. The following protocol outlines a self-validating system to quantitatively assess the regioselectivity of this compound. We select methyl 4,6-O-benzylidene-α-D-glucopyranoside as a model substrate because it possesses two secondary hydroxyl groups at the C-2 and C-3 positions with distinct steric and electronic environments.

Objective: To determine the ratio of C-2 vs. C-3 acylation products.

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside (Substrate)

  • This compound (Reagent)

  • Anhydrous Pyridine (Solvent, Acid Scavenger)

  • Anhydrous Dichloromethane (DCM) (Solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (3:1 v/v) under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise over 15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product mixture via flash column chromatography on silica gel.

  • Analysis: Characterize the isolated products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the isomeric ratio (regioselectivity).

Caption: Step-by-step workflow for the empirical validation of regioselectivity.

Conclusion and Future Outlook

This compound presents an intriguing profile for regioselective transformations. While direct experimental evidence is not yet widely published, its structural analogy to other α-acyloxy acid halides strongly suggests a mechanism dominated by neighboring group participation.[3] This pathway, coupled with the reagent's inherent steric bulk, could offer a unique and highly selective method for functionalizing polyols. Its performance is predicted to be distinct from catalyst-driven systems that rely on hydrogen bonding or reversible covalent interactions.[1][4][7]

The true potential of this reagent awaits empirical validation through systematic studies as outlined above. For researchers in drug development and synthetic chemistry, this compound represents a potentially valuable tool, not as a conventional acylating agent, but as a specialized reagent for targeted chloroacetylation, opening new avenues for complex molecule synthesis.

References

  • Chen, J. et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry. Available at: [Link]

  • Taylor, M. S. et al. (2011). Borinic acid-catalyzed regioselective acylation of carbohydrate derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Zhu, Y. et al. (2017). DBN-catalyzed regioselective acylation of carbohydrates and diols in ethyl acetate. ResearchGate. Available at: [Link]

  • Chen, J. et al. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. PubMed. Available at: [Link]

  • Liu, C. et al. (2016). Effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid. BioResources. Available at: [Link]

  • Ren, R. et al. (2014). Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. ResearchGate. Available at: [Link]

  • Green, A. et al. (2018). Highly regioselective surface acetylation of cellulose and shaped cellulose constructs in the gas-phase. ResearchGate. Available at: [Link]

  • Moffatt, J. G. et al. (1974). Reactions of 2-Acyloxyisobutyryl Halides with Nucleosides. I. Reactions of Model Diols and of Uridine. The Journal of Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Acetoxy-2,2-dimethylbutyryl chloride, a compound that, like other acyl chlorides, requires careful management due to its reactivity. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations by neutralizing the reactive nature of the compound before it enters the waste stream.

Understanding the Chemistry of Disposal

This compound possesses two primary reactive sites that must be addressed during disposal: the acyl chloride group and the acetoxy (ester) group. The acyl chloride is highly electrophilic and will react exothermically with nucleophiles, most notably water, to produce hydrochloric acid (HCl)[1]. The acetoxy group can undergo hydrolysis, particularly under basic conditions, to yield an acetate salt and the corresponding alcohol.

The disposal strategy, therefore, centers on a controlled quenching process. This involves the slow addition of the acyl chloride to a suitable nucleophilic solution that will neutralize both the acyl chloride and the resulting acidic byproducts. The ideal quenching agent should be readily available, inexpensive, and lead to the formation of less hazardous and easily disposable products.

Immediate Safety Precautions

Before commencing any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[1][2]

  • Chemical Fume Hood: All handling and disposal operations must be conducted within a certified and properly functioning chemical fume hood to mitigate the risk of inhaling corrosive vapors.[1]

  • Spill Management: Have an appropriate spill kit readily available. For small spills, use an inert absorbent material like sand or vermiculite. In the event of a larger spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is a controlled neutralization reaction using a basic solution. This procedure converts the reactive acyl chloride into less hazardous, water-soluble salts.

Materials:
  • This compound to be disposed of

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Deionized water

  • A large beaker or flask (at least five times the volume of the final solution)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or a calibrated pH meter

  • Appropriately labeled hazardous waste container

Procedure:
  • Preparation of the Neutralizing Solution: In a chemical fume hood, prepare a saturated solution of sodium bicarbonate in water. Alternatively, a 10% solution of sodium carbonate can be used. Sodium bicarbonate is generally preferred as it is less basic and its reaction is more easily controlled. Place the beaker or flask containing the neutralizing solution in an ice bath and allow it to cool to approximately 0-5 °C with gentle stirring.

  • Slow Addition of the Acyl Chloride: With vigorous stirring, slowly add the this compound dropwise to the cold neutralizing solution. The slow addition is crucial to control the exothermic reaction and prevent a rapid release of carbon dioxide gas, which can cause frothing and splashing.

  • Monitoring the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the full hydrolysis and neutralization of the acyl chloride and the acetoxy group. Periodically check the pH of the solution to ensure it remains basic (pH > 8). If necessary, add more sodium bicarbonate or sodium carbonate solution.

  • Final pH Adjustment: Once the reaction is complete and the solution has returned to room temperature, check the final pH. Adjust the pH to a neutral range (typically 6-9) by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate solution) as needed.

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. Do not pour the neutralized solution down the drain unless permitted by your local regulations and institutional EHS guidelines.[3][4]

Chemical Reactions in Disposal

The disposal process involves two key reactions:

  • Hydrolysis of the Acyl Chloride: C₈H₁₃ClO₃ + H₂O → C₈H₁₄O₄ + HCl

  • Neutralization: HCl + NaHCO₃ → NaCl + H₂O + CO₂ C₈H₁₄O₄ + NaHCO₃ → C₈H₁₃NaO₄ + H₂O + CO₂

The overall reaction in the presence of excess sodium bicarbonate is: C₈H₁₃ClO₃ + 2NaHCO₃ → C₈H₁₃NaO₄ + NaCl + 2H₂O + 2CO₂

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_finalization Finalization & Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Step 1 NeutralizingSolution Prepare Cold NaHCO3 Solution FumeHood->NeutralizingSolution Step 2 SlowAddition Slow, Dropwise Addition of Acyl Chloride NeutralizingSolution->SlowAddition Step 3 Stirring Vigorous Stirring in Ice Bath SlowAddition->Stirring Step 4 Monitoring Monitor pH (Maintain > 8) Stirring->Monitoring Step 5 pHAdjustment Adjust to Neutral pH (6-9) Monitoring->pHAdjustment Step 6 WasteCollection Transfer to Labeled Hazardous Waste Container pHAdjustment->WasteCollection Step 7

Waste Stream Management

The final neutralized solution contains sodium salts of organic acids, sodium chloride, and water. While significantly less hazardous than the initial acyl chloride, it should still be treated as chemical waste.

ParameterGuidelineRationale
Waste Container Chemically resistant (e.g., HDPE) and clearly labeled.To ensure compatibility and prevent accidental mixing with incompatible waste streams.
Labeling "Neutralized this compound Solution" with constituents listed.Proper identification for waste management personnel.
Storage Store in a designated satellite accumulation area away from incompatible materials.To prevent accidental reactions and ensure safe temporary storage.
Final Disposal Through your institution's EHS-approved hazardous waste disposal program.Ensures compliance with local and federal regulations.

Emergency Procedures

In the event of accidental exposure or a large spill, follow these procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • University Name. (n.d.). Hazardous Materials Management Plan. [Link] (Note: This is a placeholder URL and should be replaced with a specific university's EHS guideline if available.)

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

Sources

Personal protective equipment for handling 3-Acetoxy-2,2-dimethylbutyryl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of 3-Acetoxy-2,2-dimethylbutyryl Chloride

Abstract: This document provides a comprehensive operational and safety guide for the handling, use, and disposal of this compound (CAS 859082-28-3). As an acyl chloride, this compound is presumed to be highly reactive, corrosive, and water-sensitive. This guide is intended for drug development professionals, researchers, and scientists, emphasizing procedural steps and the scientific rationale behind them to ensure laboratory safety and experimental integrity.

Hazard Analysis & Chemical Profile

This compound is a specialty chemical used in proteomics research.[1] While specific hazard data for this compound is limited, its structure as an acyl chloride provides a strong basis for predicting its reactivity and necessary safety precautions.[2] Acyl chlorides are a class of organic compounds characterized by the -COCl functional group.[3] This group is highly susceptible to nucleophilic attack, making these compounds valuable synthetic intermediates but also significant laboratory hazards.[4]

Primary Hazards:

  • Water Reactivity: The core danger of acyl chlorides stems from their violent reaction with water, including atmospheric moisture.[5][6] This hydrolysis reaction produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3] The reaction is highly exothermic and can lead to a dangerous increase in pressure and release of toxic fumes.

  • Corrosivity: Due to the release of HCl upon contact with moisture on skin, eyes, or mucous membranes, the compound is expected to cause severe chemical burns.[7][8][9] Inhalation can lead to severe respiratory tract irritation and damage.[8][10]

  • Flammability: Many related acyl chlorides are flammable liquids with low flash points, posing a fire risk, especially when handled near ignition sources.[10] Vapors can form explosive mixtures with air.[10]

The sterically hindered 2,2-dimethyl structure may moderate the reaction rate compared to smaller acyl chlorides; however, the fundamental hazards remain the same and must be respected.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

PPE ItemSpecification & Rationale
Hand Protection Double-gloving: Inner layer of nitrile gloves for dexterity, covered by an outer layer of butyl rubber or Viton™ gloves. This combination is crucial because acyl chlorides can degrade standard nitrile gloves quickly. Butyl rubber offers superior resistance to corrosive and water-reactive chemicals.[10]
Eye & Face Protection Safety goggles conforming to EN 166 or NIOSH standards are required at all times.[11] Additionally, a full-face shield must be worn over the goggles whenever handling the neat material or during reactions and transfers to protect against splashes and fumes.[10][12]
Body Protection A flame-resistant (FR) laboratory coat is required.[11] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]
Respiratory Protection All work must be conducted within a certified chemical fume hood.[10][13] In the event of a significant spill or fume hood failure, a full-face respirator with an appropriate acid gas/organic vapor cartridge (e.g., type ABEK) is necessary for emergency response.

Safe Handling & Operational Workflow

All manipulations of this compound must occur within a certified chemical fume hood with the sash at the lowest practical height. The work area should be free of clutter and incompatible materials, especially water, alcohols, and bases.[14]

Step-by-Step Handling Protocol:
  • Preparation: Ensure the fume hood is operational and the workspace is clean and dry. Have appropriate quenching (e.g., isopropanol) and spill control materials (e.g., dry sand, vermiculite) readily accessible. An emergency eyewash and safety shower must be tested and accessible within 10 seconds of travel time.[13][15]

  • Inert Atmosphere: For reactions sensitive to moisture, the apparatus should be properly dried and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Chemical Transfer: Use a syringe or cannula for liquid transfers. Avoid pouring the chemical, as this increases the risk of splashing and exposure to atmospheric moisture. Ground and bond containers during transfer to prevent static discharge, which can ignite flammable vapors.[10][11][14]

  • Reaction Quenching: Reactions should be quenched carefully. The preferred method is the slow addition of the reaction mixture to a cooled, stirred quenching agent (e.g., isopropanol or a dilute base solution).[16] Never add water or other quenching agents directly to the neat acyl chloride, as this can cause a violent, uncontrolled reaction.[5][16]

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_hood Verify Fume Hood Operation prep_ppe Don Full PPE prep_hood->prep_ppe prep_materials Assemble Spill Kit & Quench Solution prep_ppe->prep_materials handle_transfer Transfer Reagent via Syringe prep_materials->handle_transfer Proceed to Handling handle_reaction Add to Reaction Vessel handle_transfer->handle_reaction handle_quench Slowly Add Mixture to Quench handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe G cluster_response Spill Spill or Exposure Occurs SmallSpill Small Spill in Hood? Spill->SmallSpill PersonalExposure Personal Exposure? Spill->PersonalExposure Evacuate Evacuate Area Alert Alert Supervisor / Emergency Services Evacuate->Alert SmallSpill->Evacuate No / Large Spill Contain Contain with Dry Sand/Vermiculite SmallSpill->Contain Yes Collect Collect in Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate PersonalExposure->SmallSpill No Shower Use Safety Shower / Eyewash for 15 min PersonalExposure->Shower Yes Medical Seek Immediate Medical Attention Shower->Medical

Caption: Emergency response decision tree for spills or personal exposure.

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable labware, must be treated as hazardous waste.

  • Quenching Residual Material: Any residual or excess acyl chloride must be slowly and carefully quenched before disposal. A common method is to add the chemical dropwise to a stirred, cooled solution of isopropanol. [16]2. Neutralization: After quenching, the resulting solution should be neutralized. This can be done by slowly adding a base like sodium bicarbonate until the solution is neutral.

  • Collection: Place the neutralized waste into a designated, properly labeled hazardous waste container. Never mix acyl chloride waste with other waste streams, particularly aqueous or cyanide-containing waste.

  • Disposal: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific procedures.

By adhering to this guide, researchers can mitigate the inherent risks of working with this compound, ensuring a safe laboratory environment while enabling scientific advancement.

References

  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • KSCL (KRISHNA). Pivaloyl Chloride MSDS. Retrieved from [Link]

  • Sdfine. PIVALOYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]

  • ACTenviro. How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]

  • This compound. Retrieved from [Link]

  • Wayne State University. Water Reactive Chemicals SOP. Retrieved from [Link]

  • ResponderHelp.com. ERG Guide 137: Substances - Water-Reactive - Corrosive. Retrieved from [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]

  • Chemguide. Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Chemistry LibreTexts. Preparation of Acyl Chlorides. Retrieved from [Link]

  • Study.com. Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]

  • Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • PubChem. 2,2-Dimethylbutyryl chloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.